Methyl 2-(3-hydroxycyclohexyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-hydroxycyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCSYDJGONUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(3-hydroxycyclohexyl)acetate
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of Methyl 2-(3-hydroxycyclohexyl)acetate, a valuable bifunctional building block in organic synthesis. The document delineates a robust synthetic pathway via Fischer-Speier esterification, offering a causality-driven explanation for each procedural step, from reaction setup to purification. Furthermore, it establishes a full spectroscopic profile of the target molecule, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers, chemists, and drug development professionals with the requisite knowledge for the reliable preparation and unambiguous identification of Methyl 2-(3-hydroxycyclohexyl)acetate.
Introduction and Strategic Overview
Methyl 2-(3-hydroxycyclohexyl)acetate (C₉H₁₆O₃) is a carbocyclic compound featuring both a secondary alcohol and a methyl ester functional group.[1][2][3][] This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals where the cyclohexane scaffold provides a rigid, three-dimensional framework.[5][6]
The strategic approach to synthesizing this molecule hinges on the reliable formation of an ester from its constituent carboxylic acid and alcohol. The most direct and pedagogically valuable method is the Fischer-Speier esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol.[7][8] This classic acid-catalyzed condensation reaction is governed by equilibrium, necessitating specific strategies to ensure a high yield of the desired product.[9][10] This guide will focus on this method, detailing its mechanism and practical execution.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [1][2] |
| Molecular Weight | 172.22 g/mol | [1][2][3] |
| IUPAC Name | methyl 2-(3-hydroxycyclohexyl)acetate | [1] |
| SMILES | COC(=O)CC1CCCC(C1)O | [1][3] |
| InChIKey | DERCSYDJGONUOX-UHFFFAOYSA-N | [1] |
Synthesis via Fischer-Speier Esterification
The synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate is efficiently achieved by reacting 2-(3-hydroxycyclohexyl)acetic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[7][8]
Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. Each step is reversible, and the equilibrium is typically driven towards the product ester by using a large excess of the alcohol (methanol) and/or by removing water as it is formed.[10]
-
Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate on a laboratory scale.
Materials and Equipment:
-
2-(3-hydroxycyclohexyl)acetic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-(3-hydroxycyclohexyl)acetic acid in 100 mL of anhydrous methanol.
-
Causality: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield.
-
-
Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise to the solution.
-
Causality: Concentrated H₂SO₄ is a strong acid catalyst required to protonate the carboxylic acid. It also acts as a dehydrating agent, further helping to drive the equilibrium forward. The addition should be slow to control the exothermic reaction.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Causality: Heating increases the reaction rate. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.
-
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).
-
Causality: The reaction is quenched by adding water, which dilutes the reagents. The NaHCO₃ neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Causality: The ester product is significantly more soluble in organic solvents than in water, allowing for its separation from inorganic salts and other aqueous-soluble components. Multiple extractions ensure efficient recovery.
-
-
Washing and Drying: Wash the combined organic layers with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: Washing with water removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO₄ removes the final traces of water from the organic solvent.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 2-(3-hydroxycyclohexyl)acetate.
-
Causality: Column chromatography separates the target compound from any remaining starting material or byproducts based on differences in polarity.
-
Caption: Experimental workflow for synthesis and purification.
Characterization of Methyl 2-(3-hydroxycyclohexyl)acetate
Unambiguous characterization is essential to confirm the structure and purity of the synthesized product. The following data represents a typical spectroscopic profile for the target molecule.
Spectroscopic Data Summary
| Technique | Functional Group / Proton | Expected Signal / Absorption |
| ¹H NMR | -OCH₃ (Ester) | ~3.67 ppm (singlet, 3H) |
| -CH (OH)- | ~3.6 - 4.1 ppm (multiplet, 1H) | |
| -CH₂ -COO- | ~2.25 ppm (doublet, 2H) | |
| Cyclohexane -CH - & -CH₂ - | 1.0 - 2.1 ppm (complex multiplets, 10H) | |
| -OH | Variable, broad singlet | |
| ¹³C NMR | C =O (Ester) | ~173 ppm |
| -C H(OH)- | ~68 - 72 ppm | |
| -OC H₃ (Ester) | ~52 ppm | |
| -C H₂-COO- | ~41 ppm | |
| Cyclohexane C H₂ & C H | ~20 - 45 ppm (multiple signals) | |
| IR Spectroscopy | O-H stretch (Alcohol) | 3600 - 3200 cm⁻¹ (broad) |
| C-H stretch (sp³) | 3000 - 2850 cm⁻¹ (medium-strong) | |
| C=O stretch (Ester) | ~1735 cm⁻¹ (strong, sharp) | |
| C-O stretch (Ester & Alcohol) | 1300 - 1000 cm⁻¹ (strong) | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 172.11 |
| Fragmentation | [M-H₂O]⁺ (m/z=154), [M-OCH₃]⁺ (m/z=141) |
Interpretation of Spectroscopic Data
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.67 ppm. The proton on the carbon bearing the hydroxyl group will appear as a multiplet further downfield. The diastereotopic protons of the acetate CH₂ group will likely appear as a doublet. The remaining cyclohexane protons will produce a complex series of overlapping multiplets in the upfield region.
-
¹³C NMR: The carbonyl carbon of the ester provides a key signal in the downfield region (~173 ppm). The carbon attached to the hydroxyl group and the methoxy carbon also have distinct chemical shifts. The remaining aliphatic carbons of the cyclohexane ring and the acetate side chain will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A broad absorption band above 3200 cm⁻¹ confirms the presence of the hydroxyl group. The most intense and sharp peak will be the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹.[11]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak at m/z 172, corresponding to the molecular weight of the compound (C₉H₁₆O₃).[1][3] Common fragmentation patterns for this type of molecule include the loss of water (m/z 154) from the alcohol and the loss of the methoxy group (m/z 141) from the ester.
Standard Protocol for IR Spectrum Acquisition (FTIR-ATR)
This protocol outlines a standard procedure for obtaining a high-quality IR spectrum of the liquid product.
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and powered on.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Using a clean pipette, place a single drop of the purified Methyl 2-(3-hydroxycyclohexyl)acetate onto the ATR crystal, ensuring the crystal surface is fully covered.[11]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correct the spectrum if necessary and label the major peaks.
-
Cleaning: Thoroughly clean the ATR crystal with a soft, lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[11]
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate via Fischer-Speier esterification. By providing a rationale for each experimental step, from the choice of catalyst to the purification strategy, this document serves as a practical resource for its successful preparation. The comprehensive characterization data, including predicted NMR shifts, IR absorption frequencies, and mass spectral fragments, establishes a benchmark for product validation, ensuring both structural integrity and purity. This integrated approach of synthesis and characterization empowers researchers to confidently produce and utilize this versatile chemical intermediate in their scientific endeavors.
References
- 1. Methyl 2-(3-hydroxycyclohexyl)acetate | C9H16O3 | CID 13071110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(3-Hydroxycyclohexyl)acetate synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - Methyl 2-(3-hydroxycyclohexyl)acetate (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. Methyl 2-(1-hydroxycyclohexyl)acetate | 61704-66-3 | Benchchem [benchchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(3-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 2-(3-hydroxycyclohexyl)acetate is a bifunctional organic molecule incorporating both a secondary alcohol and a methyl ester. This guide provides a comprehensive overview of its physical and chemical properties, intended to support research, synthesis, and drug development activities. While experimental data for this specific compound is limited, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. Detailed protocols for its synthesis and the characterization of its key properties are also presented to provide a practical framework for laboratory investigation.
Introduction
The landscape of modern drug discovery and development is intrinsically linked to the exploration of novel molecular scaffolds. Methyl 2-(3-hydroxycyclohexyl)acetate, with its stereogenic centers and dual functional groups, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a hydroxyl group allows for further functionalization or can act as a key hydrogen bonding moiety in interactions with biological targets. The ester group, on the other hand, can influence solubility and pharmacokinetic properties, and may serve as a prodrug moiety, designed for in vivo hydrolysis to release an active carboxylic acid.[1]
This guide aims to provide a detailed technical overview of this compound, addressing its structural and physicochemical properties, chemical reactivity, and potential applications. By combining theoretical knowledge with practical, field-proven methodologies, we present a self-validating system of information for scientists engaged in the chemical and pharmaceutical sciences.
Molecular Structure and Identification
A thorough understanding of a molecule begins with its fundamental structure and identifiers.
| Identifier | Value | Source |
| IUPAC Name | methyl 2-(3-hydroxycyclohexyl)acetate | [2] |
| CAS Number | 86576-86-5 | [2] |
| Molecular Formula | C₉H₁₆O₃ | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| Canonical SMILES | COC(=O)CC1CCCC(C1)O | [2] |
| InChI Key | DERCSYDJGONUOX-UHFFFAOYSA-N | [2] |
Diagram 1: 2D and 3D Structures of Methyl 2-(3-hydroxycyclohexyl)acetate
Caption: 2D and 3D representations of Methyl 2-(3-hydroxycyclohexyl)acetate.
Physical Properties
| Property | Predicted/Analog Value | Analogous Compound & Source |
| Boiling Point | ~201-240 °C | Methyl cyclohexylacetate (~201 °C)[3][4], another substituted methyl cyclohexyl acetate (238-240 °C)[5] |
| Melting Point | Liquid at room temperature | Cyclohexyl acetate (Freezing point: -65 °C)[6] |
| Density | ~0.951 g/mL at 25 °C | Methyl cyclohexylacetate[3] |
| Solubility in Water | Slightly soluble | Esters with 3-5 carbons have borderline solubility.[3] Small esters are fairly soluble, but solubility decreases with chain length.[7] |
| Solubility in Organic Solvents | Soluble | Esters are generally soluble in organic solvents like ethanol, ether, acetone, and methylated spirits.[8][9] |
| logP (Octanol-Water Partition Coefficient) | 1.1 (Computed) | PubChem[2] |
Expert Insights: The presence of the hydroxyl group is expected to increase the boiling point and water solubility compared to its non-hydroxylated analog, methyl 2-cyclohexylacetate, due to hydrogen bonding capabilities. The logP value of 1.1 suggests a relatively balanced hydrophilic-lipophilic character, a property often sought in drug candidates for good ADME (absorption, distribution, metabolism, and excretion) profiles.[10]
Chemical Properties and Reactivity
The chemical behavior of Methyl 2-(3-hydroxycyclohexyl)acetate is dictated by its two primary functional groups: a secondary alcohol and a methyl ester.
Reactivity of the Secondary Alcohol
The secondary hydroxyl group is a versatile site for chemical modification.
-
Oxidation: Secondary alcohols can be oxidized to ketones.[11] This reaction provides a route to synthesize the corresponding keto-ester, methyl 2-(3-oxocyclohexyl)acetate. Common oxidizing agents include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), and Swern oxidation conditions.
-
Esterification and Etherification: The hydroxyl group can undergo further esterification with other carboxylic acids or their derivatives, or be converted to an ether. These reactions are fundamental in prodrug design and in the synthesis of more complex analogs.
-
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. It can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride.[11] This activation allows for subsequent displacement by a wide range of nucleophiles.
Reactivity of the Methyl Ester
The ester functionality is also amenable to several important transformations.
-
Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification).[12] This reaction is particularly relevant in the context of prodrugs, where in vivo enzymatic hydrolysis by esterases can release the active carboxylic acid.[1]
-
Transesterification: The methyl group of the ester can be exchanged for a different alkyl group by reacting with another alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of Methyl 2-(3-hydroxycyclohexyl)acetate, this would yield a diol.
-
Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to form tertiary alcohols.
Stability
The stability of the molecule is an important consideration for storage and formulation.
-
Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is influenced by temperature and the presence of catalysts.[13]
-
Thermal Stability: Aliphatic esters generally begin to degrade at temperatures around 275 °C.[14] The degradation often proceeds via scission of the ester linkage.
Diagram 2: Key Reactions of Methyl 2-(3-hydroxycyclohexyl)acetate
Caption: Major chemical transformations of the subject compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (O-CH₃) around 3.7 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet between 3.5 and 4.0 ppm. The protons of the cyclohexyl ring and the methylene group adjacent to the ester would produce a complex series of overlapping multiplets in the upfield region (approximately 1.0-2.5 ppm). For the analogous compound, cyclohexyl acetate, proton signals for the cyclohexyl ring appear between 1.26 and 1.86 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum should display a signal for the ester carbonyl carbon around 170-175 ppm. The carbon of the methyl ester (O-CH₃) would be expected around 50-55 ppm. The carbon attached to the hydroxyl group (CH-OH) would appear in the range of 60-75 ppm. The remaining aliphatic carbons of the cyclohexyl ring and the methylene group would resonate in the upfield region (20-40 ppm). For cyclohexyl acetate, the ester carbonyl carbon appears at 170.36 ppm, and the cyclohexyl carbons resonate between 23.90 and 72.62 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the hydroxyl and ester functional groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[15][16]
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group should appear around 1735-1750 cm⁻¹.[16]
-
C-O Stretch: One or two strong bands are expected in the fingerprint region, between 1300 and 1000 cm⁻¹, corresponding to the C-O stretching vibrations of the ester and the secondary alcohol.[17]
-
C-H Stretch: Absorptions for the sp³ C-H stretching of the aliphatic ring and methyl group will be present just below 3000 cm⁻¹.[17]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecular ion.
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 172 may be observed, although it could be weak due to the presence of the alcohol, which can readily lose a molecule of water.[18]
-
Key Fragments: Common fragmentation pathways would include the loss of a methoxy group (-OCH₃, M-31), the loss of a methoxycarbonyl group (-COOCH₃, M-59), and the loss of water from the hydroxyl group (M-18). Fragmentation of the cyclohexyl ring would also produce a complex pattern of lower mass ions.
Synthesis Protocol: Fischer Esterification
A plausible and common method for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate is the Fischer esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol in the presence of an acid catalyst.[17][19]
Diagram 3: Fischer Esterification Workflow
Caption: A typical workflow for the synthesis via Fischer esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3-hydroxycyclohexyl)acetic acid (1.0 eq), a large excess of methanol (which also serves as the solvent), and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[20]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-10 hours.[19] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure ester.
Causality Behind Experimental Choices: Using a large excess of methanol serves to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield of the desired ester.[17] The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[19]
Safety and Handling
Based on the GHS classification data available for Methyl 2-(3-hydroxycyclohexyl)acetate, the following hazards are identified:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Standard laboratory safety protocols should be strictly followed when handling this compound.
Applications in Research and Drug Development
While specific applications for Methyl 2-(3-hydroxycyclohexyl)acetate are not extensively documented, its structural motifs are relevant in medicinal chemistry.
-
Scaffold for Synthesis: The bifunctional nature of the molecule makes it a valuable starting material for the synthesis of more complex molecules. The hydroxyl and ester groups provide two distinct points for chemical modification.
-
Prodrug Development: The ester functionality can be utilized in a prodrug strategy, where the ester is hydrolyzed in vivo to release a biologically active carboxylic acid. This can improve the oral bioavailability or other pharmacokinetic properties of a drug.[1]
-
Mimicry of Natural Products: The hydroxycyclohexyl moiety is found in various natural products and biologically active compounds. This scaffold can be used to design mimetics of these natural ligands.
-
Fragment-Based Drug Discovery: As a relatively small molecule with desirable physicochemical properties (e.g., a logP of 1.1), it could be a candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.
Conclusion
Methyl 2-(3-hydroxycyclohexyl)acetate is a compound of interest due to its versatile chemical structure. This guide has provided a comprehensive, albeit partially predictive, overview of its physical and chemical properties. By leveraging data from analogous compounds and established chemical principles, a detailed profile has been constructed to aid researchers in their work with this molecule. The provided protocols for synthesis and characterization offer a practical starting point for laboratory investigation. As with any compound in the early stages of investigation, further experimental validation of these properties is encouraged.
References
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ChemBK. (2024, April 9). Acetic acid cyclohexyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Westin, J. (n.d.). Alcohols Important Reactions. MCAT Content. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PubMed Central. Retrieved from [Link]
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**A Technical Guide to Methyl 2-(3-hydroxycyclohexyl)acetate (CAS
86576-86-5): Synthesis, Analysis, and Applications**
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl 2-(3-hydroxycyclohexyl)acetate is a key chemical intermediate whose significance is particularly pronounced in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth examination of this molecule, covering its fundamental chemical and physical properties, established synthesis protocols, robust analytical methods for quality control, and critical safety considerations. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for professionals engaged in organic synthesis and drug development.
Chemical Identity and Physicochemical Properties
Methyl 2-(3-hydroxycyclohexyl)acetate is a cycloaliphatic ester containing both a hydroxyl and a methyl ester functional group. This bifunctionality makes it a versatile building block in organic synthesis.
Structure:
SMILES Representation[1][]
Table 1: Core Chemical Identifiers [1][][3]
| Identifier | Value |
| CAS Number | 86576-86-5 |
| IUPAC Name | methyl 2-(3-hydroxycyclohexyl)acetate |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| InChIKey | DERCSYDJGONUOX-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value | Notes |
| XLogP3 | 1.1 | A measure of lipophilicity. |
| Hydrogen Bond Donors | 1 | From the hydroxyl (-OH) group. |
| Hydrogen Bond Acceptors | 3 | From the two oxygen atoms in the ester and one in the hydroxyl group. |
| Rotatable Bond Count | 3 | Indicates molecular flexibility. |
| Topological Polar Surface Area | 46.5 Ų | Influences membrane permeability and solubility. |
| Complexity | 156 | A measure of the intricacy of the molecular structure. |
Significance in Pharmaceutical Synthesis: The Ramipril Connection
The primary driver for the industrial and research interest in Methyl 2-(3-hydroxycyclohexyl)acetate is its role as a precursor or intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Notably, it is implicated in synthetic routes leading to Ramipril , a widely prescribed medication for treating hypertension and heart failure.[4][5][6] The cyclohexane ring and its functional groups provide a crucial structural motif required for the final drug molecule. The stereochemistry of the hydroxyl group is of paramount importance, as the biological activity of Ramipril is highly dependent on the specific arrangement of its chiral centers.[5]
Synthesis Methodology: Catalytic Hydrogenation
A prevalent and industrially viable method for synthesizing Methyl 2-(3-hydroxycyclohexyl)acetate involves the catalytic hydrogenation of its aromatic precursor, methyl 2-(3-hydroxyphenyl)acetate. This reaction reduces the aromatic benzene ring to a cyclohexane ring.
Reaction Principle: The core of this transformation is the addition of hydrogen across the double bonds of the aromatic ring, a reaction that requires a catalyst to proceed at a reasonable rate and under manageable conditions. The choice of catalyst is critical; catalysts like Rhodium-on-carbon (Rh/C) or Ruthenium are often employed for their high activity and selectivity in arene hydrogenation. The reaction is typically performed in a solvent that can dissolve the starting material and is inert under hydrogenation conditions, such as an alcohol (e.g., methanol, ethanol) or an ester (e.g., ethyl acetate).
Detailed Protocol: Synthesis via Hydrogenation
This protocol describes a representative lab-scale synthesis.
Objective: To prepare Methyl 2-(3-hydroxycyclohexyl)acetate by reducing the aromatic ring of methyl 2-(3-hydroxyphenyl)acetate.
Materials and Reagents:
| Reagent | CAS Number | Quantity | Purpose |
| Methyl 2-(3-hydroxyphenyl)acetate | 1798-09-0 | 10.0 g | Starting Material |
| 5% Rhodium on Carbon (Rh/C) | 7440-16-6 | 500 mg | Catalyst |
| Methanol (MeOH) | 67-56-1 | 100 mL | Solvent |
| Hydrogen (H₂) Gas | 1333-74-0 | ~50 psi | Reducing Agent |
| Celite® | 61790-53-2 | As needed | Filter Aid |
Experimental Workflow:
Step-by-Step Procedure:
-
Reactor Charging: To a high-pressure hydrogenation vessel, add methyl 2-(3-hydroxyphenyl)acetate (10.0 g) and methanol (100 mL). Carefully add the 5% Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Inerting: Seal the vessel and purge the system several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 50 psi.
-
Reaction: Begin vigorous stirring and heat the mixture to 50°C. The reaction is exothermic, and the temperature may need to be controlled. Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-8 hours.
-
Work-up: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: The catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. The filtration should be done in a well-ventilated hood, and the filter cake should not be allowed to dry completely in the open air.
-
Rinsing: Rinse the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a clear, viscous oil. Further purification can be achieved via column chromatography if necessary.
Analytical Quality Control
Ensuring the purity and identity of Methyl 2-(3-hydroxycyclohexyl)acetate is critical, especially when it is intended for use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is an ideal method for assessing the purity of this volatile compound and for quantifying any remaining starting material or by-products.
Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample travel through the column at different rates depending on their chemical properties and interaction with the column's stationary phase. A detector measures the quantity of the components as they exit the column, producing a chromatogram.
Typical GC Parameters:
| Parameter | Specification | Rationale |
| Column | DB-5 or equivalent (e.g., 30m x 0.25mm, 0.25µm film) | A non-polar column provides good separation for this type of analyte. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Inlet Temp. | 250°C | Ensures complete and rapid vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |
| Detector Temp. | 280°C | Prevents condensation of analytes in the detector. |
| Oven Program | Start at 100°C, ramp at 10°C/min to 250°C, hold for 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
Analytical Workflow:
Structural Confirmation by Spectroscopy
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of signals in the aromatic region (~6.5-7.5 ppm in ¹H NMR) and the appearance of signals in the aliphatic region (~1.0-4.0 ppm) confirm the successful hydrogenation of the benzene ring.
-
Infrared (IR) Spectroscopy: IR analysis will show a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, which should correspond to 172.22 g/mol .[1][]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), Methyl 2-(3-hydroxycyclohexyl)acetate is associated with the following hazards.[1]
Table 3: GHS Hazard Information [1]
| Hazard Code | Description | Precautionary Action |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing vapors. |
Handling and Storage:
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 2-(3-hydroxycyclohexyl)acetate (CAS 86576-86-5) is a valuable intermediate with direct relevance to the pharmaceutical industry, particularly in the synthesis of ACE inhibitors like Ramipril. Its synthesis via catalytic hydrogenation is a well-established and efficient method. Rigorous quality control using standard analytical techniques such as GC and NMR is essential to ensure its suitability for subsequent synthetic steps where purity is paramount. Adherence to strict safety protocols is mandatory when handling this compound due to its potential as a skin, eye, and respiratory irritant. This guide provides the foundational knowledge required for researchers and drug development professionals to confidently work with this important chemical building block.
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AKos Consulting & Solutions (n.d.). cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12698499, Methyl 2-(4-hydroxycyclohexyl)acetate. Available at: [Link]
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European Patent Office (2015). EP2598479B1 - A method for preparing ramipril. Available at: [Link]
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A Comprehensive Technical Guide to the Spectroscopic Analysis of Methyl 2-(3-hydroxycyclohexyl)acetate
This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(3-hydroxycyclohexyl)acetate, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predicted data, grounded in established spectroscopic principles, to provide a robust analytical framework.
Introduction: The Significance of Methyl 2-(3-hydroxycyclohexyl)acetate
Methyl 2-(3-hydroxycyclohexyl)acetate (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a bifunctional organic molecule containing a hydroxyl group and an ester.[1][2] This structure makes it a versatile building block in organic synthesis. The cyclohexane ring provides a scaffold that can be functionalized, and the hydroxyl and ester groups offer sites for a variety of chemical transformations. Accurate characterization of this molecule is paramount for its use in complex synthetic pathways, and spectroscopic techniques are the primary methods for such characterization.
This guide will delve into the expected spectroscopic signatures of Methyl 2-(3-hydroxycyclohexyl)acetate, providing a detailed roadmap for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of Methyl 2-(3-hydroxycyclohexyl)acetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key protons.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -OCH₃ (ester methyl) | ~3.7 | Singlet | 3H | A sharp, distinct singlet due to the absence of adjacent protons. |
| -CH-OH (carbinol proton) | ~3.5 - 4.0 | Multiplet | 1H | The chemical shift and multiplicity will be influenced by the stereochemistry (axial vs. equatorial) of the hydroxyl group and coupling to adjacent protons. |
| -CH₂- (acetate methylene) | ~2.2 - 2.4 | Doublet or Multiplet | 2H | Coupled to the adjacent proton on the cyclohexane ring. |
| Cyclohexyl Protons | ~1.0 - 2.1 | Multiplets | 9H | A complex region of overlapping signals from the cyclohexane ring protons. |
| -OH (hydroxyl proton) | Variable (e.g., 1.5-3.0) | Broad Singlet | 1H | The chemical shift is concentration and solvent dependent. This peak will disappear upon D₂O exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| C=O (ester carbonyl) | ~173 - 175 | The carbonyl carbon is significantly deshielded. |
| -CH-OH (carbinol carbon) | ~68 - 72 | The carbon atom bonded to the hydroxyl group. |
| -OCH₃ (ester methyl) | ~51 - 52 | |
| -CH₂- (acetate methylene) | ~40 - 42 | |
| Cyclohexyl Carbons | ~20 - 45 | Multiple signals corresponding to the six carbons of the cyclohexane ring. |
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of a liquid sample like Methyl 2-(3-hydroxycyclohexyl)acetate.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of Methyl 2-(3-hydroxycyclohexyl)acetate is expected to show characteristic absorption bands for its hydroxyl and ester functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3300 - 3500 | Broad, Strong |
| Alkane (C-H) | C-H Stretch | 2850 - 2950 | Strong, Sharp |
| Ester (C=O) | C=O Stretch | 1735 - 1750 | Strong, Sharp |
| Ester & Alcohol (C-O) | C-O Stretch | 1050 - 1250 | Strong |
Experimental Protocol for IR Spectroscopy
For a liquid sample, the following "neat" sample preparation technique is commonly used.[4][5]
-
Sample Preparation:
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After analysis, clean the salt plates with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator to prevent damage from moisture.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI) conditions, Methyl 2-(3-hydroxycyclohexyl)acetate is expected to produce a molecular ion and several characteristic fragment ions.[6]
| Ion | m/z | Identity |
| [M]⁺˙ | 172 | Molecular Ion |
| [M - H₂O]⁺˙ | 154 | Loss of water |
| [M - ˙OCH₃]⁺ | 141 | Loss of a methoxy radical |
| [M - ˙CH₂COOCH₃]⁺ | 85 | Loss of the acetate side chain |
The fragmentation of the molecular ion is a key feature of EI-MS. The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed EI-MS fragmentation of Methyl 2-(3-hydroxycyclohexyl)acetate.
Experimental Protocol for Mass Spectrometry
The following is a general procedure for obtaining an EI mass spectrum.
-
Sample Introduction:
-
For a volatile liquid, a direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
-
Detection:
-
An ion detector records the abundance of each ion, and the data is plotted as a mass spectrum.
-
Conclusion
This guide has provided a comprehensive overview of the predicted spectroscopic data for Methyl 2-(3-hydroxycyclohexyl)acetate, along with standardized protocols for data acquisition. While predicted data serves as a valuable guide, it is essential for researchers to confirm these findings with experimental data. The information presented here should empower scientists to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their research and development efforts.
References
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
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Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031352). Retrieved from [Link]
-
Kintek Solution. (n.d.). How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(3-hydroxycyclohexyl)acetate. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
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An In-depth Technical Guide to the Stereoisomers of Methyl 2-(3-hydroxycyclohexyl)acetate
This guide provides a comprehensive technical overview of the stereoisomers of Methyl 2-(3-hydroxycyclohexyl)acetate, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the stereoselective synthesis, chromatographic separation, and detailed spectroscopic characterization of its four stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's stereochemistry.
Introduction: The Critical Role of Stereochemistry
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The interaction of a drug molecule with its biological target, typically a chiral protein such as an enzyme or receptor, is highly dependent on its stereochemistry. Consequently, the ability to synthesize, separate, and characterize individual stereoisomers is a cornerstone of modern pharmaceutical science.
Methyl 2-(3-hydroxycyclohexyl)acetate possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers: the trans isomers ((1R,3R) and (1S,3S)) and the cis isomers ((1R,3S) and (1S,3R)). This guide will provide the foundational knowledge and practical methodologies for working with these distinct chemical entities.
Stereoselective Synthesis Strategies
The controlled synthesis of the cis and trans diastereomers of Methyl 2-(3-hydroxycyclohexyl)acetate is a key objective. Two primary strategies are presented here, one starting from 3-hydroxybenzoic acid and the other from a commercially available ketoester.
Synthesis via Catalytic Hydrogenation of 3-Hydroxybenzoic Acid
A robust method for preparing the precursor, 3-hydroxycyclohexylacetic acid, involves the catalytic hydrogenation of 3-hydroxybenzoic acid. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions.
-
Synthesis of predominantly cis-3-Hydroxycyclohexylacetic Acid: Catalytic hydrogenation of benzoic acid derivatives over rhodium or ruthenium catalysts in polar solvents is known to favor the formation of cis products.[3][4][5]
-
Synthesis of predominantly trans-3-Hydroxycyclohexylacetic Acid: While more challenging, the synthesis of the trans isomer can be approached through thermodynamic control or by using specific catalytic systems that favor its formation.
Experimental Protocol: Synthesis of Racemic cis-3-Hydroxycyclohexylacetic Acid
-
To a solution of 3-hydroxybenzoic acid (10 g, 72.4 mmol) in ethanol (100 mL) in a high-pressure reactor, add 5% Rhodium on alumina (1 g).
-
Pressurize the reactor with hydrogen gas to 100 psi.
-
Heat the reaction mixture to 80°C and stir vigorously for 24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-3-hydroxycyclohexylacetic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis via Reduction of Methyl 2-(3-oxocyclohexyl)acetate
An alternative approach involves the reduction of the corresponding ketoester, Methyl 2-(3-oxocyclohexyl)acetate. The choice of reducing agent will influence the diastereoselectivity of the resulting alcohol.
Experimental Protocol: Synthesis of a Mixture of cis and trans-Methyl 2-(3-hydroxycyclohexyl)acetate [1]
-
Dissolve Methyl 2-(3-oxocyclohexyl)acetate (5 g, 29.4 mmol) in a mixture of tetrahydrofuran (50 mL) and ethanol (50 mL) and cool to 0°C in an ice bath.
-
Add sodium borohydride (1.67 g, 44.1 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of the cis and trans isomers of Methyl 2-(3-hydroxycyclohexyl)acetate.
Final Esterification Step
The synthesized 3-hydroxycyclohexylacetic acid (as a mixture of stereoisomers or as a predominantly cis or trans form) can be converted to the corresponding methyl ester via Fischer esterification.
Experimental Protocol: Fischer Esterification
-
Suspend 3-hydroxycyclohexylacetic acid (5 g, 31.6 mmol) in methanol (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) as a catalyst.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Methyl 2-(3-hydroxycyclohexyl)acetate.
-
Purify the product by column chromatography on silica gel.
Separation of Stereoisomers by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the separation of the four stereoisomers of Methyl 2-(3-hydroxycyclohexyl)acetate.[6][7] The choice of the CSP is critical for achieving baseline resolution.
Selection of Chiral Stationary Phase
Based on the structure of the analyte, which contains a hydroxyl group and an ester functionality, several types of CSPs are likely to be effective:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely applicable for the separation of a broad range of chiral compounds.[7]
-
Pirkle-type CSPs: These phases, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, are also good candidates.[8]
-
Cyclodextrin-based CSPs: These are known for their ability to form inclusion complexes with analytes, leading to chiral recognition.[2]
Proposed Chiral HPLC Method
Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is recommended as a starting point.
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve the best resolution.
Flow Rate: A typical flow rate of 1.0 mL/min is suitable for analytical separations.
Detection: UV detection at a wavelength where the ester carbonyl group absorbs (around 210-220 nm) should be effective.
Expected Elution Order: While the exact elution order will depend on the specific CSP and mobile phase conditions, it is expected that the two pairs of enantiomers (cis and trans) will be resolved from each other, and within each pair, the individual enantiomers will also be separated.
Spectroscopic Characterization by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the stereoisomers of Methyl 2-(3-hydroxycyclohexyl)acetate. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their stereochemical environment.
Predicted ¹H NMR Spectral Data
The key diagnostic signals in the ¹H NMR spectrum will be those of the protons on the carbons bearing the hydroxyl and acetate groups (C1 and C3), as well as the protons on the carbon in between (C2). The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts.[6][9][10][11]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)
| Proton | cis-Isomer (1R,3S)/(1S,3R) | trans-Isomer (1R,3R)/(1S,3S) | Rationale |
| H1 (axial) | ~1.2 | ~1.2 | The axial proton is generally more shielded. |
| H1 (equatorial) | ~1.8 | ~1.8 | The equatorial proton is generally more deshielded. |
| H3 (axial) | ~3.5 | ~4.0 | In the trans isomer, the axial proton on C3 is deshielded by the neighboring axial acetate group. |
| H3 (equatorial) | ~4.1 | ~3.6 | In the cis isomer, the equatorial proton on C3 is deshielded by the neighboring equatorial acetate group. |
| -OCH₃ | ~3.67 | ~3.67 | The methyl ester protons will have a similar chemical shift in both isomers. |
| -CH₂-COO | ~2.3 | ~2.3 | The methylene protons adjacent to the ester will have a similar chemical shift in both isomers. |
| J(H3a, H2a/H4a) | ~10-12 Hz | ~10-12 Hz | Large axial-axial coupling. |
| J(H3a, H2e/H4e) | ~3-5 Hz | ~3-5 Hz | Small axial-equatorial coupling. |
| J(H3e, H2a/H4a) | ~3-5 Hz | ~3-5 Hz | Small equatorial-axial coupling. |
| J(H3e, H2e/H4e) | ~2-4 Hz | ~2-4 Hz | Small equatorial-equatorial coupling. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will also show distinct differences between the cis and trans isomers due to steric effects.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | cis-Isomer | trans-Isomer | Rationale |
| C1 | ~40 | ~40 | The carbon bearing the acetate group. |
| C3 | ~68 | ~72 | The carbon bearing the hydroxyl group is expected to be more deshielded in the trans isomer due to steric interactions. |
| -OCH₃ | ~51 | ~51 | The methyl ester carbon. |
| -CH₂-COO | ~41 | ~41 | The methylene carbon adjacent to the ester. |
| C=O | ~173 | ~173 | The carbonyl carbon of the ester. |
Potential Pharmacological Significance
Visualizations
Chemical Structures of Stereoisomers
Caption: The four stereoisomers exist as two pairs of enantiomers: cis and trans.
Synthetic Workflow
Caption: A generalized workflow for the synthesis and separation of the stereoisomers.
Conclusion
This technical guide has outlined the key considerations for the synthesis, separation, and characterization of the stereoisomers of Methyl 2-(3-hydroxycyclohexyl)acetate. A thorough understanding and application of these principles are essential for any research or development program involving this versatile chemical entity. The ability to work with stereochemically pure compounds will undoubtedly accelerate the discovery of new therapeutic agents and fine chemicals.
References
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
- Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Ghavami, A., et al. (2015). Design, synthesis, and biological evaluation of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles: potent and selective neuropeptide Y Y5-receptor antagonists. Journal of Medicinal Chemistry, 58(15), 6044-6056.
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
- McConnell, O. J., et al. (2007). Stereochemistry in Drug Action. P&T, 32(5), 246–251.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Regis Technologies. (n.d.). Pirkle Chiral Stationary Phases. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- US Patent No. US20090042943A1. (2009).
- Yashima, E., et al. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.
- Zhang, Y., et al. (2018). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. European Journal of Medicinal Chemistry, 157, 101-115.
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An In-depth Technical Guide to Racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester, with the CAS number 86576-86-5, is a cyclohexane derivative featuring both a hydroxyl and a methyl ester functional group.[1][2] This bifunctionality makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and fragrance industries. The cyclohexane ring provides a non-aromatic, conformationally flexible scaffold, while the hydroxyl and ester moieties offer reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, compiled to assist researchers in its effective utilization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is presented below. It is important to note that while some experimental data for related compounds is available, many of the specific properties for this exact compound are computationally derived.
| Property | Value | Source |
| IUPAC Name | methyl 2-(3-hydroxycyclohexyl)acetate | PubChem[2] |
| CAS Number | 86576-86-5 | ChemicalBook[1], PubChem[2] |
| Molecular Formula | C₉H₁₆O₃ | ChemicalBook[1], PubChem[2] |
| Molecular Weight | 172.22 g/mol | ChemicalBook[1], PubChem[2] |
| Appearance | Light yellow oil (crude product) | ChemicalBook[1] |
| XLogP3-AA | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Exact Mass | 172.109944368 Da | PubChem[2] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[2] |
Synthesis Protocol
The synthesis of racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is most commonly achieved through the reduction of the corresponding ketone, (3-oxo-cyclohexyl)-acetic acid methyl ester. A detailed experimental protocol based on a patented synthesis is provided below.[1]
Experimental Protocol: Reduction of (3-Oxo-cyclohexyl)-acetic acid methyl ester
Materials:
-
(3-Oxo-cyclohexyl)-acetic acid methyl ester
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (3-Oxo-cyclohexyl)-acetic acid methyl ester (e.g., 240 mg, 1.39 mmol) in a mixture of THF (5 ml) and ethanol (5 ml) in a round-bottom flask.[1]
-
Cool the solution to 0-5 °C using an ice bath.[1]
-
Slowly add sodium borohydride (e.g., 79 mg, 2.09 mmol) to the cooled solution while stirring.[1]
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 1 hour.[1]
-
Quench the reaction by carefully adding a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[1]
-
Combine the organic extracts and wash with brine.[1]
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude product is obtained as a light yellow oil and can be used in subsequent steps without further purification.[1]
Spectroscopic Characterization
¹H NMR:
-
A multiplet in the region of 3.5-4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group.
-
A singlet around 3.6-3.7 ppm for the methyl ester protons.
-
A series of multiplets in the range of 1.0-2.5 ppm for the cyclohexane ring and the methylene protons adjacent to the ester.
¹³C NMR:
-
A peak in the range of 170-175 ppm for the ester carbonyl carbon.
-
A peak around 65-75 ppm for the carbon attached to the hydroxyl group.
-
A signal around 50-55 ppm for the methyl ester carbon.
-
Several signals in the aliphatic region (20-45 ppm) for the remaining cyclohexane and methylene carbons.
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.
-
A strong absorption peak around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C-O stretching vibrations around 1000-1300 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 172.
-
Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the ester group (-COOCH₃, M-59).[3]
-
Dehydration (loss of H₂O, M-18) is a common fragmentation for alcohols.
Potential Applications
While specific biological activity data for racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is limited, derivatives of cyclohexyl acetic acid have been explored for various applications. This suggests that the title compound could serve as a key intermediate in the development of novel molecules with potential biological activities.
-
Agrochemicals: Some cyclohexylacetic acid derivatives have shown fungicidal and insecticidal activity.[4]
-
Pharmaceuticals: The cyclohexane scaffold is present in numerous bioactive molecules. The hydroxyl and ester groups of this compound provide handles for further chemical modifications, making it a potential starting material for drug discovery programs.
Safety and Handling
Racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[2]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[2]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If skin or eye irritation persists, get medical advice/attention.[2]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
It is essential to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). [Link]
-
SpectraBase. Methyl 2-{3'-[bis(p-hydroxyphenyl)methylene]cyclohexyl}-acetate - Optional[13C NMR]. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0044923). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031352). [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0143850). [Link]
-
PubChem. Methyl 2-(3-hydroxycyclohexyl)acetate. [Link]
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ResearchGate. Fragmentation of the [M – H]⁺ ion from the TMS derivative of.... [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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ChemComplete. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]
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PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate. [Link]
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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-
ResearchGate. Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ]. [Link]
-
Amerigo Scientific. Methyl 2-(4-Hydroxycyclohexyl)acetate. [Link]
-
NIST. Cyclohexanol, 2-methyl-. [Link]
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An Investigator's Guide to Characterizing the Biological Activity of Novel Chemical Entities: A Case Study on Methyl 2-(3-hydroxycyclohexyl)acetate
Abstract: The quest for novel therapeutics is a journey into the unknown, often beginning with a single, uncharacterized small molecule. This guide provides a comprehensive framework for elucidating the biological activity of such a compound, using Methyl 2-(3-hydroxycyclohexyl)acetate (CAS: 86576-86-5) as a case study. While this specific molecule currently lacks documented biological activity in published literature, its structural features—a cyclohexyl ring, a hydroxyl group, and a methyl ester—present a compelling starting point for investigation. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap that blends foundational theory with actionable, detailed protocols. We will navigate the logical progression from initial physicochemical assessment and safety profiling to primary screening, mechanism of action studies, and considerations for future in vivo validation.
Introduction: The Subject Molecule
Methyl 2-(3-hydroxycyclohexyl)acetate is a small organic compound whose potential in a biological context remains unexplored. The first step in any investigation is to thoroughly understand the molecule's fundamental properties. These characteristics are not merely descriptive; they are predictive, offering crucial insights into the compound's potential bioavailability, metabolic stability, and interaction with biological systems.
The presence of a cyclohexyl ring is notable. In medicinal chemistry, this moiety is frequently employed as a bioisostere for phenyl or t-butyl groups. Its three-dimensional nature can offer more extensive contact points with a target protein compared to a flat aromatic ring, potentially improving binding affinity and specificity. The hydroxyl and methyl ester functionalities introduce polarity and potential sites for metabolic activity (e.g., hydrolysis by esterases), which are critical considerations for pro-drug strategies and pharmacokinetic profiling.
Physicochemical Properties
A summary of the key computed properties of Methyl 2-(3-hydroxycyclohexyl)acetate is presented below. These parameters are essential for preliminary assessment against established criteria for drug-likeness, such as Lipinski's Rule of Five.
| Property | Value | Source | Significance in Drug Discovery |
| CAS Number | 86576-86-5 | [][2][3] | Unique chemical identifier for database tracking. |
| Molecular Formula | C₉H₁₆O₃ | [3] | Defines the elemental composition. |
| Molecular Weight | 172.22 g/mol | [3] | Influences diffusion and transport across membranes (<500 Da is favorable). |
| XLogP3 (LogP) | 1.1 | [3] | A measure of lipophilicity; impacts solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | 1 | [3] | The hydroxyl (-OH) group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | [3] | The hydroxyl and two ester oxygens can accept hydrogen bonds. |
| Rotatable Bonds | 3 | [3] | Relates to conformational flexibility, which can impact target binding. |
Based on this profile, the compound adheres to Lipinski's rules, suggesting it possesses physicochemical properties that are favorable for a potential orally administered drug.
The Investigative Workflow: A Staged Approach
Without pre-existing data, a logical, tiered approach is required to efficiently screen for activity while minimizing resource expenditure. The following workflow is designed to first establish safety, then screen broadly for activity, and finally, delve into the specific mechanism of any observed "hit."
Caption: A proposed workflow for characterizing a novel chemical entity.
Phase 1: In Vitro Safety & Cytotoxicity Profiling
Causality: Before investigating therapeutic efficacy, it is paramount to determine the compound's inherent toxicity. This step defines the concentration range for subsequent experiments, ensuring that any observed biological effect is not simply a consequence of cell death. A broad-spectrum cytotoxicity assay is the cornerstone of this initial safety assessment.[4]
Protocol: Cell Viability Assessment via CellTiter-Glo® Luminescent Assay
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Methyl 2-(3-hydroxycyclohexyl)acetate across various cell lines.
Materials:
-
Cell Lines: HepG2 (human liver carcinoma), HeLa (human cervical cancer), NIH-3T3 (mouse embryonic fibroblast).
-
Culture Medium (DMEM or appropriate), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Methyl 2-(3-hydroxycyclohexyl)acetate, sterile DMSO.
-
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay Kit.
-
Sterile, opaque-walled 96-well microplates.
-
Multichannel pipette, plate reader with luminescence detection.
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Methyl 2-(3-hydroxycyclohexyl)acetate in DMSO. Create a 2-fold serial dilution series in culture medium to yield final concentrations ranging from 100 µM to ~0.2 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.[5]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Phase 2: Primary Biological Screening
Rationale: If the compound is not broadly cytotoxic at reasonable concentrations (<50 µM), it can be advanced to primary screening assays. The choice of assays should be guided by structural alerts or strategic research goals. Given the compound's structure, investigating its potential anti-inflammatory or antimicrobial properties is a logical starting point.[6][7]
Proposed Screen: Anti-Inflammatory Activity
Hypothesis: Many natural and synthetic compounds containing cyclohexyl moieties exhibit anti-inflammatory properties. We can test if Methyl 2-(3-hydroxycyclohexyl)acetate can suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Key Assay: Measurement of Nitric Oxide (NO) production using the Griess Reagent System.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with non-toxic concentrations of Methyl 2-(3-hydroxycyclohexyl)acetate (determined in Phase 1) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A significant reduction in NO production compared to the LPS-only control indicates potential anti-inflammatory activity.
Phase 3: Mechanism of Action (MoA) Elucidation
Scenario: Imagine the primary screen reveals that our compound significantly reduces NO production in LPS-stimulated macrophages.
Expertise-Driven Logic: The production of inducible nitric oxide synthase (iNOS), the enzyme responsible for this NO burst, is primarily controlled by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, a logical next step is to investigate whether the compound interferes with this pathway.
Hypothetical MoA: Inhibition of the NF-κB Pathway
The canonical NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a cascade of phosphorylation events leads to the degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Protocol: Western Blot for Phospho-IκBα
This protocol directly tests the hypothesis that the compound inhibits IKK activity by measuring the phosphorylation of its direct substrate, IκBα.
Objective: To determine if the compound inhibits LPS-induced phosphorylation and degradation of IκBα.
Procedure:
-
Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour.
-
LPS Stimulation: Stimulate cells with LPS (1 µg/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.
Interpretation of Results: A potent inhibitor would show a dose-dependent decrease in the p-IκBα signal and a corresponding stabilization (lack of degradation) of the total IκBα protein compared to the LPS-only control.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to investigate the biological activity of an uncharacterized compound, Methyl 2-(3-hydroxycyclohexyl)acetate. By progressing through a logical sequence of safety testing, primary screening, and mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities.
While the specific biological role of Methyl 2-(3-hydroxycyclohexyl)acetate remains to be discovered, the framework presented here provides the necessary tools and rationale to begin that exploration. A positive outcome in the proposed in vitro assays would justify advancing the compound to more complex studies, including target deconvolution, ADME/Tox profiling, and ultimately, validation in relevant in vivo animal models to assess its true therapeutic potential.[8][9]
References
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PubChem. Methyl 2-(3-hydroxycyclohexyl)acetate | C9H16O3 | CID 13071110. [Link]
-
Tucker, A. N., et al. (1982). In vitro immunotoxicological assays for detection of compounds requiring metabolic activation. PMC - NIH. [Link]
-
PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499. [Link]
-
PubChem. Methyl 2-(1-hydroxycyclohexyl)acetate | C9H16O3 | CID 231501. [Link]
-
PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698497. [Link]
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Zanda, M., et al. (2021). 1-cyclohexyl-x-methoxybenzene derivatives, novel psychoactive substances seized on the internet market. Synthesis and in vivo pharmacological studies in mice. PubMed. [Link]
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Al-Sanea, M. M., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]
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MDPI. (2024). Phytochemical Composition and Biological Activity. [Link]
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Al-Azhar University, et al. (2025). Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation. PubMed. [Link]
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Unlocking the Potential of Methyl 2-(3-hydroxycyclohexyl)acetate in Medicinal Chemistry: A Technical Guide
Introduction: The Untapped Promise of a Simple Scaffold
In the vast landscape of chemical entities available to medicinal chemists, the true potential of many simple molecules remains latent, awaiting rigorous investigation. Methyl 2-(3-hydroxycyclohexyl)acetate is one such compound. While it has found use in the fragrance industry for its pleasant odor profile, its structural motifs—a hydroxylated cyclohexane ring and a methyl ester—position it as a compelling starting point for drug discovery endeavors.[1] The cyclohexane core is a ubiquitous and highly valued scaffold in medicinal chemistry, prized for its three-dimensional character which can facilitate superior binding interactions with protein targets.[2] This guide will provide an in-depth exploration of the potential applications of Methyl 2-(3-hydroxycyclohexyl)acetate in medicinal chemistry, offering a roadmap for researchers and drug development professionals to unlock its therapeutic possibilities.
Physicochemical Properties: A Foundation for Drug Design
A thorough understanding of a molecule's physical and chemical properties is paramount before embarking on a medicinal chemistry campaign.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem[3] |
| Molecular Weight | 172.22 g/mol | PubChem[3] |
| IUPAC Name | methyl 2-(3-hydroxycyclohexyl)acetate | PubChem[3] |
| CAS Number | 86576-86-5 | PubChem[] |
| Appearance | Liquid | BOC Sciences[] |
| LogP | 1.10060 | BOC Sciences[] |
The molecule's moderate molecular weight and LogP value suggest a favorable starting point for developing orally bioavailable drugs, aligning with Lipinski's Rule of Five.
Core Medicinal Chemistry Applications: A World of Possibility
The true potential of Methyl 2-(3-hydroxycyclohexyl)acetate lies in its versatility as a building block and a fragment for the discovery of novel therapeutics.
A Versatile Scaffold for Novel Chemical Entities
The cyclohexane ring provides a rigid, three-dimensional framework that can be elaborated upon to create diverse libraries of compounds.[2] The existing hydroxyl and ester functionalities serve as convenient handles for chemical modification.
-
Exploiting the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, alkylated, or used in ester or ether linkages to introduce a wide array of substituents. These modifications can be directed towards exploring specific binding pockets in a target protein.
-
Leveraging the Ester Functionality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common functional group in many drugs. This opens up possibilities for creating analogues of known drugs or for exploring new chemical space.
The following diagram illustrates a potential workflow for scaffold elaboration:
Caption: Scaffold Elaboration Workflow for Methyl 2-(3-hydroxycyclohexyl)acetate.
A Valuable Fragment for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging protein targets.[5][6] FBDD begins with the screening of low molecular weight compounds ("fragments") that typically bind to the target with low affinity. These initial hits are then optimized into more potent leads.[6]
Methyl 2-(3-hydroxycyclohexyl)acetate possesses several characteristics that make it an attractive candidate for inclusion in a fragment library:
-
Low Molecular Weight: At 172.22 g/mol , it adheres to the "Rule of Three" often applied to fragment design (MW < 300 Da).[7]
-
Three-Dimensionality: The non-planar cyclohexane ring offers a distinct advantage over the flat, aromatic rings that are often overrepresented in fragment libraries, potentially enabling interactions in more complex binding sites.[8]
-
Functional Groups for Anchoring and Growth: The hydroxyl and ester groups provide points for both initial binding interactions and subsequent chemical elaboration to increase affinity and selectivity.[7]
The FBDD workflow utilizing this fragment would involve:
Caption: Fragment-Based Drug Discovery (FBDD) Workflow.
A Bioisostere for Phenyl and Other Cyclic Moieties
The cyclohexyl group can serve as a non-aromatic bioisostere for a phenyl ring. This substitution can be advantageous for several reasons:
-
Improved Physicochemical Properties: Replacing an aromatic ring with a saturated carbocycle can lead to decreased metabolic liability and improved solubility.
-
Enhanced Target Engagement: The three-dimensional nature of the cyclohexane ring can allow for more extensive and specific interactions with a protein's binding site compared to a flat aromatic ring.
This strategy has been successfully employed in the development of several marketed drugs. Researchers could systematically replace phenyl groups in known bioactive compounds with the 3-hydroxycyclohexyl acetate moiety to explore potential improvements in their pharmacological profiles.
Experimental Protocols: A Practical Guide
The following are high-level protocols for key experiments to explore the medicinal chemistry potential of Methyl 2-(3-hydroxycyclohexyl)acetate.
Protocol 1: Synthesis of an Amide Library
This protocol outlines the conversion of the methyl ester to a library of amides, a common step in exploring structure-activity relationships (SAR).
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve Methyl 2-(3-hydroxycyclohexyl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid intermediate (1 equivalent) in dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture for 20 minutes.
-
Add the desired amine (1.1 equivalents) and triethylamine (TEA) (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: In Silico Docking Studies
Computational methods can provide valuable insights into the potential binding modes of Methyl 2-(3-hydroxycyclohexyl)acetate and its derivatives.
-
Target Selection: Identify a protein target of interest. This could be based on existing knowledge of cyclohexyl-containing drugs or through virtual screening.
-
Ligand Preparation: Generate a 3D conformation of Methyl 2-(3-hydroxycyclohexyl)acetate and its designed analogues using a molecular modeling software package.
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligands within the active site of the protein.
-
Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to guide the design of new analogues with improved binding affinity.
Conclusion: A Call to Exploration
Methyl 2-(3-hydroxycyclohexyl)acetate represents a promising, yet underexplored, starting point for medicinal chemistry research. Its simple, functionalized cyclohexane core offers a wealth of opportunities for scaffold hopping, fragment-based drug discovery, and the development of novel chemical entities. By leveraging the principles of modern drug design and employing the experimental and computational workflows outlined in this guide, researchers can begin to unlock the full therapeutic potential of this versatile molecule. The path from a simple fragrance component to a life-saving therapeutic is challenging, but for molecules with the inherent potential of Methyl 2-(3-hydroxycyclohexyl)acetate, it is a journey worth embarking on.
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PubChem. (n.d.). Methyl 2-(3-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Barreiro, E. J., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(2), 3067-3088. [Link]
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An In-depth Technical Guide to Methyl 2-(3-hydroxycyclohexyl)acetate: A Versatile Bifunctional Building Block in Modern Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
Methyl 2-(3-hydroxycyclohexyl)acetate is a bifunctional organic compound featuring a cyclohexane scaffold substituted with a secondary hydroxyl group and a methyl ester.[1] This unique combination of functional groups, a nucleophilic alcohol and an electrophilic ester, within a conformationally significant cyclohexane ring makes it a highly valuable intermediate in synthetic chemistry. Its utility spans from being a precursor in the synthesis of fragrances to a key component in the assembly of complex, biologically active molecules and natural products.[2] The strategic placement of the hydroxyl and acetate moieties allows for a range of chemical transformations, most notably intramolecular cyclizations to form bicyclic lactones, which are prevalent scaffolds in numerous bioactive compounds.[3]
Key Physicochemical Properties
A summary of the essential properties of methyl 2-(3-hydroxycyclohexyl)acetate is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | methyl 2-(3-hydroxycyclohexyl)acetate | PubChem[1] |
| CAS Number | 86576-86-5 | PubChem[1] |
| Molecular Formula | C₉H₁₆O₃ | PubChem[1] |
| Molecular Weight | 172.22 g/mol | PubChem[1] |
| Canonical SMILES | COC(=O)CC1CCCC(C1)O | PubChem[1] |
Synthesis of the Building Block
The most direct and common route to methyl 2-(3-hydroxycyclohexyl)acetate is through the selective reduction of the ketone in its precursor, methyl 2-(3-oxocyclohexyl)acetate. This reduction is typically achieved with high efficiency using standard reducing agents like sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is a mild reductant that selectively reduces ketones and aldehydes without affecting the less reactive ester functional group.[4]
Caption: Synthetic workflow for Methyl 2-(3-hydroxycyclohexyl)acetate.
Experimental Protocol: Reduction of Methyl 2-(3-Oxocyclohexyl)acetate
This protocol is adapted from established procedures for the reduction of cyclohexanone derivatives.[5]
Materials:
-
Methyl 2-(3-oxocyclohexyl)acetate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) in a 1:1 mixture of anhydrous THF and ethanol.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.[5]
Core Reactivity and Synthetic Transformations
The synthetic power of methyl 2-(3-hydroxycyclohexyl)acetate lies in the orthogonal reactivity of its two functional groups. This allows for selective manipulation, enabling its use in a variety of synthetic pathways.
Caption: Key synthetic pathways from the building block.
Oxidation of the Hydroxyl Group
The secondary alcohol can be readily oxidized to the corresponding ketone, methyl 2-(3-oxocyclohexyl)acetate. This transformation is fundamental for subsequent modifications at the C3 position, such as alpha-functionalization or conjugate additions if an enone is formed. Standard oxidation reagents like pyridinium chlorochromate (PCC) or conditions like the Swern oxidation are effective.
Manipulation of the Ester Group
The methyl ester can be hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield 2-(3-hydroxycyclohexyl)acetic acid. This carboxylic acid intermediate is crucial for several advanced applications, including amide bond formation and, most importantly, as the direct precursor for intramolecular lactonization.
The Power of Lactonization: Accessing Bicyclic Scaffolds
A cornerstone of this building block's utility is its ability to undergo intramolecular lactonization to form bicyclic lactones, particularly the bicyclo[3.2.1]octane ring system.[3] These scaffolds are present in numerous bioactive natural products and serve as valuable templates in medicinal chemistry.
The transformation is typically not a simple acid-catalyzed cyclization. Modern methods often employ transition metal catalysis, such as Palladium(II), to facilitate a tandem C(sp³)–H olefination and lactonization.[3] This advanced strategy involves the formation of a palladacycle intermediate, which then undergoes reductive elimination to forge the new C-C bond and form the strained bicyclic system.
Conceptual Protocol: Hydrolysis and Palladium-Catalyzed Lactonization This protocol outlines the conceptual steps derived from modern C-H activation methodologies.[6][7]
-
Hydrolysis: The starting material, methyl 2-(3-hydroxycyclohexyl)acetate, is first hydrolyzed to 2-(3-hydroxycyclohexyl)acetic acid as described in section 3.2.
-
Acrylation: The hydroxyl group of the resulting acid is then acylated with an appropriate olefin-containing group (e.g., acryloyl chloride) to install the tethered olefin necessary for the C-H olefination step.
-
Cyclization/Lactonization: The resulting linear carboxylic acid is subjected to a Palladium(II) catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a mono-N-protected amino acid), and an oxidant (e.g., TBHP or p-xyloquinone).[6][7] The reaction is typically run in a specialized solvent like hexafluoroisopropanol (HFIP) at elevated temperatures. The palladium catalyst coordinates to the carboxylate, directing a C-H activation at the β- or γ-position of the cyclohexane ring, followed by insertion of the tethered olefin and subsequent lactonization to yield the bicyclo[3.2.1]lactone.[3]
Caption: Workflow for the synthesis of a bicyclic lactone scaffold.
Stereoselectivity Considerations
The cyclohexane ring of methyl 2-(3-hydroxycyclohexyl)acetate exists as a mixture of cis and trans diastereomers, referring to the relative orientation of the hydroxyl and acetate groups. The separation of these isomers or their stereoselective synthesis is critical for applications where chirality is paramount, such as in the synthesis of enantiopure pharmaceuticals. Asymmetric synthesis strategies, for instance, employing a chiral ketimine in a stereoselective Michael addition to a cyclohexanone precursor, can establish specific stereocenters early in the synthetic sequence.[8] The stereochemistry of the hydroxyl group can then act as a directing group in subsequent reactions, influencing the facial selectivity of attacks on the ring or during cyclization events.
Conclusion
Methyl 2-(3-hydroxycyclohexyl)acetate is more than a simple chemical intermediate; it is a strategic building block that offers access to significant molecular complexity from a commercially available starting point. Its bifunctional nature allows for a diverse range of chemical manipulations, with its most powerful application being the diastereoselective synthesis of bicyclic lactones through modern catalytic methods. For researchers in organic synthesis and drug development, a thorough understanding of the reactivity and potential of this compound opens doors to the efficient and elegant construction of novel chemical entities with potential biological activity.
References
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Methyl 2-(3-Hydroxycyclohexyl)acetate. MySkinRecipes. Available from: [Link]
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Methyl 2-(3-hydroxycyclohexyl)acetate | C9H16O3. PubChem. Available from: [Link]
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Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization. ACS Publications. Available from: [Link]
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Lactonization as a general route to β-C(sp3)–H functionalization. National Institutes of Health (NIH). Available from: [Link]
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What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? Chemistry Stack Exchange. Available from: [Link]
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Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. National Institutes of Health (NIH). Available from: [Link]
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Identify the products when methyl (3-hydroxycyclohexyl)acetate undergoes a reaction... Chegg. Available from: [Link]
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Catalyst-controlled site-selective methylene C-H lactonization of dicarboxylic acids. National Institutes of Health (NIH). Available from: [Link]
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Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. ACS Publications. Available from: [Link]
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Methyl 2-(2-hydroxycyclohexyl)acetate | C9H16O3. PubChem. Available from: [Link]
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Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. PubMed. Available from: [Link]
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An In-depth Technical Guide to Methyl 2-(3-hydroxycyclohexyl)acetate
This guide provides a comprehensive technical overview of Methyl 2-(3-hydroxycyclohexyl)acetate, a versatile bifunctional molecule with applications in synthetic chemistry. Drawing from established protocols and spectroscopic principles, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction
Methyl 2-(3-hydroxycyclohexyl)acetate, with the chemical formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol , is a carbocyclic compound featuring both a hydroxyl and a methyl ester functional group.[1] This unique combination makes it a valuable intermediate in organic synthesis, offering multiple reaction pathways for the construction of more complex molecular architectures. Its cyclohexyl core provides a non-planar scaffold, which can be crucial in the design of molecules with specific three-dimensional conformations, a key aspect in the development of bioactive compounds.[2] This guide will delve into the synthesis, characterization, and potential applications of this compound, providing practical insights for its use in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(3-hydroxycyclohexyl)acetate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| IUPAC Name | methyl 2-(3-hydroxycyclohexyl)acetate | [1] |
| CAS Number | 87338-57-8 | [1] |
| Appearance | Light yellow oil (crude) | [3] |
| SMILES | COC(=O)CC1CCCC(C1)O | [1] |
| InChIKey | DERCSYDJGONUOX-UHFFFAOYSA-N | [1] |
Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate
The most direct and commonly cited method for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate is the reduction of its corresponding keto-ester, Methyl 2-(3-oxocyclohexyl)acetate.[3] This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.
Workflow for the Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate
Caption: Synthetic workflow for Methyl 2-(3-hydroxycyclohexyl)acetate.
Detailed Experimental Protocol
The following protocol is adapted from a known synthetic procedure.[3]
Materials:
-
Methyl 2-(3-oxocyclohexyl)acetate
-
Tetrahydrofuran (THF)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) in a 1:1 mixture of THF and ethanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the reduction reaction and minimize the formation of byproducts.
-
Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution while stirring. The portion-wise addition helps to maintain a controlled reaction rate.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting keto-ester.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. This step neutralizes any remaining reducing agent and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
-
Washing and Drying: Wash the combined organic extracts with brine to remove any residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a light yellow oil.[3] For many applications, this crude product may be of sufficient purity. Further purification can be achieved by column chromatography on silica gel if necessary.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans isomers) and the numerous overlapping signals from the cyclohexyl ring protons. Key expected signals include:
-
A singlet at approximately 3.6-3.7 ppm corresponding to the methyl ester protons (-OCH₃).
-
A multiplet in the region of 3.5-4.1 ppm for the proton on the carbon bearing the hydroxyl group (-CHOH). The chemical shift and multiplicity of this signal will be highly dependent on the stereochemistry (axial vs. equatorial) of the hydroxyl group.
-
A complex series of multiplets between 1.0 and 2.5 ppm for the remaining cyclohexyl and methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will also show distinct signals for the different carbon environments:
-
A signal around 173-175 ppm for the ester carbonyl carbon.
-
A signal for the carbon attached to the hydroxyl group (-CHOH) in the range of 65-75 ppm.
-
A signal for the methyl ester carbon (-OCH₃) around 51-52 ppm.
-
A series of signals in the aliphatic region (20-45 ppm) for the carbons of the cyclohexane ring and the methylene group of the acetate side chain.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorptions:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
A strong C=O stretching band for the ester at approximately 1730-1740 cm⁻¹.
-
C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.
-
C-O stretching bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z = 31), a carboxymethyl group (-CH₂COOCH₃, m/z = 73), and water (-H₂O, m/z = 18) from the molecular ion.
Potential Applications and Reactivity
Methyl 2-(3-hydroxycyclohexyl)acetate serves as a versatile building block in organic synthesis, with its utility stemming from the presence of two distinct functional groups.
Pharmaceutical and Agrochemical Synthesis
The functionalized cyclohexane motif is prevalent in many biologically active molecules.[2] The hydroxyl and ester functionalities of Methyl 2-(3-hydroxycyclohexyl)acetate can be selectively manipulated to introduce further complexity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, the hydroxyl group can be oxidized to a ketone, serve as a handle for ether or ester formation, or be used as a directing group in stereoselective reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles.
Fragrance and Flavor Industry
Esters of cyclohexanol derivatives are known for their pleasant and mild odors, making them useful in fragrance formulations.[4] Methyl 2-(3-hydroxycyclohexyl)acetate's structure, with its cyclohexyl backbone, can contribute to a natural and rounded aroma, potentially finding use in soaps, detergents, and fine fragrances.
Lactone Formation
The presence of both a hydroxyl and an ester group within the same molecule allows for the potential of intramolecular transesterification to form a lactone (a cyclic ester).[5][6][7] This reaction is typically catalyzed by acid or base and is driven by the formation of a thermodynamically stable five- or six-membered ring. The ability to form lactones opens up another avenue for the synthetic utility of this compound, as lactones are important structural motifs in many natural products.
Pathway for Lactonization
Caption: Potential pathway for lactone formation.
Conclusion
Methyl 2-(3-hydroxycyclohexyl)acetate is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the reduction of the corresponding keto-ester, combined with the presence of two distinct and reactive functional groups, makes it an attractive starting material for the synthesis of a wide range of more complex molecules. While detailed spectroscopic and application data in peer-reviewed literature is sparse, its potential in the pharmaceutical, agrochemical, and fragrance industries is evident. This guide provides a solid foundation for researchers and scientists looking to explore the chemistry and applications of this interesting bifunctional compound.
References
Sources
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- 3. Methyl 2-(3-Hydroxycyclohexyl)acetate synthesis - chemicalbook [chemicalbook.com]
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- 6. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 7. Lactone - Wikipedia [en.wikipedia.org]
Methodological & Application
Enantioselective Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate: A Guide to Modern Catalytic Approaches
The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. Methyl 2-(3-hydroxycyclohexyl)acetate, a bifunctional molecule featuring both an ester and a secondary alcohol on a cyclohexane scaffold, represents a valuable chiral building block. The stereochemistry of the hydroxyl group is critical for its application in the synthesis of complex bioactive molecules, where specific enantiomers can exhibit desired therapeutic effects while others may be inactive or even detrimental. This guide provides a detailed exploration of two prominent and effective strategies for the enantioselective synthesis of this target molecule: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation.
Strategic Approaches to Enantioselectivity
The synthesis of enantiomerically pure Methyl 2-(3-hydroxycyclohexyl)acetate can be approached through two primary strategies, each with its own set of advantages. The choice of method often depends on factors such as the availability of starting materials, desired enantiomeric purity, and scalability.
-
Enzymatic Kinetic Resolution (EKR): This biocatalytic method involves the use of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture. In the context of our target molecule, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer of racemic Methyl 2-(3-hydroxycyclohexyl)acetate, leaving the other enantiomer unreacted. The resulting mixture of the acylated ester and the unreacted alcohol can then be readily separated. Biocatalysis is a promising technique for producing enantiomerically pure compounds[1][2].
-
Asymmetric Hydrogenation of a Prochiral Ketone: This approach involves the enantioselective reduction of a prochiral precursor, Methyl 2-(3-oxocyclohexyl)acetate. The use of a chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the addition of hydrogen across the carbonyl group in a stereocontrolled manner, leading to the formation of the desired enantiomer of the alcohol. This method is highly atom-economical and can provide high enantiomeric excess (ee)[3][4].
Route 1: Enzymatic Kinetic Resolution of Racemic Methyl 2-(3-hydroxycyclohexyl)acetate
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers[5][6]. Lipases are particularly well-suited for this purpose due to their broad substrate scope and stability in organic solvents. In this protocol, we will utilize a commercially available lipase to perform a transesterification reaction on racemic Methyl 2-(3-hydroxycyclohexyl)acetate.
Experimental Workflow: Enzymatic Kinetic Resolution
Figure 1: Workflow for the enzymatic kinetic resolution of racemic Methyl 2-(3-hydroxycyclohexyl)acetate.
Detailed Protocol for Enzymatic Kinetic Resolution
Materials:
-
Racemic Methyl 2-(3-hydroxycyclohexyl)acetate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Toluene (or another suitable organic solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled oil bath
-
Filtration apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic Methyl 2-(3-hydroxycyclohexyl)acetate (1.0 eq), toluene (to achieve a substrate concentration of ~0.1 M), and vinyl acetate (1.5 eq).
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction should be monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Workup: Once the desired conversion is reached, remove the immobilized lipase by filtration. The enzyme can often be washed with fresh solvent, dried, and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the acylated product, is then purified by column chromatography on silica gel to separate the two compounds.
-
Characterization: The enantiomeric excess of the unreacted alcohol and the acylated product should be determined using chiral high-performance liquid chromatography (HPLC) or chiral GC.
Causality and Experimental Choices:
-
Immobilized Lipase: The use of an immobilized enzyme simplifies the workup process, as it can be easily removed by filtration and potentially reused, making the process more cost-effective and sustainable.
-
Vinyl Acetate as Acyl Donor: Vinyl acetate is an effective acyl donor in lipase-catalyzed reactions. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.
-
Monitoring Conversion: It is crucial to stop the reaction at approximately 50% conversion. Proceeding beyond this point will result in a decrease in the enantiomeric excess of the slower-reacting enantiomer.
Route 2: Asymmetric Hydrogenation of Methyl 2-(3-oxocyclohexyl)acetate
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones[4]. This approach relies on the use of a chiral catalyst to deliver hydrogen to one face of the carbonyl group preferentially. Ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, are well-established for this transformation.
Experimental Workflow: Asymmetric Hydrogenation
Figure 2: Workflow for the asymmetric hydrogenation of Methyl 2-(3-oxocyclohexyl)acetate.
Detailed Protocol for Asymmetric Hydrogenation
Materials:
-
Methyl 2-(3-oxocyclohexyl)acetate
-
Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂( (R)-BINAP) )
-
Methanol (degassed)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (high purity)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Catalyst Preparation/Activation (if necessary): Some catalysts may require pre-activation. Follow the manufacturer's or literature procedure.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) and the chiral ruthenium catalyst (0.01-1 mol%). Add degassed methanol to dissolve the substrate and catalyst.
-
Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm) and begin stirring. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 25-50 °C).
-
Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the autoclave) and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen from the autoclave and purge with an inert gas.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove the catalyst and any minor impurities.
-
Characterization: The enantiomeric excess of the product should be determined by chiral HPLC or chiral GC.
Causality and Experimental Choices:
-
Chiral Catalyst: The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) determines the stereochemical outcome of the reaction. The catalyst creates a chiral environment around the active metal center, directing the hydrogenation to one face of the ketone.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity. The optimal pressure should be determined experimentally.
-
Solvent: Methanol is a common solvent for asymmetric hydrogenations as it can often stabilize the catalytic species and dissolve the reactants. The solvent should be degassed to remove oxygen, which can deactivate the catalyst.
Comparison of Synthetic Strategies
| Feature | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation |
| Theoretical Max. Yield | 50% for a single enantiomer | 100% |
| Enantiomeric Excess (ee) | Can be very high (>99%) for both enantiomers | Typically high (>90%), can exceed 99% |
| Atom Economy | Lower, as one enantiomer is derivatized | Higher, as all substrate is converted to product |
| Catalyst | Biocatalyst (enzyme) | Transition metal catalyst |
| Reaction Conditions | Mild (ambient temperature and pressure) | Often requires elevated pressure (H₂) |
| Substrate | Racemic alcohol | Prochiral ketone |
| Key Challenge | Stopping the reaction at 50% conversion | Synthesis/cost of chiral catalyst and ligand |
Conclusion
Both enzymatic kinetic resolution and asymmetric hydrogenation represent powerful and reliable methods for the enantioselective synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. The choice between these two routes will depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and the availability of starting materials and catalysts. By understanding the principles and protocols outlined in this guide, researchers can effectively produce this valuable chiral building block for a wide range of applications in drug development and materials science.
References
-
Verma, S. K., et al. (2024). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Redventions. Available at: [Link]
-
Wiberg, K. B., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Degórska, O., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC - NIH. Available at: [Link]
-
Itsuno, S. (2004). Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]
-
Hernández-Linares, P., et al. (2020). Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. ResearchGate. Available at: [Link]
-
Degórska, O., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i. Semantic Scholar. Available at: [Link]
-
Ribeiro, C. M. R., et al. (2018). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]
-
PubChem. Methyl 2-(3-Hydroxycyclohexyl)acetate. Available at: [Link]
-
Skrobiszewska, K., et al. (2022). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. Available at: [Link]
-
Forgách, P., et al. (2013). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. ResearchGate. Available at: [Link]
-
Forgách, P., et al. (2013). Asymmetric Synthesis of 3‐Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Semantic Scholar. Available at: [Link]
-
Romero-Arenas, A., et al. (2024). Enantioselective Reduction of Cyclobutenones Using Ene‐Reductases. ResearchGate. Available at: [Link]
-
Fraaije, M. W., et al. (2022). Flavin Fixing in Old Yellow Enzyme from Thermus scotoductus: A Comparative Study of the Wild-Type Enzyme and Covalently Flavinylated Mutants. MDPI. Available at: [Link]
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- 3. Methyl 2-(1-hydroxycyclohexyl)acetate | 61704-66-3 | Benchchem [benchchem.com]
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- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Methyl 2-(3-hydroxycyclohexyl)acetate
Abstract
This technical guide provides a comprehensive overview of purification strategies for Methyl 2-(3-hydroxycyclohexyl)acetate, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Recognizing the critical impact of purity on downstream applications, this document details robust protocols for fractional distillation, column chromatography, and recrystallization, tailored to the specific physicochemical properties of the target molecule. Emphasis is placed on the underlying scientific principles of each technique, potential challenges such as isomer separation, and methods for purity validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows for this and structurally related compounds.
Introduction: The Importance of Purity for Methyl 2-(3-hydroxycyclohexyl)acetate
Methyl 2-(3-hydroxycyclohexyl)acetate (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a bifunctional molecule containing both a hydroxyl and a methyl ester group, making it a versatile building block in organic synthesis.[1] The presence of these functional groups, along with the cyclohexyl scaffold, imparts specific polarity and reactivity that necessitate carefully designed purification strategies.
Impurities, which can arise from starting materials, side reactions, or decomposition, can have a detrimental impact on the yield and purity of subsequent synthetic steps, as well as the efficacy and safety of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials from its synthesis, such as (3-oxo-cyclohexyl)-acetic acid methyl ester, residual reducing agents like sodium borohydride, and inorganic salts from the reaction work-up.[2] Furthermore, the presence of a stereocenter at the hydroxyl-bearing carbon and the potential for cis/trans isomerism of the substituents on the cyclohexane ring can lead to a mixture of diastereomers, which may require specific chromatographic methods for separation.
This guide provides a detailed exploration of the principal techniques for purifying Methyl 2-(3-hydroxycyclohexyl)acetate, moving from bulk purification methods to fine-tuned chromatographic separations.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical and chemical properties of Methyl 2-(3-hydroxycyclohexyl)acetate is fundamental to designing an effective purification strategy.
Table 1: Physicochemical Properties of Methyl 2-(3-hydroxycyclohexyl)acetate
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| Boiling Point | High boiling point, susceptible to decomposition at atmospheric pressure. Estimated boiling point at 760 mmHg is likely >200 °C. | [2] |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. Limited solubility in non-polar solvents like hexanes. | General chemical principles |
Potential Impurities:
-
(3-Oxo-cyclohexyl)-acetic acid methyl ester: The starting material for the reduction reaction to form the target molecule. Its higher polarity due to the ketone group may allow for chromatographic separation.
-
Isomers (cis/trans): The relative orientation of the hydroxy and acetate groups on the cyclohexane ring can lead to diastereomers, which may have very similar physical properties, making separation challenging.
-
Salts: Inorganic salts from the work-up (e.g., sodium borate, sodium chloride) are typically removed by aqueous washing.
-
Solvents: Residual solvents from the reaction and extraction steps.
Purification Strategies: From Bulk to High Purity
The choice of purification method depends on the scale of the synthesis and the desired final purity. A multi-step approach, combining a bulk purification technique with a high-resolution method, is often the most effective strategy.
Fractional Vacuum Distillation: For Bulk Purification
Due to its high boiling point, Methyl 2-(3-hydroxycyclohexyl)acetate is prone to thermal decomposition at atmospheric pressure. Therefore, fractional distillation under reduced pressure (vacuum distillation) is the preferred method for bulk purification and removal of non-volatile impurities.[3] By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for distillation at a lower temperature.
Principle: Fractional distillation separates compounds based on differences in their boiling points. In a fractional distillation setup, a fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.
Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a vacuum gauge (e.g., a McLeod or Pirani gauge), a short-path distillation head, a condenser, and receiving flasks. The distillation flask should not be more than two-thirds full. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
System Preparation: Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Initial Distillation: Gradually heat the crude material under a moderate vacuum (e.g., 10-20 mmHg).
-
Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities and residual solvents. Monitor the temperature at the distillation head. The temperature should stabilize as the main fraction begins to distill. Collect the main fraction in a clean receiving flask.
-
Process Monitoring: A stable distillation temperature is indicative of a pure compound. A gradual increase in temperature suggests the presence of higher-boiling impurities.
-
Shutdown: Once the distillation is complete or a significant temperature drop is observed, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.
Causality Behind Choices:
-
Vacuum: Prevents thermal decomposition of the heat-sensitive hydroxy ester.
-
Fractionating Column: Increases the separation efficiency between the desired product and impurities with similar boiling points.
-
Stirring: Ensures even heating and prevents bumping.
Caption: Workflow for fractional vacuum distillation.
Flash Column Chromatography: For High-Purity Isolation and Isomer Separation
Flash column chromatography is a rapid and effective technique for purifying moderate to highly polar compounds and is particularly well-suited for separating the diastereomers of Methyl 2-(3-hydroxycyclohexyl)acetate.[4]
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. The separation of cis and trans isomers is possible due to subtle differences in their three-dimensional shape, which affects their interaction with the stationary phase.
Protocol: Flash Column Chromatography
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
A suitable solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show separation between the product and its impurities.
-
Recommended Starting Solvent System: Hexanes:Ethyl Acetate (3:1 to 1:1 v/v). Adjust the ratio to achieve optimal separation.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, applying gentle pressure to the top of the column to increase the flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 2-(3-hydroxycyclohexyl)acetate.
-
Causality Behind Choices:
-
Silica Gel: A polar stationary phase that effectively separates compounds based on polarity.
-
Hexanes/Ethyl Acetate Gradient: Allows for the elution of compounds with a range of polarities. Starting with a less polar mixture and gradually increasing the polarity can improve separation.
-
TLC Monitoring: Provides a rapid and effective way to track the progress of the separation and identify the fractions containing the pure product.
Caption: Workflow for flash column chromatography.
Recrystallization: For Crystalline Products
If Methyl 2-(3-hydroxycyclohexyl)acetate is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent final purification step to obtain a highly pure crystalline product.
Principle: Recrystallization relies on the difference in solubility of a compound in a hot versus a cold solvent. The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.
Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of the compound in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or desiccator.
-
Causality Behind Choices:
-
Slow Cooling: Allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.
-
Minimum Solvent: Ensures that the solution becomes supersaturated upon cooling, leading to crystallization.
-
Cold Solvent Wash: Removes soluble impurities from the crystal surfaces without dissolving a significant amount of the product.
Purity Assessment
After purification, it is essential to assess the purity of Methyl 2-(3-hydroxycyclohexyl)acetate. A combination of techniques should be used to confirm both the identity and purity of the compound.
Table 2: Purity Assessment Techniques
| Technique | Purpose | Expected Observations for a Pure Sample |
| Thin-Layer Chromatography (TLC) | Rapid purity check and monitoring of reactions/chromatography. | A single spot with a consistent Rf value. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and identify volatile impurities. | A single major peak in the gas chromatogram. The mass spectrum should correspond to the molecular weight (172.22 g/mol ) and expected fragmentation pattern of the target molecule.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure and assess purity. | The ¹H and ¹³C NMR spectra should be consistent with the structure of Methyl 2-(3-hydroxycyclohexyl)acetate and show no significant signals from impurities. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorptions for the hydroxyl (O-H stretch, ~3400 cm⁻¹) and ester (C=O stretch, ~1735 cm⁻¹) groups. |
Conclusion
The purification of Methyl 2-(3-hydroxycyclohexyl)acetate requires a systematic approach tailored to its specific properties. For bulk purification, fractional vacuum distillation is the method of choice to remove non-volatile impurities and prevent thermal degradation. For achieving high purity and separating diastereomers, flash column chromatography with a suitable solvent system is highly effective. Recrystallization can be employed as a final step if the compound is crystalline. The purity of the final product should always be rigorously assessed using a combination of chromatographic and spectroscopic techniques. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity Methyl 2-(3-hydroxycyclohexyl)acetate for their downstream applications.
References
- U.S. Patent US2324088A, "Distillation of high boiling esters," published July 13, 1943.
-
The GLC and TLC resolution of diastereoisomeric polyhydroxystearates and assignment of configurations. Journal of the American Oil Chemists' Society. [Link]
-
PubChem Compound Summary for CID 13071110, Methyl 2-(3-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
methyl methyl propyl cyclohexyl acetate, 72183-75-6. The Good Scents Company. [Link]
-
Cas 72183-75-6, 1-methyl-2-(1-methylpropyl)cyclohexyl acetate. LookChem. [Link]
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PubChem Compound Summary for CID 12698499, Methyl 2-(4-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 12698497, Methyl 2-(2-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 231501, Methyl 2-(1-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
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Thermodynamic properties of some cyclohexyl esters in the condensed state. The Journal of Chemical Thermodynamics. [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at Western Michigan University. [Link]
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Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7). Cheméo. [Link]
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METHYL KETONES FROM CARBOXYLIC ACIDS: CYCLOHEXYL METHYL KETONE. Organic Syntheses. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
METHYL 2-(1-CYANOCYCLOHEXYL)DIAZENECARBOXYLATE. Organic Syntheses. [Link]
-
PubChem Compound Summary for CID 90019952, Methyl 2-(3,3-dimethylcyclohexyl)acetate. National Center for Biotechnology Information. [Link]
-
Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. [Link]
- U.S. Patent US3880925A, "Separation and purification of cis and trans isomers," published April 29, 1975.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Application Note: Quantitative Analysis of Methyl 2-(3-hydroxycyclohexyl)acetate
Abstract
This document provides comprehensive analytical methods for the precise and accurate quantification of Methyl 2-(3-hydroxycyclohexyl)acetate, a key intermediate in various synthetic pathways. Recognizing the compound's chemical properties—specifically its volatility and lack of a strong UV chromophore—two primary, validated analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with universal detection. This guide offers detailed, step-by-step protocols for sample preparation, instrument setup, and method validation in accordance with ICH Q2(R2) guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[1][2][3]
Introduction and Analytical Strategy
Methyl 2-(3-hydroxycyclohexyl)acetate is a cyclic ester containing a secondary alcohol. Its quantification is critical for process monitoring, purity assessment, and stability testing. The molecule's structure presents specific analytical challenges:
-
Volatility: The compound is sufficiently volatile for gas chromatography.
-
Polarity: The hydroxyl group introduces polarity, which can lead to peak tailing in GC if not properly addressed.
-
Lack of Chromophore: The absence of a significant UV-absorbing moiety makes conventional HPLC-UV detection impractical for achieving high sensitivity.[4][5]
To address these challenges, this application note details two robust analytical approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An ideal primary method leveraging the analyte's volatility. The mass spectrometer provides definitive identification and selective quantification, mitigating interferences. A derivatization step is included to improve peak shape and thermal stability.[6][7][8]
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A powerful alternative for non-volatile or thermally labile impurities. CAD is a universal detector that provides a response for any non-volatile and many semi-volatile analytes, making it perfect for compounds without a chromophore.[9][10][11][12][13]
The validation of these methods is paramount and will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their fitness for purpose.[1][2][14][15]
General Sample Preparation
The following is a general protocol for preparing Methyl 2-(3-hydroxycyclohexyl)acetate for analysis from a relatively clean matrix, such as a final synthesis reaction mixture or a formulated product.
Protocol 2.1: Stock and Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Methyl 2-(3-hydroxycyclohexyl)acetate reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., Acetonitrile or Methanol). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Primary Stock Solution to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL). These solutions will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 25 mg of the analyte into a 25 mL volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for its high selectivity and sensitivity. To enhance chromatographic performance, a silylation derivatization is performed to cap the polar hydroxyl group, thereby increasing volatility and reducing peak tailing.[6][7][8]
Rationale for Derivatization
Direct injection of alcohols onto a GC column can result in poor peak shape due to hydrogen bonding with the stationary phase.[6][16] Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This derivatization:
-
Increases volatility and thermal stability.[8]
-
Reduces analyte-column interactions, leading to sharper, more symmetrical peaks.
-
Improves sensitivity and reproducibility.[16]
Protocol: Silylation Derivatization
-
Pipette 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to each vial.
-
Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
Protocol: GC-MS Instrumental Conditions
| Parameter | Condition | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity phase offering excellent separation for a wide range of compounds. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Volume | 1 µL | Standard volume for quantitative GC analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 2 min), ramp to 250°C @ 15°C/min, hold 5 min | Optimized temperature program to separate the analyte from potential impurities. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and selectivity for confident peak identification. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification by monitoring characteristic ions. |
| SIM Ions | To be determined from a full scan of the derivatized standard. Likely ions would include the molecular ion and major fragments. |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS quantification of Methyl 2-(3-hydroxycyclohexyl)acetate.
Method 2: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
This method is suitable for samples that may contain non-volatile impurities or when GC is not available. Since the analyte lacks a UV chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) offers near-uniform response for non-volatile compounds, making it an excellent choice for quantification without a reference standard for every impurity.[9][10][11][12] A Refractive Index (RI) detector could also be used but is generally less sensitive and incompatible with gradient elution.[17][18][19]
Principle of Charged Aerosol Detection
The HPLC eluent is first nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged by a corona discharge and detected by an electrometer. The signal is proportional to the mass of the non-volatile analyte, providing a consistent response factor for compounds of similar structure.[11][12]
Protocol: HPLC-CAD Instrumental Conditions
| Parameter | Condition | Justification |
| HPLC System | Waters ACQUITY Arc or equivalent | Robust system capable of handling reversed-phase separations. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A versatile reversed-phase column for separating moderately polar compounds. |
| Mobile Phase A | Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B | Gradient elution ensures separation of the main analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume for quantitative analysis. |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for non-chromophoric analytes.[10][11] |
| Nebulizer Temp. | 35°C | Optimized for efficient solvent evaporation without analyte degradation. |
| Gas | Nitrogen @ 35 psi | Standard gas for nebulization and charging. |
Method Validation Protocol (ICH Q2(R2) Framework)
A robust analytical method must be validated to prove it is fit for its intended purpose. The following parameters should be assessed for both the GC-MS and HPLC-CAD methods.[1][2][14]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
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- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 10. waters.com [waters.com]
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- 19. americanlaboratory.com [americanlaboratory.com]
The Emerging Role of Methyl 2-(3-hydroxycyclohexyl)acetate in Modern Fragrance Formulations: A Technical Guide
Introduction: As the landscape of fragrance creation continually evolves, the demand for novel molecules with unique olfactory profiles and enhanced performance characteristics is paramount. Methyl 2-(3-hydroxycyclohexyl)acetate (CAS No. 86576-86-5) has emerged as a compound of significant interest to perfumers and formulation scientists.[1][2] This technical guide provides a comprehensive overview of its chemical properties, olfactory character, and application protocols for its effective use in a variety of fragrance formulations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Methyl 2-(3-hydroxycyclohexyl)acetate is fundamental to its successful incorporation into fragrance concentrates and finished products.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem[1] |
| Molecular Weight | 172.22 g/mol | PubChem[1] |
| CAS Number | 86576-86-5 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (presumed) | Industry Analogue |
| Odor | Pleasant, mild, slightly sweet | MySkinRecipes[2] |
Olfactory Profile and Application
Methyl 2-(3-hydroxycyclohexyl)acetate possesses a nuanced and versatile olfactory profile, characterized by a pleasant, mild, and slightly sweet aroma.[2] Its utility in fragrance formulations is multifaceted, serving not only as a primary scent component but also as an intermediate in the synthesis of other perfumery compounds.[2] The cyclohexyl moiety contributes to a rounded and more natural-smelling aromatic character.[2]
Olfactory Evaluation Protocol
A standardized olfactory evaluation is critical for understanding the character of Methyl 2-(3-hydroxycyclohexyl)acetate and its behavior over time.
Objective: To characterize the olfactory profile of Methyl 2-(3-hydroxycyclohexyl)acetate from initial impact to final dry-down.
Materials:
-
Methyl 2-(3-hydroxycyclohexyl)acetate
-
Standard fragrance testing blotters (smelling strips)
-
Odor-free environment
Procedure:
-
Dip a clean, fragrance-free blotter into the neat Methyl 2-(3-hydroxycyclohexyl)acetate to a depth of approximately 1 cm.
-
Remove the blotter and allow any excess to drip off.
-
Wave the blotter approximately 6 inches from the nose and inhale gently.
-
Record the initial olfactory impressions (top notes).
-
Allow the blotter to air-dry and evaluate the scent at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours, 24 hours).
-
Document the evolution of the fragrance, noting any changes in character and the emergence of middle and base notes.
Application in Fragrance Formulations
The stability and scent-enhancing properties of Methyl 2-(3-hydroxycyclohexyl)acetate make it a valuable ingredient for a range of product applications, including fine fragrances, soaps, and detergents.[2]
Recommended Inclusion Levels (as a starting point):
| Application | Recommended Level (% in concentrate) |
| Fine Fragrance (Eau de Parfum) | 0.1 - 2.0% |
| Personal Care (Lotions, Creams) | 0.2 - 1.5% |
| Hair Care (Shampoos, Conditioners) | 0.3 - 1.0% |
| Soap Bars | 0.5 - 2.5% |
| Liquid Detergents | 0.1 - 0.8% |
Stability and Compatibility
Preliminary data suggests that Methyl 2-(3-hydroxycyclohexyl)acetate exhibits good stability, a desirable characteristic for enhancing scent longevity in finished products.[2] However, comprehensive stability testing in various product bases is essential to ensure product integrity.
Protocol for Accelerated Stability Testing
Objective: To assess the stability of Methyl 2-(3-hydroxycyclohexyl)acetate in a representative cosmetic base under accelerated conditions.
Materials:
-
Methyl 2-(3-hydroxycyclohexyl)acetate
-
Selected cosmetic base (e.g., a simple lotion or shampoo base)
-
Oven capable of maintaining 40°C ± 2°C
-
pH meter
-
Viscometer
-
Glass storage containers
Procedure:
-
Prepare two samples of the cosmetic base: one with a specific concentration of Methyl 2-(3-hydroxycyclohexyl)acetate and a control sample without.
-
Measure and record the initial pH, viscosity, color, and odor of both samples.
-
Store the samples in sealed glass containers at 40°C.
-
At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove the samples from the oven and allow them to equilibrate to room temperature.
-
Evaluate and record the pH, viscosity, color, and odor of each sample, comparing the test sample to the control.
Safety and Regulatory Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 2-(3-hydroxycyclohexyl)acetate is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this material. It is recommended to work in a well-ventilated area. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis
While specific synthesis routes for Methyl 2-(3-hydroxycyclohexyl)acetate are not widely published in readily available literature, a plausible synthetic pathway can be extrapolated from known organic chemistry principles. A potential route could involve the esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The precursor acid could potentially be synthesized through the hydrolysis of the corresponding nitrile, which in turn could be formed from a suitable halogenated cyclohexane derivative.
Diagrams
Caption: Olfactory Evaluation Workflow
Caption: Stability Testing Workflow
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13071110, Methyl 2-(3-hydroxycyclohexyl)acetate. [Link]
-
MySkinRecipes. Methyl 2-(3-Hydroxycyclohexyl)acetate. [Link]
Sources
Protocol for the Selective Oxidation of Methyl 2-(3-hydroxycyclohexyl)acetate to Methyl 2-(3-oxocyclohexyl)acetate
Introduction
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals and fine chemicals. This application note provides a detailed guide for the selective oxidation of Methyl 2-(3-hydroxycyclohexyl)acetate to its corresponding ketone, Methyl 2-(3-oxocyclohexyl)acetate. The presence of a methyl ester functionality in the substrate necessitates the use of mild and chemoselective oxidation protocols to prevent unwanted side reactions such as hydrolysis or epimerization.[1] This document will explore several robust methods, elucidating the mechanistic rationale behind each and offering detailed, step-by-step protocols suitable for research and development laboratories. The primary focus will be on methods that ensure high yield and purity of the target β-keto ester, a valuable synthetic intermediate.[2][3]
Understanding the Chemistry: The Imperative of Chemoselectivity
The principal challenge in the oxidation of Methyl 2-(3-hydroxycyclohexyl)acetate lies in targeting the secondary alcohol without affecting the ester group. Strong oxidizing agents or harsh pH conditions can lead to the hydrolysis of the ester, yielding the corresponding carboxylic acid and methanol.[4][5][6][7] Therefore, the selection of an appropriate oxidizing agent and reaction conditions is critical for a successful and clean transformation. The methods detailed below are chosen for their established mildness and high degree of functional group tolerance.[8][9]
Comparative Overview of Recommended Oxidation Protocols
Several methods are well-suited for the selective oxidation of Methyl 2-(3-hydroxycyclohexyl)acetate. The choice of a specific protocol may depend on factors such as scale, available reagents, and desired work-up procedure. Below is a comparative summary of the recommended methods.
| Protocol | Oxidizing System | Typical Reaction Time | Temperature | Key Advantages | Potential Considerations |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 1-3 hours | -78 °C to rt | High yields, mild conditions, avoids heavy metals.[10][11] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[10] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 1-4 hours | Room Temperature | Mild, neutral pH, high chemoselectivity, easy work-up.[12][13][14] | DMP is shock-sensitive and relatively expensive.[15] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 2-6 hours | 0 °C to rt | Catalytic, environmentally benign co-oxidant, mild conditions.[16][17][18] | Reaction rate can be sensitive to pH; potential for over-oxidation if not controlled.[19] |
Detailed Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the oxidizing species. A hindered non-nucleophilic base, such as triethylamine, is then used to promote the elimination reaction that yields the ketone.[10][11] This method is highly effective and generally provides clean reactions with straightforward purification.
Reaction Scheme:
Step-by-Step Protocol:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cooled to -78 °C (a dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of Methyl 2-(3-hydroxycyclohexyl)acetate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 2-(3-oxocyclohexyl)acetate.[14][20]
Mechanism of Swern Oxidation:
The mechanism involves the initial activation of DMSO with oxalyl chloride, followed by reaction with the alcohol to form an alkoxysulfonium salt. Deprotonation by triethylamine generates a sulfur ylide, which undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[14]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane or DMP), for the mild and selective oxidation of alcohols.[12][13] This method is particularly advantageous due to its neutral reaction conditions and simple work-up.[12][15]
Reaction Scheme:
Step-by-Step Protocol:
-
To a stirred solution of Methyl 2-(3-hydroxycyclohexyl)acetate (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[9]
Mechanism of Dess-Martin Oxidation:
The alcohol displaces an acetate group on the hypervalent iodine center of DMP. An intramolecular proton transfer, facilitated by the acetate ion, leads to the formation of the ketone, acetic acid, and a reduced iodine species.[9]
Protocol 3: TEMPO-Catalyzed Oxidation
This method utilizes the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[16][17] This system is attractive from a green chemistry perspective due to the use of a catalyst and an inexpensive, environmentally friendly terminal oxidant.
Reaction Scheme:
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve Methyl 2-(3-hydroxycyclohexyl)acetate (1.0 equivalent) in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.
-
Add a catalytic amount of TEMPO (e.g., 0.01-0.05 equivalents).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (household bleach, typically 5-8%, 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualization of the Oxidation Workflow
General Experimental Workflow
Caption: A generalized workflow for the oxidation of Methyl 2-(3-hydroxycyclohexyl)acetate.
Mechanistic Diagram: Swern Oxidation
Caption: Simplified mechanism of the Swern Oxidation.
Safety and Handling
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic; handle in a fume hood. The reaction generates carbon monoxide gas. Dimethyl sulfide is volatile and has a strong, unpleasant odor.
-
Dess-Martin Periodinane: DMP is potentially explosive upon impact or heating; handle with care and avoid grinding.
-
TEMPO/Bleach: Sodium hypochlorite is corrosive. The reaction can be exothermic; ensure proper temperature control.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The selective oxidation of Methyl 2-(3-hydroxycyclohexyl)acetate can be effectively achieved using several mild and reliable methods. The Swern and Dess-Martin oxidations offer excellent chemoselectivity and high yields, with the choice between them often depending on the scale and available equipment. TEMPO-catalyzed oxidation presents a greener alternative, though it may require more careful control of reaction conditions to prevent side reactions. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently synthesize Methyl 2-(3-oxocyclohexyl)acetate, a key building block for further chemical transformations.
References
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Boekman, R. K., Jr., Shao, P., & Mullins, J. J. (n.d.). THE DESS-MARTIN PERIODINANE. Organic Syntheses Procedure. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
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Save My Exams. (2025, May 19). Oxidation of Alcohols. Retrieved from [Link]
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AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
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Krische, M. J., et al. (2017, August 14). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. PMC. Retrieved from [Link]
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Wiley Online Library. (n.d.). Importance of α‐hydroxylation of β‐keto esters and approaches for their formation. Retrieved from [Link]
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Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Retrieved from [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
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Cui, J.-F., et al. (2017, June 16). Selective C–H bond hydroxylation of cyclohexanes in water by supramolecular control. RSC Advances. Retrieved from [Link]
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Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
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Baumann, M., et al. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. PMC. Retrieved from [Link]
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Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]
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YouTube. (2022, March 1). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1-Hydroxycyclohexyl phenyl ketone, 1-HCPK. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
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John Wiley & Sons, Inc. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]
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NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
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PubMed. (n.d.). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. Retrieved from [Link]
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Journal of the American Chemical Society. (2025, December 29). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Retrieved from [Link]
-
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-
Journal of the American Chemical Society. (n.d.). Epimerization of secondary alcohols by new homogeneous, low oxidation-state metal catalysts: carbon-hydrogen bond activation in rhenium alkoxide complexes (.eta.5-C5R5)Re(NO)(PPh3)(OCHRR'). Retrieved from [Link]
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RSC Advances. (n.d.). Selective C–H bond hydroxylation of cyclohexanes in water by supramolecular control. Retrieved from [Link]
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ResearchGate. (n.d.). Epimerization of Secondary Alcohols by New Homogeneous, Low Oxidation State Metal Catalysts: Carbon-Hydrogen Bond Activation in Rhenium Alkoxide Complexes (η5-C5R5)Re(NO)(PPh3)(OCHRR′). Retrieved from [Link]'
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YouTube. (2011, November 11). Ester Formation, Oxidation & Reduction. Retrieved from [Link]
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Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video). Retrieved from [Link]
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ResearchGate. (n.d.). Aerobic Selective Oxidation of Cyclohexylbenzene Over Organocatalysis with Pairs of Nitrogenous Hydroxyl Precursors and Anthraquinones. Retrieved from [Link]
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-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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-
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Application Notes and Protocols for the GC-MS Analysis of Methyl 2-(3-hydroxycyclohexyl)acetate via Derivatization
Introduction: Overcoming Analytical Challenges for Methyl 2-(3-hydroxycyclohexyl)acetate
Methyl 2-(3-hydroxycyclohexyl)acetate is a bifunctional molecule featuring a secondary alcohol and a methyl ester. While seemingly straightforward, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by the polar hydroxyl group. This functional group can lead to poor peak shape, decreased volatility, and potential thermal degradation in the GC inlet and column.[1] To mitigate these issues and ensure robust, reproducible analysis, chemical derivatization is an essential prerequisite.[2]
This technical guide provides a comprehensive overview and detailed protocols for two common and effective derivatization techniques for Methyl 2-(3-hydroxycyclohexyl)acetate: Silylation and Acylation . The choice between these methods will depend on the specific analytical requirements, available reagents, and laboratory workflow.
The Rationale for Derivatization
The primary goal of derivatization in this context is to replace the active hydrogen of the hydroxyl group with a non-polar, thermally stable moiety.[2] This chemical modification achieves several critical objectives:
-
Increased Volatility: By masking the polar -OH group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in the analyte's vapor pressure and allowing it to be readily volatilized for GC analysis.[3]
-
Improved Peak Shape: Derivatization reduces the analyte's interaction with active sites on the GC column, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.
-
Enhanced Thermal Stability: The resulting derivatives are generally more resistant to thermal degradation in the high-temperature environment of the GC inlet and column.[4]
-
Characteristic Mass Spectra: The derivatizing group introduces specific fragmentation patterns in the mass spectrum, which can aid in structural elucidation and confirmation of the analyte's identity.[5]
Protocol 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a widely used derivatization technique that replaces the active hydrogen with a trimethylsilyl (TMS) group.[3] BSTFA is a powerful silylating reagent that reacts readily with alcohols to form TMS ethers.[6]
Causality of Experimental Choices:
-
BSTFA as the Reagent: BSTFA is chosen for its high reactivity and the volatile nature of its byproducts, which do not interfere with the chromatography.[6]
-
Pyridine as a Catalyst: While not always essential for primary and secondary alcohols, the addition of a small amount of pyridine can act as a catalyst and a scavenger for the reaction byproduct, driving the reaction to completion, especially if trace amounts of moisture are present.
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Therefore, all solvents and glassware must be anhydrous to prevent reagent hydrolysis and ensure complete derivatization of the analyte.[1]
-
Heating: Gentle heating accelerates the reaction rate, ensuring complete derivatization in a reasonable timeframe.
Experimental Protocol: Silylation of Methyl 2-(3-hydroxycyclohexyl)acetate
Materials:
-
Methyl 2-(3-hydroxycyclohexyl)acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
GC vials with caps and septa
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of Methyl 2-(3-hydroxycyclohexyl)acetate into a clean, dry 2 mL GC vial.
-
Dissolution: Add 500 µL of anhydrous ethyl acetate to the vial and vortex to dissolve the sample completely.
-
Reagent Addition: Using a dry microsyringe, add 100 µL of BSTFA (with 1% TMCS, if desired) and 10 µL of anhydrous pyridine to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typically appropriate.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group, in this case, a trifluoroacetyl group, to the hydroxyl moiety. TFAA is a highly reactive acylation reagent that forms stable trifluoroacetyl esters.
Causality of Experimental Choices:
-
TFAA as the Reagent: TFAA is a potent acylation agent that reacts rapidly with alcohols. The resulting trifluoroacetylated derivative is highly volatile and exhibits excellent chromatographic properties.
-
Pyridine or Triethylamine (TEA) as a Catalyst/Acid Scavenger: The acylation reaction produces trifluoroacetic acid as a byproduct. A base like pyridine or TEA is crucial to neutralize this acid, driving the reaction to completion and preventing potential degradation of the GC column.
-
Anhydrous Conditions: Similar to silylation, acylation reagents are moisture-sensitive. The use of anhydrous solvents and reagents is critical for successful derivatization.
-
Heating: Moderate heating is often employed to ensure a rapid and complete reaction.
Experimental Protocol: Acylation of Methyl 2-(3-hydroxycyclohexyl)acetate
Materials:
-
Methyl 2-(3-hydroxycyclohexyl)acetate
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
GC vials with caps and septa
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of Methyl 2-(3-hydroxycyclohexyl)acetate into a clean, dry 2 mL GC vial.
-
Dissolution: Add 500 µL of anhydrous ethyl acetate to the vial and vortex to dissolve the sample completely.
-
Reagent Addition: In a well-ventilated fume hood, add 50 µL of anhydrous pyridine or TEA, followed by 100 µL of TFAA to the vial. Caution: TFAA is corrosive and reacts vigorously with water.
-
Reaction: Tightly cap the vial and heat at 50-60°C for 20 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Work-up (Optional but Recommended): To remove excess reagent and the acid byproduct, add 1 mL of distilled water to the vial, vortex, and allow the layers to separate. Carefully transfer the upper organic layer to a new GC vial for analysis. This step helps to prolong the life of the GC column.
-
Analysis: Inject 1 µL of the organic layer into the GC-MS system.
Data Presentation and Expected Outcomes
The derivatization of Methyl 2-(3-hydroxycyclohexyl)acetate will result in a significant shift in its retention time and a predictable increase in its molecular weight.
| Parameter | Underivatized Analyte | Silylated Derivative (TMS) | Acylated Derivative (TFA) |
| Molecular Weight ( g/mol ) | 172.22 | 244.38 | 268.22 |
| Mass Increase (amu) | N/A | +72 | +96 |
| Expected Retention Time | Broad, tailing peak | Shorter retention time, sharp peak | Shorter retention time, sharp peak |
| Key Diagnostic Ions (m/z) | N/A | M-15 (loss of CH₃), 73 (Si(CH₃)₃) | M-CF₃, M-COCF₃, 69 (CF₃) |
Visualization of Experimental Workflows
Silylation Workflow
Caption: Silylation workflow for Methyl 2-(3-hydroxycyclohexyl)acetate.
Acylation Workflow
Caption: Acylation workflow for Methyl 2-(3-hydroxycyclohexyl)acetate.
Conclusion
The derivatization of Methyl 2-(3-hydroxycyclohexyl)acetate by either silylation with BSTFA or acylation with TFAA is a critical step for reliable GC-MS analysis. Both methods effectively increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The choice of method will depend on the specific laboratory context, but both protocols provided herein offer a robust starting point for method development. Proper attention to anhydrous conditions is paramount for the success of either derivatization strategy.
References
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ResearchGate. (n.d.). Proposed PCI-MS fragmentation pattern for investigated... Retrieved from [Link]
-
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]
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ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]
-
MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... Retrieved from [Link]
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-
ResearchGate. (2014, September). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. Retrieved from [Link]
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The Bumbling Biochemist. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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Application Notes and Protocols for Methyl 2-(3-hydroxycyclohexyl)acetate in Perfumery
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 2-(3-hydroxycyclohexyl)acetate as a versatile intermediate in the perfumery industry. These notes detail the synthesis, characterization, odor profile, and subsequent chemical modifications of this compound, emphasizing the causality behind experimental choices and providing robust, self-validating protocols. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Role of Cyclohexyl Esters in Modern Fragrance Creation
The fragrance industry is in a perpetual quest for novel molecules that can impart unique and memorable scents, while also offering stability and versatility in various formulations. Cyclohexanol and its derivatives, particularly esters, have long been valued for their diverse olfactory properties, ranging from fruity and floral to woody and camphoraceous notes.[1] The alicyclic ring of cyclohexyl esters contributes to a more natural and rounded aroma compared to their purely aliphatic or aromatic counterparts.
Methyl 2-(3-hydroxycyclohexyl)acetate (CAS No. 86576-86-5) is a bifunctional molecule of significant interest in this context.[2][3] Its structure, featuring a hydroxyl group and an ester moiety on a cyclohexane ring, makes it not only a fragrance ingredient in its own right but also a valuable intermediate for the synthesis of a wide array of other perfumery compounds.[4] This guide will elucidate the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate and explore its potential as a precursor for further chemical transformations in fragrance development.
Physicochemical and Olfactory Properties
A thorough understanding of the physical, chemical, and olfactory properties of a fragrance ingredient is paramount for its effective application.
Physicochemical Data
The key physicochemical properties of Methyl 2-(3-hydroxycyclohexyl)acetate are summarized in the table below. This data is essential for predicting its behavior in formulations and for its purification and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [2][3] |
| Molecular Weight | 172.22 g/mol | [2][3] |
| CAS Number | 86576-86-5 | [2][3] |
| Appearance | Light yellow oil (crude) | [2] |
| Purity | ≥95% (commercially available) | [4] |
Olfactory Profile
Methyl 2-(3-hydroxycyclohexyl)acetate possesses a pleasant, mild, and slightly sweet odor.[4] Its fragrance can be further characterized by the following notes:
-
Primary Notes: A soft, fruity character, reminiscent of pear and apple, with a subtle honeyed sweetness.[5][6]
-
Secondary Notes: A clean, slightly floral undertone that adds a touch of elegance.
-
Base Notes: A faint, woody nuance that provides depth and longevity to the scent.
The cyclohexyl backbone is crucial in imparting a more natural and less sharp aroma compared to simpler fruity esters.[4] This makes it an excellent component for adding a gentle, sweetening effect to a variety of fragrance compositions, from fine perfumes to personal care products.
Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate
The synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate can be efficiently achieved through a two-step process, starting from the commercially available Methyl 2-(3-oxocyclohexyl)acetate. This ketone precursor can be synthesized via several routes, including the hydrogenation of the corresponding phenol derivative.
Synthesis Pathway Overview
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic pathway for Methyl 2-(3-hydroxycyclohexyl)acetate.
Experimental Protocol: Reduction of Methyl 2-(3-oxocyclohexyl)acetate
This protocol is adapted from a documented synthesis and provides a reliable method for the preparation of Methyl 2-(3-hydroxycyclohexyl)acetate.[2]
Materials:
-
Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) in a 1:1 mixture of anhydrous THF and anhydrous ethanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a light yellow oil.[2]
-
Purification (Optional): The crude product can be further purified by flash column chromatography on silica gel if a higher purity is required.
Causality of Experimental Choices:
-
Solvent System: The use of a THF/ethanol mixture provides good solubility for both the substrate and the reducing agent. Ethanol also acts as a proton source for the workup.
-
Temperature Control: The initial cooling to 0-5 °C is crucial to control the exothermic reaction and prevent side reactions.
-
Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the ester functionality.[7]
-
Quenching: The addition of saturated NaHCO₃ neutralizes any remaining borohydride and hydrolyzes the borate esters formed during the reaction.
Methyl 2-(3-hydroxycyclohexyl)acetate as a Perfumery Intermediate
The true value of Methyl 2-(3-hydroxycyclohexyl)acetate in perfumery lies in its potential as a versatile intermediate. Both the hydroxyl and the ester groups can be chemically modified to create a range of new fragrance molecules with diverse olfactory profiles.
Esterification and Transesterification Reactions
The hydroxyl group of Methyl 2-(3-hydroxycyclohexyl)acetate can be esterified with various carboxylic acids or their derivatives to produce a library of novel diesters. Similarly, the methyl ester can undergo transesterification with other alcohols.[8][9]
Caption: Reactions of Methyl 2-(3-hydroxycyclohexyl)acetate.
Protocol for Transesterification with Benzyl Alcohol:
This protocol describes a general procedure for the acid-catalyzed transesterification of Methyl 2-(3-hydroxycyclohexyl)acetate to produce Benzyl 2-(3-hydroxycyclohexyl)acetate, a hypothetical fragrance molecule with potentially more pronounced floral and balsamic notes.
Materials:
-
Methyl 2-(3-hydroxycyclohexyl)acetate (1.0 eq)
-
Benzyl alcohol (large excess, acts as solvent and reactant)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.05 eq)
-
Toluene (for azeotropic removal of methanol)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 2-(3-hydroxycyclohexyl)acetate, a large excess of benzyl alcohol, a catalytic amount of p-TSA, and toluene.
-
Azeotropic Distillation: Heat the mixture to reflux. Methanol, a byproduct of the reaction, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of methanol collected. The reaction is complete when no more methanol is formed.
-
Workup: Cool the reaction mixture and wash with sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzyl alcohol and toluene under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Oxidation to Ketone Derivatives
The secondary alcohol group can be oxidized to a ketone, yielding Methyl 2-(3-oxocyclohexyl)acetate. This ketone can then serve as a precursor for a variety of other reactions, such as the synthesis of oximes or other derivatives with potentially interesting odor profiles.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized Methyl 2-(3-hydroxycyclohexyl)acetate.
Spectroscopic Analysis
-
¹H NMR: Expected signals would include a multiplet for the proton on the carbon bearing the hydroxyl group, multiplets for the other cyclohexyl protons, a singlet for the methyl ester protons, and a doublet or multiplet for the protons alpha to the ester carbonyl.
-
¹³C NMR: Expected signals would include a peak for the ester carbonyl carbon, a peak for the carbon bearing the hydroxyl group, several peaks in the aliphatic region for the cyclohexyl ring carbons, and a peak for the methyl ester carbon.
-
IR Spectroscopy: Key stretches would be a broad peak for the O-H group (around 3400 cm⁻¹), a strong peak for the C=O of the ester (around 1735 cm⁻¹), and C-H stretching peaks in the 2800-3000 cm⁻¹ region.
-
Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) would be expected at m/z = 172.22. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and water (-H₂O). GC-MS is also an excellent tool for assessing the purity and isomeric ratio of the product.[10][11][12]
Purity Assessment
The purity of the synthesized compound should be assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID). The peak area percentage can be used to determine the purity of the final product.
Conclusion
Methyl 2-(3-hydroxycyclohexyl)acetate is a valuable molecule in the perfumer's palette, offering a mild, sweet, and fruity aroma. More importantly, its bifunctional nature makes it a highly versatile intermediate for the synthesis of a wide range of novel fragrance ingredients. The protocols and application notes provided in this guide offer a solid foundation for researchers and perfumers to explore the full potential of this and related cyclohexyl esters in the creation of new and innovative fragrances. The synthetic routes are robust and utilize common laboratory reagents and techniques, making them accessible for both academic and industrial research.
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Organic Chemistry Portal. Ester synthesis by transesterification. [Link]
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The Relation of Structure and Odor in Substituted Cyclohexanols. [Link]
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Phcogj.com. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]
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Synthesis of Bioactive Molecules from Methyl 2-(3-hydroxycyclohexyl)acetate: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Cyclohexane Scaffold
Methyl 2-(3-hydroxycyclohexyl)acetate is a valuable and versatile starting material in medicinal chemistry and drug discovery.[1] Its cyclohexane core is a common motif in a variety of biologically active compounds, offering a desirable three-dimensional structure that can effectively probe the binding pockets of pharmacological targets. The presence of two distinct functional groups—a secondary alcohol and a methyl ester—provides orthogonal handles for a wide range of chemical transformations. This allows for the systematic and efficient synthesis of diverse molecular libraries for screening and lead optimization.
This guide provides detailed application notes and protocols for the synthesis of several classes of bioactive molecules starting from Methyl 2-(3-hydroxycyclohexyl)acetate. We will explore synthetic pathways to potential analgesic, anti-inflammatory, and antimicrobial agents, grounded in established chemical principles and supported by authoritative literature. Each section will detail the strategic considerations behind the synthetic design and provide step-by-step protocols for key transformations.
Strategic Overview: Functional Group Transformations
The synthetic utility of Methyl 2-(3-hydroxycyclohexyl)acetate lies in the selective manipulation of its hydroxyl and ester functionalities. The following diagram illustrates the primary transformations that can be employed to access a variety of bioactive scaffolds.
Caption: Key synthetic transformations of Methyl 2-(3-hydroxycyclohexyl)acetate.
Part 1: Synthesis of Gabapentin Analogues as Potential Neuromodulators
Gabapentin, a gamma-aminobutyric acid (GABA) analogue, is a widely used anticonvulsant and analgesic. Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. The synthesis of novel gabapentin analogues from Methyl 2-(3-hydroxycyclohexyl)acetate offers a promising avenue for the discovery of new neuromodulatory agents with potentially improved pharmacological profiles.
Synthetic Strategy
The key transformation in this synthetic route is the conversion of the hydroxyl group of the starting material into an amino group. This can be achieved through a two-step sequence involving oxidation of the alcohol to a ketone, followed by reductive amination. The resulting amino acid can then be isolated as its hydrochloride salt.
Caption: Workflow for the synthesis of a Gabapentin analogue.
Protocol 1: Oxidation of Methyl 2-(3-hydroxycyclohexyl)acetate
Rationale: The oxidation of the secondary alcohol to a ketone is a critical first step. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, offering good yields and straightforward workup. Milder, non-chromium-based methods like Swern or Dess-Martin periodinane (DMP) oxidation can also be employed, especially for substrates with sensitive functional groups.[2]
| Reagent/Material | Formula | Molecular Wt. | Amount (for 1g scale) | Molar Eq. |
| Methyl 2-(3-hydroxycyclohexyl)acetate | C9H16O3 | 172.22 g/mol | 1.00 g | 1.0 |
| Pyridinium Chlorochromate (PCC) | C5H6ClCrNO3 | 215.56 g/mol | 1.88 g | 1.5 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 g/mol | 20 mL | - |
| Celite® | - | - | 2 g | - |
Procedure:
-
To a stirred suspension of PCC (1.88 g, 8.72 mmol) and Celite® (2 g) in dichloromethane (20 mL) in a round-bottom flask, add a solution of Methyl 2-(3-hydroxycyclohexyl)acetate (1.00 g, 5.81 mmol) in dichloromethane (5 mL) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.
-
Wash the filter cake with additional diethyl ether (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-(3-oxocyclohexyl)acetate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to obtain the pure ketone.
Protocol 2: Reductive Amination to Form the Amino Ester
Rationale: Reductive amination is a robust method for the formation of amines from ketones. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a common and effective combination.
| Reagent/Material | Formula | Molecular Wt. | Amount (for 1g scale) | Molar Eq. |
| Methyl 2-(3-oxocyclohexyl)acetate | C9H14O3 | 170.20 g/mol | 1.00 g | 1.0 |
| Ammonium Acetate | C2H7NO2 | 77.08 g/mol | 4.53 g | 10.0 |
| Sodium Cyanoborohydride | NaBH3CN | 62.84 g/mol | 0.44 g | 1.2 |
| Methanol | CH4O | 32.04 g/mol | 25 mL | - |
Procedure:
-
Dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.00 g, 5.88 mmol) and ammonium acetate (4.53 g, 58.8 mmol) in methanol (25 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (0.44 g, 7.05 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted ketone.
-
Basify the aqueous layer to pH ~10 with 2 M NaOH and extract with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(3-aminocyclohexyl)acetate.
Part 2: Synthesis of Bioactive Lactones with Antimicrobial and Antifeedant Properties
Lactones derived from cyclohexane scaffolds have demonstrated interesting biological activities, including antimicrobial and antifeedant properties.[3][4][5][6] The synthesis of such lactones from Methyl 2-(3-hydroxycyclohexyl)acetate can be achieved through an intramolecular cyclization reaction.
Synthetic Strategy
The formation of the lactone involves an intramolecular transesterification reaction, where the hydroxyl group attacks the ester carbonyl. This reaction can be catalyzed by either acid or base. The resulting bicyclic lactone can then be evaluated for its biological activity.
Caption: Workflow for the synthesis of a bicyclic lactone.
Protocol 3: Acid-Catalyzed Lactonization
Rationale: Para-toluenesulfonic acid (p-TsOH) is a common and effective acid catalyst for promoting lactonization. The reaction is typically carried out in a non-polar solvent with azeotropic removal of methanol to drive the equilibrium towards the product.
| Reagent/Material | Formula | Molecular Wt. | Amount (for 1g scale) | Molar Eq. |
| Methyl 2-(3-hydroxycyclohexyl)acetate | C9H16O3 | 172.22 g/mol | 1.00 g | 1.0 |
| p-Toluenesulfonic acid monohydrate | C7H10O4S | 190.22 g/mol | 0.11 g | 0.1 |
| Toluene | C7H8 | 92.14 g/mol | 30 mL | - |
Procedure:
-
To a solution of Methyl 2-(3-hydroxycyclohexyl)acetate (1.00 g, 5.81 mmol) in toluene (30 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add p-toluenesulfonic acid monohydrate (0.11 g, 0.58 mmol).
-
Heat the reaction mixture to reflux and collect the methanol-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to obtain the pure bicyclic lactone.
Part 3: Synthesis of Tramadol-like Analgesics
Tramadol is a centrally acting analgesic with a dual mechanism of action. Its core structure features a substituted cyclohexanol ring. While the direct synthesis of Tramadol from Methyl 2-(3-hydroxycyclohexyl)acetate is not straightforward, the starting material can be used to generate analogues with potential analgesic activity.
Synthetic Strategy
A plausible synthetic route involves the initial oxidation of the alcohol to a ketone, as described in Protocol 1. The resulting ketone can then undergo a Grignard reaction with an appropriate aryl magnesium bromide, followed by further functional group manipulations to introduce the required amine functionality, mirroring established Tramadol synthesis pathways.[7][8][9]
Caption: Initial steps for the synthesis of a Tramadol analogue precursor.
Protocol 4: Grignard Reaction with Methyl 2-(3-oxocyclohexyl)acetate
Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. The addition of an aryl magnesium bromide to the ketone will generate a tertiary alcohol, a key structural feature of Tramadol and its analogues.
| Reagent/Material | Formula | Molecular Wt. | Amount (for 1g scale) | Molar Eq. |
| Methyl 2-(3-oxocyclohexyl)acetate | C9H14O3 | 170.20 g/mol | 1.00 g | 1.0 |
| 3-Methoxyphenylmagnesium bromide | C7H7BrMgO | 207.34 g/mol | (1.0 M in THF) 7.0 mL | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 g/mol | 20 mL | - |
Procedure:
-
To a solution of Methyl 2-(3-oxocyclohexyl)acetate (1.00 g, 5.88 mmol) in anhydrous THF (20 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), cool the mixture to 0 °C.
-
Add the solution of 3-methoxyphenylmagnesium bromide (7.0 mL of a 1.0 M solution in THF, 7.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired tertiary alcohol.
Further Steps: The resulting tertiary alcohol can be further elaborated to introduce the dimethylaminomethyl side chain, characteristic of Tramadol, through a multi-step sequence that is beyond the scope of this introductory guide but is well-documented in the organic synthesis literature.
Conclusion
Methyl 2-(3-hydroxycyclohexyl)acetate is a readily accessible and highly versatile building block for the synthesis of a wide array of potentially bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in pain management, neurological disorders, and infectious diseases. The strategic application of fundamental organic transformations to this scaffold opens up a vast chemical space for the discovery of new therapeutic agents.
References
- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 336-339.
- Flick, K., et al. (1978). Pharmacology of Tramadol, a new analgesic. Arzneimittel-Forschung, 28(1a), 107-113.
- Mazur, M., et al. (2014). New biologically active lactones: β-cyclocitral derivatives. Pest Management Science, 70(2), 286-294.
- Goedecke, A. G. (1925). Über die Darstellung von 1,1-Cyclohexandiessigsäure. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(5), 996-998.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.
- Driessen, R. A., et al. (1996). The synthesis of (+)- and (-)-tramadol and their O-demethylated metabolites. Tetrahedron: Asymmetry, 7(2), 399-410.
- Gładkowski, W., et al. (2015). Lactones with Methylcyclohexane Systems Obtained by Chemical and Microbiological Methods and Their Antimicrobial Activity. Molecules, 20(2), 3335-3353.
- Swern, D., et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
- Borch, R. F., et al. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
-
MySkinRecipes. (n.d.). Methyl 2-(3-Hydroxycyclohexyl)acetate. [Link]
Sources
- 1. Methyl 2-(3-Hydroxycyclohexyl)acetate [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotransformation of Lactones with Methylcyclohexane Ring and Their Biological Activity | MDPI [mdpi.com]
- 4. Lactones 43. New biologically active lactones: β-cyclocitral derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lactones with methylcyclohexane systems obtained by chemical and microbiological methods and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.mx [scielo.org.mx]
- 9. nioch.nsc.ru [nioch.nsc.ru]
Application Notes and Protocols: Acylation of Methyl 2-(3-hydroxycyclohexyl)acetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Acylation in Complex Molecule Synthesis
In the landscape of synthetic organic chemistry, the selective modification of functional groups is paramount. The acylation of alcohols to form esters is a fundamental transformation, serving not only as a crucial step in the synthesis of diverse target molecules but also as a widely employed strategy for the protection of hydroxyl groups.[1] Methyl 2-(3-hydroxycyclohexyl)acetate presents an interesting substrate, featuring a secondary alcohol on a cyclohexane ring, which can introduce stereochemical considerations and challenges related to steric hindrance. The successful and high-yielding acylation of this molecule is critical for its subsequent elaboration in various synthetic pathways, particularly in the development of novel therapeutics and functional materials.
This document provides a comprehensive guide to the acylation of Methyl 2-(3-hydroxycyclohexyl)acetate. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols using common acylating agents, and provide insights into reaction optimization, troubleshooting, and characterization of the resulting acylated products.
Theoretical Background: Mechanistic Insights into Catalytic Acylation
The direct reaction of an alcohol with an acylating agent, such as an acid anhydride or acyl chloride, can be sluggish, especially with sterically hindered secondary alcohols. To facilitate this transformation, a catalyst is often employed. One of the most effective and widely used catalysts for this purpose is 4-(Dimethylamino)pyridine (DMAP).[1][2]
The consensus mechanism for DMAP-catalyzed acylation involves a two-step process.[1][3] Initially, the highly nucleophilic DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), leading to the formation of a highly reactive N-acylpyridinium ion pair.[1] This intermediate is significantly more electrophilic than the starting anhydride. Subsequently, the alcohol, in this case, Methyl 2-(3-hydroxycyclohexyl)acetate, acts as a nucleophile, attacking the N-acylpyridinium intermediate. This step is typically the rate-determining step of the reaction.[3] The final ester product is formed along with the regeneration of the DMAP catalyst and the release of a proton, which is neutralized by a base, often a tertiary amine like triethylamine (NEt3), included in the reaction mixture.[1]
The use of a non-nucleophilic base like triethylamine is crucial to scavenge the acid byproduct (e.g., acetic acid) generated during the reaction, preventing the protonation of DMAP and ensuring its catalytic turnover.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the DMAP-catalyzed acylation of an alcohol.
Caption: DMAP-catalyzed acylation workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acylation of Methyl 2-(3-hydroxycyclohexyl)acetate using common acylating agents.
Protocol 1: Acetylation using Acetic Anhydride and DMAP
This is a standard and highly efficient method for the acetylation of secondary alcohols.
Materials:
-
Methyl 2-(3-hydroxycyclohexyl)acetate
-
Acetic Anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(3-hydroxycyclohexyl)acetate (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Sequentially add triethylamine (1.5 eq), 4-(dimethylamino)pyridine (0.1 eq), and acetic anhydride (1.2 eq). The order of addition can be critical; adding the anhydride last to the cooled solution of the alcohol, base, and catalyst is often preferred to control the initial exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(3-acetoxycyclohexyl)acetate.
Quantitative Data Summary:
| Reagent | Molar Eq. | Purpose |
| Methyl 2-(3-hydroxycyclohexyl)acetate | 1.0 | Substrate |
| Acetic Anhydride | 1.2 | Acylating Agent |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | Nucleophilic Catalyst |
| Triethylamine (NEt₃) | 1.5 | Base (scavenges acidic byproduct) |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Expected Yield: >90%
Protocol 2: Acylation using an Acyl Chloride and Pyridine
Acyl chlorides are more reactive than anhydrides and can be used for acylation, often with pyridine serving as both the catalyst and the base.
Materials:
-
Methyl 2-(3-hydroxycyclohexyl)acetate
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(3-hydroxycyclohexyl)acetate (1.0 eq) in anhydrous DCM or THF.
-
Addition of Reagents: Cool the solution to 0 °C. Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of the acyl chloride (1.1 eq). A precipitate of pyridinium hydrochloride may form.
-
Reaction and Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography as described in Protocol 1.
Quantitative Data Summary:
| Reagent | Molar Eq. | Purpose |
| Methyl 2-(3-hydroxycyclohexyl)acetate | 1.0 | Substrate |
| Acyl Chloride | 1.1 | Acylating Agent |
| Pyridine | 2.0 | Catalyst and Base |
| Dichloromethane (DCM) / THF | - | Anhydrous Solvent |
Expected Yield: 85-95%
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a slight excess of the acylating agent and an extended reaction time may be necessary. Ensure all reagents and solvents are anhydrous, as water will consume the acylating agent.
-
Side Reactions: In the absence of a base, the acid generated can lead to side reactions, such as elimination, particularly with sensitive substrates. The use of a non-nucleophilic base is crucial. With DMAP catalysis, a side reaction can be the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea if the esterification is slow.[4]
-
Steric Hindrance: The cyclohexane ring can adopt various conformations, and the accessibility of the hydroxyl group may be influenced by its axial or equatorial position. Steric effects from both the alcohol and the anhydride can significantly impact reaction rates.[5] For particularly hindered substrates, a more reactive acylating agent or a more potent catalytic system might be required.
-
Purification Challenges: The urea byproduct from Steglich-type esterifications (using carbodiimides) can sometimes be challenging to remove.[4] The protocols described here using anhydrides or acyl chlorides generally offer cleaner reactions with easier purification.
Characterization of the Acylated Product
The successful synthesis of the acylated product, for instance, Methyl 2-(3-acetoxycyclohexyl)acetate, should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new singlet corresponding to the acetyl methyl protons (typically around δ 2.0 ppm) is a key indicator of successful acetylation. The proton on the carbon bearing the newly formed ester (the methine proton of the cyclohexyl ring) will typically shift downfield compared to its position in the starting alcohol.
-
¹³C NMR: A new carbonyl signal for the ester will appear (around δ 170 ppm), and the signal for the carbon attached to the oxygen will shift downfield.
-
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the acylated compound.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3300-3500 cm⁻¹) from the starting alcohol and the appearance of a strong C=O stretching band for the ester (around 1735-1750 cm⁻¹) are characteristic.
Workflow Visualization
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study" by Tania Veronica Alvarez Castro [scholarworks.utrgv.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. Methyl 2-(3-hydroxycyclohexyl)acetate is a valuable intermediate, and achieving a high yield of the desired product is critical for the efficiency of subsequent synthetic steps.
The most prevalent and scalable route to this compound is the catalytic hydrogenation of its aromatic precursor, Methyl 2-(3-hydroxyphenyl)acetate. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges, optimize reaction conditions, and troubleshoot potential issues to improve your synthetic yield.
Core Synthesis Pathway
The fundamental transformation involves the reduction of an aromatic ring to a cyclohexane ring while preserving the hydroxyl and methyl acetate functional groups.
Caption: Overall reaction scheme for the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Fundamentals & Optimization
Q1: What is the standard and most reliable method for synthesizing Methyl 2-(3-hydroxycyclohexyl)acetate?
The most common and industrially scalable method is the catalytic hydrogenation of Methyl 2-(3-hydroxyphenyl)acetate[1][2]. This reaction involves treating the aromatic starting material with hydrogen gas (H₂) in the presence of a metal catalyst. This process reduces the benzene ring to a cyclohexane ring.
The key challenge, and where yield is often lost, is in achieving high selectivity. The reaction must be controlled to prevent the reduction of the ester group or the hydrogenolysis (removal) of the hydroxyl group.
Q2: How do I select the most appropriate catalyst for this hydrogenation?
Catalyst selection is the most critical parameter for both conversion and selectivity. Noble metal catalysts are highly effective for phenolic hydrogenation, but non-noble metals can also be used.[3] The choice depends on the desired balance of activity, selectivity, cost, and sensitivity to reaction conditions.
| Catalyst | Support | Typical Loading | Key Characteristics & Considerations |
| Palladium (Pd) | Carbon (C) | 5-10 wt% | High Activity: Generally provides good conversion rates under mild conditions.[4][5] Risk of Hydrogenolysis: Can sometimes lead to the undesired removal of the hydroxyl group, especially at higher temperatures. |
| Rhodium (Rh) | Carbon (C) or Alumina (Al₂O₃) | 1-5 wt% | Excellent Selectivity: Often favored for preserving the hydroxyl group and preventing over-reduction. May require slightly more forcing conditions than Palladium. |
| Ruthenium (Ru) | Carbon (C) or Alumina (Al₂O₃) | 1-5 wt% | High Activity for Aromatics: Very effective for ring saturation. Can be prone to reducing other functional groups if conditions are not optimized.[3] |
| Nickel (Ni) | Raney Ni or SiO₂-Al₂O₃ | 10-50 wt% | Cost-Effective: A much cheaper alternative to noble metals. Requires Harsher Conditions: Typically needs higher temperatures and pressures, which can lead to more side products.[6] |
Expert Insight: For initial trials, 5% Rh/C or 5% Pd/C are excellent starting points. Rhodium often provides a better selectivity profile for preserving the hydroxyl group in phenolic hydrogenations.
Q3: What are the optimal reaction conditions (pressure, temperature, solvent) to maximize yield?
These parameters are highly interdependent and must be optimized in conjunction with your chosen catalyst.
-
Hydrogen Pressure:
-
Range: Typically 50-500 psi (approx. 3.5 - 35 bar).
-
Causality: Higher pressure increases the concentration of dissolved hydrogen, which generally accelerates the reaction rate. However, excessively high pressure can sometimes promote unwanted side reactions like hydrogenolysis. Start with around 100 psi and increase if the reaction is slow.
-
-
Temperature:
-
Range: 25-100 °C.
-
Causality: Higher temperatures increase the reaction rate. However, for this specific substrate, temperatures above 80-100 °C significantly increase the risk of hydrogenolysis (cleavage of the C-O bond), which is a primary cause of yield loss.[6] It is often best to run the reaction at a lower temperature for a longer time.
-
-
Solvent:
-
Common Choices: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Tetrahydrofuran (THF).
-
Causality: The solvent must dissolve the starting material and not interfere with the catalyst. Protic solvents like methanol or ethanol are often excellent choices as they have good hydrogen solubility and are compatible with the hydroxyl group.[4] Ensure the solvent is thoroughly deoxygenated before use, as oxygen can poison the catalyst.
-
Recommended Starting Conditions:
| Parameter | Recommended Value |
| Catalyst | 5% Rh/C or 5% Pd/C |
| Catalyst Loading | 1-5 mol% relative to substrate |
| Substrate Conc. | 0.1 - 0.5 M |
| Solvent | Methanol or Ethanol |
| H₂ Pressure | 100 - 150 psi (7 - 10 bar) |
| Temperature | 40 - 60 °C |
| Reaction Time | 4 - 24 hours (monitor by TLC or GC-MS) |
Section 2: Troubleshooting Common Issues
Q4: My reaction has stalled, and the conversion is very low. What should I check?
A stalled reaction is a common issue. A systematic approach is key to diagnosing the problem.
References
- 1. Methyl 2-(3-hydroxyphenyl)acetate | 42058-59-3 [sigmaaldrich.com]
- 2. Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions [mdpi.com]
- 5. Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
"troubleshooting side reactions in Methyl 2-(3-hydroxycyclohexyl)acetate preparation"
Welcome to the technical support resource for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common among researchers working on this synthesis.
Q1: My overall yield for Methyl 2-(3-hydroxycyclohexyl)acetate is consistently low. What are the most common points of failure?
Low overall yield is a frequent issue stemming from cumulative losses across multiple synthetic steps. The two primary areas of concern are the esterification stage and potential side reactions during the formation of the 3-hydroxycyclohexyl precursor. Key factors include:
-
Incomplete Esterification: The Fischer esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol is an equilibrium-driven process.[1] Without effective removal of water or the use of a significant excess of alcohol, the reaction will not proceed to completion.[1]
-
Dehydration Side Reaction: The hydroxyl group on the cyclohexane ring is susceptible to acid-catalyzed elimination (dehydration) under the heated conditions of esterification, leading to the formation of unsaturated byproducts.[2][3][4]
-
Purification Losses: The target molecule and certain byproducts may have similar polarities, leading to co-elution during column chromatography and subsequent loss of material during fraction cutting.
Q2: I've isolated my product, but NMR and GC-MS analysis show significant impurities. What are the most likely byproducts?
The identity of byproducts is directly linked to the specific synthetic route employed. However, for a common route involving the reduction of a keto-ester followed by esterification, the primary impurities are:
-
Methyl 2-(cyclohex-2-en-1-yl)acetate & Methyl 2-(cyclohex-3-en-1-yl)acetate: These are dehydration products formed via an E1 elimination mechanism, particularly if harsh acidic conditions are used during esterification.[3][5]
-
Unreacted 2-(3-hydroxycyclohexyl)acetic acid: This indicates an incomplete esterification reaction.
-
Cis/Trans Isomers: The reduction of the precursor ketone (methyl 2-(3-oxocyclohexyl)acetate) will typically produce a mixture of cis and trans diastereomers of the final product. Their ratio depends on the reducing agent and reaction conditions. While not technically impurities, their relative abundance can affect characterization and downstream applications.
-
Over-oxidation Products: If the 3-hydroxycyclohexyl moiety is generated via oxidation of a precursor, over-oxidation can lead to the formation of ketones or even ring-opened dicarboxylic acids.[6][7]
Q3: What are the recommended analytical methods to confirm the structure and assess the purity of my final product?
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
| Analytical Technique | Purpose | Key Observables |
| ¹H & ¹³C NMR | Structural Elucidation & Purity | - ¹H NMR: Diagnostic peaks for the methoxy group (-OCH₃) around 3.7 ppm, the proton on the carbon bearing the hydroxyl group (CH-OH) around 3.6-4.0 ppm, and the absence of vinylic protons (5.0-6.0 ppm) which would indicate dehydration. - ¹³C NMR: Peaks for the ester carbonyl (~174 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the methoxy carbon (~52 ppm). |
| GC-MS | Purity Assessment & Impurity ID | - Provides the retention time for the main product and resolves it from volatile impurities. - The mass spectrum should show the correct molecular ion peak (m/z 172.22 for C₉H₁₆O₃) and a logical fragmentation pattern.[8] Impurities like the dehydrated product will have a molecular ion at m/z 154. |
| FT-IR | Functional Group Analysis | - A broad O-H stretch (~3400 cm⁻¹). - A sharp C=O stretch for the ester (~1735 cm⁻¹). - C-O stretches (~1200-1000 cm⁻¹). |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Confirmation | Provides the exact mass of the molecular ion, confirming the elemental composition. |
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, Q&A-based guides for specific experimental problems.
Guide 1: Unsaturated Byproduct Formation (Dehydration)
Q: My product analysis shows a significant peak with a mass of 154 Da, corresponding to C₉H₁₄O₂. My NMR also shows alkene signals. What's causing this and how can I fix it?
Root Cause Analysis: You are observing the formation of Methyl 2-(cyclohexenyl)acetate isomers, which are the result of an acid-catalyzed dehydration (E1 elimination) of the secondary alcohol on your cyclohexane ring.[3][5] This side reaction is highly competitive with Fischer esterification because both are promoted by acid and heat. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a secondary carbocation. A base (like the alcohol itself or HSO₄⁻) then abstracts an adjacent proton to form the double bond.[4]
Caption: E1 mechanism for byproduct formation.
Troubleshooting Protocol:
-
Reduce Reaction Temperature: Dehydration has a higher activation energy than esterification. Lowering the temperature will disproportionately slow the side reaction.
-
Use a Milder Catalyst: Switch from strong mineral acids like H₂SO₄ to a milder, solid-supported acid catalyst.
-
Employ Non-Equilibrium Esterification Methods: To avoid harsh acidic conditions altogether, consider alternative methods that are not reversible and can be run at lower temperatures.
Comparative Table of Esterification Conditions:
| Method | Catalyst / Reagent | Temperature (°C) | Dehydration Risk | Comments |
| Fischer Esterification (Standard) | H₂SO₄ (catalytic) | 80 - 120 (Reflux) | High | Equilibrium reaction; requires water removal.[1] |
| Fischer Esterification (Optimized) | p-Toluenesulfonic acid (TsOH) | 60 - 80 | Moderate | Milder acid, but still requires heat. |
| Acyl Chloride Method | Thionyl Chloride (SOCl₂), then Methanol + Pyridine | 0 to RT | Very Low | Two-step process, but highly efficient and avoids acid/heat. |
| DCC Coupling | Dicyclohexylcarbodiimide (DCC), DMAP | 0 to RT | Very Low | Forms a stable urea byproduct that must be filtered off. |
Guide 2: Incomplete Reaction During Esterification
Q: A significant amount of my starting carboxylic acid remains even after prolonged reaction times. How can I drive the esterification to completion?
Root Cause Analysis: Fischer esterification is a classic equilibrium reaction.[1][9][10]
Carboxylic Acid + Alcohol ⇌ Ester + Water
Based on Le Chatelier's principle, the reaction will reach a state of equilibrium where the forward and reverse reactions occur at the same rate, leaving significant starting material. To achieve a high yield of the ester, you must actively shift this equilibrium to the right.
Caption: Decision tree for over-oxidation issues.
Recommended Mild Oxidizing Agents:
| Reagent | Abbreviation | Solvent | Key Advantages |
| Pyridinium Chlorochromate | PCC | Dichloromethane (CH₂Cl₂) | Classic, reliable reagent for stopping at the aldehyde/ketone stage. [11] |
| Dess-Martin Periodinane | DMP | Dichloromethane (CH₂Cl₂) | High yields, neutral pH, and room temperature reactions. [11]Environmentally friendlier than chromium reagents. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (CH₂Cl₂) | Very mild, low-temperature conditions (-78°C), good for sensitive substrates. |
Note: Always perform these reactions under an inert atmosphere (N₂ or Ar) and use anhydrous solvents to prevent side reactions and ensure the selectivity of the reagent.
References
- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents.
- CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents.
-
Methyl 2-(3-hydroxycyclohexyl)acetate | C9H16O3 | CID 13071110 - PubChem. Available at: [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes - Chemistry Steps. Available at: [Link]
-
The Formation of Byproducts in the Autoxidation of Cyclohexane | Request PDF - ResearchGate. Available at: [Link]
-
17.7: Oxidation of Alcohols - Chemistry LibreTexts. Available at: [Link]
-
Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings - Master Organic Chemistry. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. Available at: [Link]
-
How to Make Esters through Esterification | Examples Explained! - YouTube. Available at: [Link]
-
Cyclohexanol Elimination Reaction Analysis | PDF | Alkene - Scribd. Available at: [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. Available at: [Link]
-
14.3: Elimination by the E1 Mechanism - Chemistry LibreTexts. Available at: [Link]
-
5 Ways to Make Elimination Reactions Interesting for Students - Labster. Available at: [Link]
-
mechanism for the esterification reaction - Chemguide. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5 Ways to Make Elimination Reactions Interesting for Students [labster.com]
- 5. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Methyl 2-(3-hydroxycyclohexyl)acetate | C9H16O3 | CID 13071110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(3-hydroxycyclohexyl)acetate Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.
Core Synthesis Strategy: An Overview
The most common and reliable laboratory-scale synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate involves the stereoselective reduction of a keto-ester precursor, typically Methyl 2-(3-oxocyclohexyl)acetate. This approach offers good control over the introduction of the hydroxyl group and is amenable to optimization. An alternative, also discussed here, is the direct esterification of 2-(3-hydroxycyclohexyl)acetic acid.
Primary Synthesis Pathway: Ketone Reduction
This pathway focuses on the reduction of the ketone functionality to a secondary alcohol. The choice of reducing agent is critical as it directly influences the diastereomeric ratio (cis/trans) of the final product.
Caption: Primary synthesis route via ketone reduction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis via ketone reduction.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield is a multifaceted problem that can stem from several stages of the experiment. Let's break down the primary culprits:
-
Incomplete Reaction: The reduction may not have gone to completion. This is often due to insufficient reducing agent, low reaction temperature, or short reaction time.
-
Troubleshooting: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the spot/peak corresponding to the starting keto-ester has completely disappeared before proceeding with the work-up. If the reaction stalls, a small, additional portion of the reducing agent can be added.
-
-
Side Reactions: The formation of byproducts can significantly consume your starting material. A common side reaction, especially under harsh acidic or basic conditions during work-up, is elimination (dehydration) of the alcohol to form Methyl 2-(cyclohex-2-en-1-yl)acetate or Methyl 2-(cyclohex-3-en-1-yl)acetate.
-
Degradation During Work-up: The choice of quenching agent is critical. Using a strong acid to neutralize excess hydride reagent can lower the pH too drastically, promoting the aforementioned elimination side reaction.
-
Solution: Quench the reaction cautiously at 0°C with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 1M solution of hydrochloric acid (HCl), ensuring the pH does not become strongly acidic.
-
-
Losses During Purification: Methyl 2-(3-hydroxycyclohexyl)acetate is a relatively polar molecule. It can have some solubility in the aqueous phase during liquid-liquid extraction.
-
Solution: After the initial extraction with a solvent like ethyl acetate or dichloromethane, saturate the aqueous layer with NaCl (brine) and perform additional extractions. This "salting out" effect reduces the polarity of the aqueous layer and drives more of your product into the organic phase. During column chromatography, ensure the chosen solvent system provides good separation (Rf value of ~0.3-0.4) to avoid loss of product in mixed fractions.
-
Q2: I am getting a mixture of cis and trans isomers. How can I control the stereoselectivity of the reduction?
Answer: Controlling the stereochemical outcome is one of the most critical aspects of this synthesis. The facial selectivity of the hydride attack on the carbonyl group determines the final cis/trans ratio.
-
Mechanism of Selectivity: The cyclohexane ring exists predominantly in a chair conformation. The incoming nucleophile (hydride) can attack from either the axial or equatorial face.
-
Axial Attack: Leads to the formation of the equatorial alcohol (generally the thermodynamically more stable product).
-
Equatorial Attack: Leads to the formation of the axial alcohol.
-
-
Choice of Reducing Agent: This is your primary tool for controlling stereoselectivity.
-
Small, Unhindered Hydrides (e.g., Sodium Borohydride, NaBH₄): These reagents are less sterically demanding and tend to favor axial attack, leading to a higher proportion of the equatorial alcohol. However, selectivity is often moderate.
-
Bulky, Hindered Hydrides (e.g., L-Selectride®, K-Selectride®): These reagents have large, sterically demanding groups (sec-butyl for L-Selectride). Due to steric hindrance, they preferentially attack from the less hindered equatorial face, leading to a higher proportion of the axial alcohol. This is a powerful method for directing the stereochemistry.
-
The following table summarizes the expected outcomes:
| Reducing Agent | Primary Attack Vector | Predominant Isomer (Alcohol Position) | Typical Selectivity |
| Sodium Borohydride (NaBH₄) | Axial | Equatorial | Moderate to Good |
| Lithium Aluminium Hydride (LiAlH₄) | Axial | Equatorial | Moderate |
| L-Selectride® | Equatorial | Axial | High to Excellent |
| K-Selectride® | Equatorial | Axial | High to Excellent |
Q3: During the aqueous work-up, I'm struggling with emulsions. How can I resolve this?
Answer: Emulsions are a common and frustrating issue in work-ups involving basic or salt-containing aqueous layers. They are stabilized by partially soluble compounds that bridge the organic and aqueous phases.
-
Preventative Measures:
-
Gentle Mixing: Instead of vigorous shaking in the separatory funnel, gently invert the funnel 10-15 times. This is often sufficient for extraction without creating a stable emulsion.
-
Avoid Strong Base: If possible, avoid using strong bases like NaOH for neutralization, as they can sometimes lead to saponification of the ester, creating soap-like molecules that are excellent emulsifiers.
-
-
Breaking an Emulsion:
-
Add Brine: The most effective method is to add a saturated solution of NaCl (brine). This increases the ionic strength and polarity of the aqueous phase, helping to force the separation of the layers.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the microscopic droplets.
-
Experimental Protocol: Reduction using Sodium Borohydride
This protocol provides a standard procedure for the synthesis, which can be optimized based on the troubleshooting advice above.
Materials:
-
Methyl 2-(3-oxocyclohexyl)acetate (1 equivalent)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(3-oxocyclohexyl)acetate in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Cool the flask in an ice-water bath to 0°C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system and staining with potassium permanganate).
-
Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the final product.
Alternative Pathway: Fischer Esterification
For researchers starting with 2-(3-hydroxycyclohexyl)acetic acid, direct esterification is a viable route. The primary challenge in Fischer esterification is that it is a reversible reaction.[1][2]
Caption: Workflow for Fischer Esterification.
Q4: My Fischer esterification is not going to completion. How can I increase the yield?
Answer: The key to a successful Fischer esterification is effectively shifting the reaction equilibrium to the product side, in accordance with Le Châtelier's principle.[2]
-
Use Excess Alcohol: The simplest method is to use the alcohol (in this case, methanol) as the reaction solvent. Using a large excess of one reactant drives the equilibrium towards the products.[2]
-
Remove Water: As water is a product, its removal will also push the reaction forward.
-
Dean-Stark Apparatus: For higher-boiling alcohols, a Dean-Stark trap can be used to azeotropically remove water. This is less practical for methanol, however.
-
Drying Agents: Including a dehydrating agent like molecular sieves in the reaction mixture can sequester the water as it is formed.
-
-
Increase Catalyst Loading: While catalytic, increasing the amount of acid catalyst (e.g., from 2% to 5% H₂SO₄) can increase the reaction rate, helping it reach equilibrium faster. Be cautious, as too much acid can promote side reactions.
-
Reaction Time: These reactions can be slow. Ensure you are running the reaction long enough (4-24 hours) for it to reach equilibrium. Monitor by TLC or GC to confirm the reaction has ceased progressing before stopping it.
By carefully considering these parameters, you can effectively troubleshoot and optimize the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate, leading to higher yields and purity in your experiments.
References
- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
-
Methyl 2-(3-hydroxycyclohexyl)acetate | C9H16O3 | CID 13071110 - PubChem. [Link]
- CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google P
-
Benzenepropanal, α-methyl- - Organic Syntheses Procedure. [Link]
-
Methyl 2-(1-hydroxycyclohexyl)acetate | C9H16O3 | CID 231501 - PubChem. [Link]
- US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google P
-
A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water | Request PDF - ResearchGate. [Link]
-
Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts - PMC - NIH. [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ACS Publications. [Link]
- Purification of methyl acetate - US3904676A - Google P
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . [Link]
-
Expected and Unexpected Products in Half Curcuminoid Synthesis: Crystal Structures of But-3-en-2-ones and 3-Methylcyclohex-2-enones - MDPI. [Link]
-
Optimization of cyclohexene epoxidation with dilute hydrogen peroxide and silica-supported titanium catalysts | Request PDF - ResearchGate. [Link]
-
Fischer Esterification - Chemistry LibreTexts . [Link]
Sources
Technical Support Center: Stability and Degradation of Methyl 2-(3-hydroxycyclohexyl)acetate
Welcome to the technical support resource for Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common stability and degradation challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, storage, and inherent stability of Methyl 2-(3-hydroxycyclohexyl)acetate.
Q1: What is Methyl 2-(3-hydroxycyclohexyl)acetate and what are its core structural features?
A1: Methyl 2-(3-hydroxycyclohexyl)acetate is an organic molecule with the chemical formula C₉H₁₆O₃ and a molecular weight of approximately 172.22 g/mol [1]. Its structure consists of a cyclohexane ring substituted with a secondary hydroxyl (-OH) group at the 3-position and an acetate methyl ester group at the 1-position. The presence of both an ester and a secondary alcohol functional group are the primary determinants of its chemical reactivity and degradation pathways.
Q2: What are the primary degradation pathways I should be concerned with for this molecule?
A2: Based on its functional groups, the two most significant degradation pathways are:
-
Hydrolysis: The methyl ester linkage is susceptible to cleavage by water, especially under acidic or basic conditions, to yield 2-(3-hydroxycyclohexyl)acetic acid and methanol.[2][3] This is often the most common degradation route in aqueous solutions.
-
Oxidation: The secondary alcohol on the cyclohexane ring can be oxidized to a ketone, forming Methyl 2-(3-oxocyclohexyl)acetate. This is a common concern when the molecule is exposed to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions.
Q3: What are the recommended general storage conditions for Methyl 2-(3-hydroxycyclohexyl)acetate?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. Containers should be tightly sealed to protect from moisture, which could facilitate hydrolysis.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Rapid loss of parent compound in aqueous buffer solutions.
Q: My assay shows a rapid decrease in the concentration of Methyl 2-(3-hydroxycyclohexyl)acetate when dissolved in a pH 8.0 phosphate buffer, even at room temperature. What is happening and how can I mitigate this?
A: The issue you are observing is almost certainly base-catalyzed hydrolysis of the methyl ester. Ester hydrolysis is significantly accelerated by hydroxide ions (OH⁻), making basic conditions far more degradative than neutral or acidic conditions.[2][3]
Causality Explained: In a base-promoted mechanism, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the final step produces a carboxylate anion, which is resonance-stabilized and non-reactive towards the alcohol by-product (methanol)[2].
Troubleshooting Steps:
-
pH Adjustment: If your experimental design permits, lower the pH of your buffer to a slightly acidic or neutral range (pH 4-6). While acid-catalyzed hydrolysis can occur, it is generally much slower than base-catalyzed hydrolysis for simple esters.[2]
-
Temperature Control: Perform your experiments at lower temperatures (e.g., 2-8°C). Chemical reaction rates, including hydrolysis, are highly temperature-dependent.
-
Solvent System Modification: If applicable, consider using a co-solvent system (e.g., acetonitrile/water or ethanol/water) to reduce the activity of water and slow the hydrolysis rate.
-
Time-Limited Experiments: Prepare solutions fresh and complete your experiments as quickly as possible after dissolution.
Issue 2: Appearance of an unexpected new peak in my chromatogram after sample preparation.
Q: I'm observing a new, more polar peak in my RP-HPLC analysis. Mass spectrometry suggests it's the parent compound minus two mass units (M-2). What is this degradant and where did it come from?
A: An M-2 mass shift is a classic indicator of oxidation. The secondary alcohol on the cyclohexane ring has been oxidized to a ketone. The likely culprit is an oxidizing agent inadvertently introduced during your experiment or exposure to atmospheric oxygen.
Causality Explained: Secondary alcohols are readily oxidized to ketones. Common laboratory reagents, dissolved oxygen, or trace metal contaminants that can catalyze oxidation may be responsible. The resulting ketone is typically more polar than the parent alcohol, leading to an earlier elution time on a reverse-phase (RP) column, although this can vary.
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all solvents are HPLC-grade or higher and have been properly stored to prevent peroxide formation (especially solvents like THF or ether).
-
Degas Buffers: Sparge all aqueous mobile phases and buffers with an inert gas like helium or nitrogen to remove dissolved oxygen.
-
Introduce Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT)) to your sample stock solutions.
-
Use Amber Vials: Protect samples from light, as photolytic conditions can generate radical species that promote oxidation.
Issue 3: Inconsistent results and poor mass balance in forced degradation studies.
Q: During my forced degradation study, I'm seeing significant degradation (>20%) under thermal stress, but I can't account for the loss in my mass balance calculations. Where is the compound going?
A: Significant thermal stress can lead to complex degradation pathways beyond simple hydrolysis or oxidation, including potential volatilization or the formation of non-UV active or insoluble degradants.
Causality Explained: At elevated temperatures, esters can undergo elimination reactions or more complex fragmentation. For instance, the molecule could potentially eliminate water from the hydroxyl group and a proton from an adjacent carbon to form an alkene. Furthermore, if the degradation products are volatile (like formaldehyde or other small fragments), they may be lost from the sample. If they polymerize, they may become insoluble and precipitate, or they may lack a chromophore for detection by UV-based methods.
Troubleshooting Steps:
-
Use Sealed Vials: For thermal stress studies, ensure you are using tightly sealed vials with minimal headspace to prevent the loss of volatile degradants.
-
Employ a Universal Detector: To improve mass balance, analyze your samples using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)[4].
-
Analyze the Headspace: If significant loss persists, consider a headspace Gas Chromatography (GC) analysis to identify any volatile degradation products.
-
Visual Inspection: Carefully inspect stressed samples for any precipitate, which would indicate the formation of insoluble degradants.
Section 3: Key Experimental Protocols
This section provides detailed methodologies for critical experiments related to stability assessment.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[5][6]
Objective: To generate likely degradation products under hydrolytic, oxidative, and thermal stress conditions.
Materials:
-
Methyl 2-(3-hydroxycyclohexyl)acetate
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter, heating block, calibrated oven, photostability chamber
-
HPLC system with a UV/PDA detector and a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, then neutralize with an equivalent amount of 1M NaOH.
-
Dilute with mobile phase to a final concentration of ~50 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1M NaOH (use a milder base concentration initially as base hydrolysis is rapid).
-
Hold at room temperature for 1 hour.
-
Neutralize with an equivalent amount of 0.1M HCl.
-
Dilute with mobile phase to ~50 µg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 8 hours, protected from light.
-
Dilute with mobile phase to ~50 µg/mL for analysis.
-
-
Thermal Degradation (Solution):
-
Mix 1 mL of stock solution with 1 mL of HPLC-grade water.
-
Heat in a sealed vial at 80°C for 24 hours.
-
Cool and dilute with mobile phase to ~50 µg/mL for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in an open vial.
-
Heat in an oven at 105°C for 24 hours[7].
-
Cool, dissolve in acetonitrile, and dilute to ~50 µg/mL for analysis.
-
-
Control Samples: Prepare a control sample (1 mL stock + 1 mL water, stored at 2-8°C) for comparison.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
Data Interpretation:
-
Mass Balance: The sum of the parent peak area and all degradant peak areas should be close to the initial area of the parent peak in the control sample.
-
Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants to ensure the method is truly stability-indicating.
Section 4: Data and Visualizations
Table 1: Summary of Expected Degradation Pathways
| Stress Condition | Primary Mechanism | Major Degradation Product(s) | Secondary Degradant(s) |
| Acidic/Basic pH | Hydrolysis | 2-(3-hydroxycyclohexyl)acetic acid, Methanol | None expected |
| Oxidizing Agent | Oxidation | Methyl 2-(3-oxocyclohexyl)acetate | Further oxidation products (ring-opening) |
| High Temperature | Thermal Decomposition | Dehydration products (alkenes), fragmentation | Polymeric or volatile species |
| UV/Visible Light | Photodegradation | Oxidative products (ketone), radical species | N/A |
Diagram 1: Predicted Degradation Pathways
Caption: Primary degradation pathways of the target molecule.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for a typical forced degradation study.
References
-
PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2-(3-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
- Google Patents.
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PubChem. Methyl 2-(1-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
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PubChem. 2-Methylcyclohexyl acetate. National Center for Biotechnology Information. [Link]
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BioPharma PEG. A practical guide to forced degradation and stability studies for drug substances.[Link]
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ResearchGate. Thermooxidative stability of cyclic polyhydric alcohol esters.[Link]
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IJCSPUB. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.[Link]
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Taylor & Francis Online. Modeling the thermodynamic properties of cyclic alcohols with the SAFT-γ Mie approach: application to cyclohexanol and menthol systems.[Link]
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International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.[Link]
-
ProQuest. Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temperatures.[Link]
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ResearchGate. Scheme 2. Cyclohexyl acetate hydrolysis and pyrolysis reactions.[Link]
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USGS Publications Warehouse. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.[Link]
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ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.[Link]
-
Chemistry LibreTexts. 21.6: Chemistry of Esters.[Link]
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National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review.[Link]
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ResearchGate. Hydrolytic stability of synthetic ester lubricants.[Link]
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National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.[Link]
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National Center for Biotechnology Information. Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control.[Link]
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ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.[Link]
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CORE. The thermal degradation of some polymeric di-alkyl esters of itaconic acid.[Link]
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Technical Support Center: Purification of Methyl 2-(3-hydroxycyclohexyl)acetate
Welcome to the technical support center for the purification of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies and detailed protocols in a direct question-and-answer format.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate, often involving the ring-opening of cyclohexene oxide, can introduce several classes of impurities.[1][2]
dot
Caption: Origin of common impurities in Methyl 2-(3-hydroxycyclohexyl)acetate synthesis.
Table 1: Physicochemical Properties of Target Compound and Key Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| Methyl 2-(3-hydroxycyclohexyl)acetate | C₉H₁₆O₃ | 172.22 | ~240-250 (est.) | Target compound.[3] |
| Cyclohexene Oxide | C₆H₁₀O | 98.14 | ~130 | A common starting material, volatile.[4] |
| Cyclohexane-1,2-diol | C₆H₁₂O₂ | 116.16 | ~225-227 | Byproduct from hydrolysis of the epoxide starting material.[5] |
| 2-(3-hydroxycyclohexyl)acetic acid | C₈H₁₄O₃ | 158.19 | Higher than ester | Formed by hydrolysis of the product ester.[6] |
| Methyl 2-(2-hydroxycyclohexyl)acetate | C₉H₁₆O₃ | 172.22 | Similar to target | Positional isomer, difficult to separate by distillation.[7] |
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section provides solutions to common issues encountered during the purification of Methyl 2-(3-hydroxycyclohexyl)acetate.
dot
Caption: General decision workflow for purifying Methyl 2-(3-hydroxycyclohexyl)acetate.
Q1: My final product is a viscous oil instead of a clean liquid, and the NMR shows broad peaks. What's wrong?
A1: This is a classic sign of residual acidic impurities, most likely the hydrolyzed ester, 2-(3-hydroxycyclohexyl)acetic acid. Carboxylic acids can broaden NMR signals and increase viscosity.
-
Causality: The ester is susceptible to hydrolysis, especially if the reaction workup involved acidic or basic conditions at elevated temperatures.[8]
-
Troubleshooting Action: Perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic impurity, making it water-soluble and pulling it into the aqueous layer. Follow with a water wash to remove residual bicarbonate, and finally a brine wash to initiate drying. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Q2: After distillation, my product yield is low, and GC analysis shows the impurity profile hasn't changed much. Why?
A2: This strongly suggests the presence of impurities with boiling points very close to your target compound, such as positional isomers (e.g., Methyl 2-(2-hydroxycyclohexyl)acetate or Methyl 2-(4-hydroxycyclohexyl)acetate).[7][9] Fractional distillation is ineffective for separating compounds with similar boiling points.
-
Causality: The nucleophilic attack on the cyclohexene oxide can occur at two different carbons, leading to a mixture of isomers.[1]
-
Troubleshooting Action: Flash column chromatography is the required technique. The polarity difference between the 2- and 3-substituted isomers, while small, is often sufficient for separation on silica gel. See the detailed protocol in Section 3.
Q3: I see a significant amount of cyclohexane-1,2-diol in my crude product. How do I remove it?
A3: Cyclohexane-1,2-diol is a common byproduct resulting from the hydrolysis of the cyclohexene oxide starting material.[5] It is significantly more polar than your target ester due to its two hydroxyl groups.
-
Causality: Trace amounts of water in the reaction mixture can react with the epoxide, especially under acidic or basic conditions, to form the diol.
-
Troubleshooting Actions:
-
Water Wash: A simple water wash during the workup can remove a significant portion of the highly water-soluble diol.
-
Column Chromatography: This is the most effective method. The diol will have a much lower Rf value on a TLC plate and will elute much later from a silica gel column than your desired ester.
-
Adsorbent Treatment: In some cases, passing the crude product through a plug of silica gel or treating it with synthetic zeolites can selectively adsorb the diol impurity.[10][11]
-
Q4: My product looks clean, but I have a low-boiling contaminant according to GC analysis. What is it and how do I get rid of it?
A4: The most likely culprit is unreacted cyclohexene oxide (B.P. ~130 °C) or a solvent from the reaction (e.g., methanol).[4]
-
Causality: The reaction may not have gone to completion, or solvent removal was inefficient.
-
Troubleshooting Action:
-
Vacuum Distillation: This is the ideal method. Since your product has a much higher boiling point, the volatile impurities can be easily removed under reduced pressure. Ensure your vacuum is strong enough to remove the contaminant without significant loss of your product.
-
Rotary Evaporation: If the contaminant is a low-boiling solvent, extended time on a rotary evaporator, perhaps with gentle heating (40-50 °C), may be sufficient.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques.
Protocol 1: Aqueous Wash for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product (1 volume) in a suitable water-immiscible organic solvent, such as ethyl acetate (5-10 volumes).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water to the organic layer in the funnel. Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Shake and discard the aqueous layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) until it no longer clumps together. Swirl the flask and let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the purified oil.
Protocol 2: Flash Column Chromatography for Isomer Separation
-
Solvent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A common starting point for this type of molecule is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.
-
Expert Tip: A gradient elution, starting with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexane:ethyl acetate), will provide the best separation of closely-eluting isomers.
-
-
Column Packing: Pack a glass chromatography column with silica gel using the selected initial solvent system (the "slurry method" is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel (the "dry loading" method) and carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or vials.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Pooling & Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified product.
Protocol 3: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or other fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
System Evacuation: Attach a vacuum pump with a cold trap and a manometer. Slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask using a heating mantle. Introduce a stir bar or boiling chips to ensure smooth boiling.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which will contain volatile impurities like residual solvents or starting materials.[12]
-
Main Fraction: Once the temperature at the distillation head stabilizes, switch to a new receiving flask and collect the main fraction corresponding to your product.
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring of non-volatile impurities.
-
-
System Shutdown: After collecting the product, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Section 4: Purity Assessment
After purification, it is critical to verify the purity of Methyl 2-(3-hydroxycyclohexyl)acetate.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting non-volatile impurities. A C18 column with a water/acetonitrile or water/methanol mobile phase is a suitable starting point.[13]
-
Gas Chromatography (GC): GC is excellent for assessing volatile impurities and can determine the purity of the main component. A flame ionization detector (FID) is commonly used.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and ensuring the absence of isomeric or other impurities that may not be visible by other methods.
References
- Vertex AI Search. (2024, March 23). What products are obtained from the reaction of cyclohexene oxide with a. methoxide ion?.
- ChemicalBook. Methyl 2-(3-Hydroxycyclohexyl)
- Benchchem. Technical Support Center: Minimizing Impurities in 4-Aminobenzene-1,2-diol Production.
- LookChem.
- Zubrick, J.W. Experiment 9 — Recrystallization. The Organic Chem Lab Survival Manual.
- PubMed.
- Unknown.
- PubChem. Methyl 2-(3-hydroxycyclohexyl)
- Google Patents.
- ResearchGate. Alcoholysis of cyclohexene oxide with methanol a | Download Table.
- Google Patents. Process for removal of diol as impurity in cyclic carbonic acid ester.
- Unknown.
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MDPI. (2026, January 1). The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[1][15][16]triazol-1-yl-ethanol Derivatives.
- University of Rochester, Department of Chemistry.
- Wikipedia. Cyclohexene oxide.
- Jasperse, J.
- European Patent Office.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
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- CymitQuimica. Methyl 2-(3-hydroxycyclohexyl)
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- AChemBlock. methyl 2-(2-hydroxycyclohexyl)
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- ResearchGate. (2016, April 15).
- Google Patents.
- Benchchem. A Comparative Guide to Analytical Methods for Validating the Purity of Methyl 2-(3-aminophenoxy)
- Google Patents.
- BLD Pharm. 70980-27-7|Methyl 2-(2-hydroxycyclohexyl)
- Organic Syntheses Procedure. 4 - Organic Syntheses Procedure.
- PubMed. (2023, March 30).
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- ResearchGate. (2025, August 7). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Request PDF.
- Bio-Link.
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- ChemSpider Synthetic Pages. Methyl ester hydrolysis.
- ResearchGate. Scheme 2.
- PubChem. Methyl 2-(4-hydroxycyclohexyl)
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Technical Support Center: Stereoselective Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate
Welcome to the technical support center for the stereoselective synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will dissect common challenges, offer practical troubleshooting advice, and provide detailed protocols to enhance the stereochemical purity of your target molecule.
The synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate presents two primary stereochemical hurdles: controlling the relative orientation of the hydroxyl and acetate groups (cis/trans diastereoselectivity) and establishing the absolute stereochemistry at the two chiral centers (enantioselectivity). This guide will address both of these critical aspects.
Troubleshooting Guide: Common Issues and Solutions
Navigating the stereoselective synthesis of substituted cyclohexanes can be challenging. Below is a table summarizing frequent problems encountered during the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Diastereoselectivity (Low cis/trans Ratio) | 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable isomer, which may not be the desired one. For instance, in 1,3-disubstituted cyclohexanes, the cis isomer with both substituents in equatorial positions is often more stable.[1][2] 2. Ineffective Directing Group: The choice of reagents or catalysts may not be providing sufficient steric hindrance to direct the incoming group to the desired face of the cyclohexane ring. | 1. Adjust Reaction Conditions: To favor kinetic control, use lower temperatures and sterically demanding reagents. For thermodynamic control, higher temperatures and longer reaction times can allow for equilibration to the more stable isomer.[3] 2. Employ Stereodirecting Auxiliaries: Incorporate a chiral auxiliary to guide the stereochemical outcome of the reaction.[4] These are temporarily attached to the molecule to control the approach of reagents. |
| Low Enantiomeric Excess (ee) | 1. Inefficient Chiral Catalyst/Reagent: The chiral catalyst or reagent may not be effectively discriminating between the two enantiotopic faces of the prochiral substrate. 2. Racemization: The product may be racemizing under the reaction or workup conditions. | 1. Screen Catalysts/Reagents: Experiment with different chiral catalysts, such as organocatalysts (e.g., L-Proline) or metal-based catalysts with chiral ligands.[5] Biocatalysts like lipases can also offer high enantioselectivity.[6][7][8] 2. Optimize Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) and purification methods to prevent racemization. |
| Incomplete Reaction or Low Yield | 1. Catalyst Inactivation: The catalyst may be degrading or being poisoned by impurities in the starting materials or solvents. 2. Suboptimal Reaction Conditions: The temperature, pressure, or concentration of reactants may not be ideal for the specific transformation. | 1. Purify Reagents and Solvents: Ensure all starting materials and solvents are of high purity and anhydrous where necessary. 2. Systematic Optimization: Perform a systematic optimization of reaction parameters (temperature, concentration, catalyst loading) to identify the optimal conditions for your specific substrate. |
| Formation of Byproducts | 1. Side Reactions: The reaction conditions may be promoting undesired side reactions, such as elimination or over-oxidation/reduction. 2. Dehydration: In acid- or base-catalyzed reactions, the hydroxyl group may be eliminated, leading to the formation of an alkene.[9] | 1. Modify Reaction Conditions: Adjust the pH, temperature, and choice of solvent to disfavor side reactions. 2. Protecting Groups: Consider using a protecting group for the hydroxyl functionality if it is interfering with a subsequent step. |
Logical Flow for Troubleshooting Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How can I control the cis/trans stereochemistry of the 1,3-disubstituted cyclohexane ring?
A1: The cis/trans relationship in 1,3-disubstituted cyclohexanes is influenced by the conformational preferences of the substituents.[1] Generally, the diequatorial conformation is more stable than the diaxial or axial-equatorial conformations due to reduced steric strain.[2] To achieve a specific diastereomer, you can employ several strategies:
-
Thermodynamic Control: Running the reaction at higher temperatures for an extended period can allow the product mixture to equilibrate to the most stable diastereomer, which is often the trans isomer where both bulky groups can occupy equatorial positions.[3]
-
Kinetic Control: Using sterically demanding reagents and low temperatures can favor the formation of the kinetically preferred product, which may be the cis isomer depending on the reaction mechanism.
-
Directed Hydrogenation: If synthesizing from a cyclohexene precursor, the choice of hydrogenation catalyst and directing groups on the ring can influence the facial selectivity of hydrogen addition.
Q2: What are the most effective methods for achieving high enantioselectivity in this synthesis?
A2: High enantioselectivity is typically achieved through one of the following approaches:
-
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to create the desired stereocenters from a prochiral starting material.[10][11][12] Organocatalysis and transition-metal catalysis are powerful tools for this purpose.[5][9]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[4] After the desired stereocenter is set, the auxiliary is removed.
-
Kinetic Resolution: This technique separates a racemic mixture by using a chiral catalyst or enzyme that reacts with one enantiomer faster than the other.[13] Lipases are commonly used for the kinetic resolution of alcohols and their esters through enantioselective acylation or hydrolysis.[6][7][8][14]
-
Dynamic Kinetic Resolution (DKR): This is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer.[15]
Q3: Can biocatalysis be applied to the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate?
A3: Yes, biocatalysis, particularly with lipases, is a very effective method for the enantioselective synthesis of this molecule. Lipases can be used in the kinetic resolution of a racemic mixture of Methyl 2-(3-hydroxycyclohexyl)acetate or its precursor alcohol.[6][7][8] The enzyme will selectively acylate or hydrolyze one enantiomer, leaving the other enriched. This method is often preferred for its high enantioselectivity, mild reaction conditions, and environmental friendliness.[14][16]
Q4: How do I analyze the stereochemical purity (diastereomeric ratio and enantiomeric excess) of my product?
A4: The stereochemical purity of your product should be determined using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the diastereomeric ratio by integrating the signals that are unique to each diastereomer.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the most common methods for determining enantiomeric excess. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the ee.
Reaction Pathway: Lipase-Catalyzed Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution of the target molecule.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the kinetic resolution of racemic Methyl 2-(3-hydroxycyclohexyl)acetate using a lipase.
Materials:
-
Racemic Methyl 2-(3-hydroxycyclohexyl)acetate
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic Methyl 2-(3-hydroxycyclohexyl)acetate (1.0 equivalent).
-
Solvent Addition: Add anhydrous organic solvent (e.g., toluene) to dissolve the substrate. The concentration will depend on the specific substrate and enzyme.
-
Enzyme and Acyl Donor Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate) and the acyl donor (e.g., vinyl acetate, 1.5-3.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the acetylated product.
-
Reaction Quench and Workup: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel.
Rationale for Key Steps:
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester product and the acyl donor, reducing the efficiency of the acylation reaction.
-
Immobilized Enzyme: Using an immobilized lipase simplifies the workup process, as the catalyst can be easily removed by filtration and potentially recycled.
-
Monitoring Conversion: It is crucial to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product in a classical kinetic resolution.[13]
References
- BenchChem. (2025). A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-(Hydroxymethyl)cyclohexanone.
- Wikipedia. (2023). Chiral auxiliary.
- Accounts of Chemical Research. Enantioselective methods for chiral cyclohexane ring synthesis. ACS Publications.
- Ghosh, A., & Mondal, P. (2016). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. RSC Advances, 6(72), 68237-68241.
- Forgách, B., & Poppe, L. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 26(11), 3169.
- BenchChem. (2025). A Comparative Guide to the Kinetic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone.
- Bernáth, G., & Fülöp, F. (2000). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Chirality, 12(4), 253-261.
- Lautens, M., & Loup, J. (2021). Precise Control of cis−trans Isomerization of α-Anionic Stilbenes under Flow Conditions. Synfacts, 17(07), 0839.
- Miller, D. C., et al. (2021). A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. Journal of the American Chemical Society, 143(50), 21334-21342.
- Wikipedia. (2023). Kinetic resolution.
- Wang, D., & Chen, G. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1036-1065.
- Organic & Biomolecular Chemistry. Catalytic asymmetric synthesis of butane diacetal-protected (4S,5S)-dihydroxycyclohexen-1-one and use in natural product synthesis. RSC Publishing.
- Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120.
- Scholarly Works. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update.
- Chemistry LibreTexts. (2023). Substituted Cyclohexanes.
- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I.
- Zanotti-Gerosa, A., et al. (2015). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. Catalysts, 5(4), 1846-1884.
- Yang, Y., et al. (2022). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 23(19), 11849.
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- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric synthesis of butane diacetal-protected (4S,5S)-dihydroxycyclohexen-1-one and use in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this valuable intermediate. The synthesis, while conceptually straightforward, presents several potential pitfalls when transitioning from the laboratory bench to pilot or production scale. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
The most prevalent industrial route to Methyl 2-(3-hydroxycyclohexyl)acetate involves the catalytic hydrogenation of Methyl 2-(3-hydroxyphenyl)acetate. This guide will primarily focus on the challenges associated with this pathway, as it is often the most economically viable at scale.
Part 1: Troubleshooting Catalytic Hydrogenation Issues
The hydrogenation of the aromatic ring is the core transformation and the source of most scale-up difficulties, particularly concerning reaction kinetics, selectivity, and catalyst lifecycle.
Q1: My hydrogenation reaction is stalling or showing poor conversion, even after extended reaction times. What are the likely causes and how can I fix it?
A1: This is a classic scale-up issue often related to mass transfer limitations or catalyst deactivation.
Potential Causes & Troubleshooting Steps:
-
Inefficient Hydrogen Mass Transfer: On a larger scale, ensuring adequate dissolution of hydrogen gas into the liquid phase is critical.
-
Expertise & Causality: Unlike a small lab flask with a high surface-area-to-volume ratio, large reactors can have "dead zones" with poor mixing. If the agitator doesn't create sufficient surface turbulence and gas dispersion, the catalyst surface becomes starved of hydrogen, effectively halting the reaction.
-
Troubleshooting Protocol:
-
Increase Agitation Speed: This is the first and most crucial step. Increase the RPM of your overhead stirrer to improve the gas-liquid interface and vortex depth.
-
Optimize Impeller Design: For pilot and production reactors, ensure the use of gas-entraining impellers (e.g., Rushton turbine) designed for hydrogenation processes.
-
Check Hydrogen Sparging: Ensure your hydrogen delivery tube is positioned below the agitator to allow for efficient gas bubble shearing and dispersion.
-
-
-
Catalyst Deactivation or Poisoning: The catalyst is susceptible to various poisons that may be present in trace amounts but have a significant impact at scale.
-
Expertise & Causality: Sulfur, halides, or even strongly coordinating species can irreversibly bind to the active sites of palladium or rhodium catalysts, rendering them inactive. The source could be the starting material, the solvent, or leaching from equipment.
-
Troubleshooting Protocol:
-
Analyze Starting Material: Run a purity analysis (e.g., ICP-MS) on your Methyl 2-(3-hydroxyphenyl)acetate to check for catalyst poisons.
-
Use High-Purity Solvents: Ensure solvents are of sufficient grade and are not stored in containers that could leach contaminants.
-
Perform a Catalyst Activity Test: Before committing to a large-scale run, perform a small, standardized test with the same catalyst batch to confirm its activity.
-
-
-
Insufficient Catalyst Loading: A catalyst loading that works at the gram scale may be insufficient for a kilogram-scale reaction due to the cumulative effect of trace impurities and mass transfer issues.
-
Troubleshooting Protocol:
-
Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). While this adds cost, it can often overcome kinetic barriers in scaled-up reactions.
-
-
Q2: I am observing significant formation of the undesired stereoisomer. How can I improve the diastereoselectivity (cis/trans ratio) of the hydrogenation?
A2: Controlling diastereoselectivity in the hydrogenation of substituted phenols is a well-documented challenge. The outcome is highly dependent on the catalyst system and reaction conditions.[1][2]
Controlling Factors & Optimization Strategies:
-
Catalyst Selection: This is the most influential parameter.
-
Expertise & Causality: Different metals guide the approach of the substrate to the catalyst surface differently. For phenol derivatives, rhodium-based catalysts often favor the formation of cis-isomers, while heterogeneous palladium catalysts (like Pd/Al₂O₃ or Pd/C) can be steered to favor the trans-isomer under specific conditions.[2] The hydroxyl group can coordinate to the metal surface, directing the hydrogenation from one face of the ring.
-
Optimization Protocol:
-
-
Solvent and Additives: The solvent system can influence how the substrate interacts with the catalyst surface.
-
Expertise & Causality: Polar solvents can compete for binding sites on the catalyst, altering the substrate's orientation upon approach. Acidic or basic additives can change the ionization state of the phenol, further impacting the stereochemical outcome.
-
Optimization Protocol:
-
Data Summary: Catalyst Influence on Diastereoselectivity
| Catalyst System | Predominant Isomer | Typical Diastereomeric Ratio (d.r.) | Reference |
| 5 wt % Pd/Al₂O₃ | trans | Can be optimized to >90:10 | [1] |
| [Rh(COD)Cl]₂ | cis | Can achieve >90:10 | [2] |
Q3: My product is contaminated with byproducts from over-reduction or incomplete reaction. How can I improve the chemoselectivity?
A3: The primary chemoselectivity challenges are stopping the reaction after the aromatic ring is saturated without reducing the ester group, and preventing the formation of cyclohexanone intermediates.
Potential Byproducts & Mitigation Strategies:
-
Over-reduction to 2-(3-hydroxycyclohexyl)ethanol:
-
Expertise & Causality: This occurs if the reaction conditions are too harsh (high temperature or pressure), leading to the reduction of the methyl ester group.
-
Mitigation Protocol:
-
Lower the Temperature: Operate at the lowest temperature that provides a reasonable reaction rate (e.g., 25-50°C).
-
Control Hydrogen Pressure: Use lower hydrogen pressures (e.g., 1-10 bar). High pressures can increase the rate of ester reduction.
-
-
-
Formation of Methyl 2-(3-oxocyclohexyl)acetate (Cyclohexanone Intermediate):
-
Expertise & Causality: The hydrogenation of phenols can proceed through a cyclohexanone intermediate. If the reaction is stopped prematurely or if the catalyst is selective for this partial hydrogenation, this ketone can be a major impurity.[3] Some catalyst systems are specifically designed to favor cyclohexanone formation.[4]
-
Mitigation Protocol:
-
Ensure Complete Reaction: Use in-process controls (GC or TLC) to monitor the disappearance of both the starting material and the ketone intermediate before stopping the reaction.
-
Catalyst Choice: Palladium on alumina (Pd/Al₂O₃) is generally effective at promoting full reduction to the cyclohexanol.[1]
-
-
Troubleshooting Workflow: Hydrogenation Scale-Up
The following diagram outlines a logical workflow for troubleshooting common hydrogenation issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
"preventing decomposition of Methyl 2-(3-hydroxycyclohexyl)acetate during storage"
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Methyl 2-(3-hydroxycyclohexyl)acetate during storage. By understanding the potential decomposition pathways and implementing proper handling procedures, you can minimize degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the long-term stability of Methyl 2-(3-hydroxycyclohexyl)acetate?
A: For long-term stability, Methyl 2-(3-hydroxycyclohexyl)acetate should be stored in a cool, dark, and dry environment under an inert atmosphere. The ideal conditions are detailed in the table below. Storing at refrigerated temperatures significantly slows down potential degradation reactions.[1]
Q2: What is the expected shelf-life of Methyl 2-(3-hydroxycyclohexyl)acetate?
A: When stored under the recommended conditions, Methyl 2-(3-hydroxycyclohexyl)acetate is expected to be stable for an extended period. However, as with many organic compounds, periodic purity checks are recommended, especially for long-term storage. The primary concern with the shelf life of esters is often hydrolysis if exposed to moisture.[2][3]
Q3: What are the primary factors that cause the degradation of Methyl 2-(3-hydroxycyclohexyl)acetate?
A: The main degradation pathways for this molecule are hydrolysis of the ester, oxidation of the secondary alcohol, and potential transesterification. These can be initiated by exposure to moisture, oxygen, heat, light, and acidic or basic contaminants.[4][5][6]
Q4: How can I visually determine if my sample of Methyl 2-(3-hydroxycyclohexyl)acetate has degraded?
A: Visual indicators of degradation can include a change in color (e.g., developing a yellow tint), a noticeable change in odor, or the formation of precipitates. However, significant degradation can occur before these signs are apparent.[1] Therefore, analytical confirmation is always recommended for verifying purity.
Q5: What type of container is best for storing Methyl 2-(3-hydroxycyclohexyl)acetate?
A: Use amber glass bottles with a tight-fitting cap, preferably with a PTFE liner, to protect the compound from light.[1] For smaller quantities, amber glass vials with screw caps are suitable. Ensure the container is properly sealed to prevent moisture and air ingress.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of Methyl 2-(3-hydroxycyclohexyl)acetate.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased Purity on Analysis | Hydrolysis: Exposure to moisture, or acidic/basic contaminants. | Ensure storage in a desiccated environment. Use anhydrous solvents for solutions. Avoid contamination with acids or bases. |
| Oxidation: Exposure to air (oxygen). | Store under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for preparing solutions. | |
| Transesterification: Presence of other alcohols (e.g., methanol, ethanol) and a catalyst (acid or base). | Avoid storing in the presence of other alcohols. Ensure equipment is clean and free of contaminants. | |
| Change in pH of a Solution | Hydrolysis: The ester bond breaks to form a carboxylic acid (3-hydroxycyclohexyl)acetic acid and methanol. The acid will lower the pH. | Confirm hydrolysis using analytical techniques like HPLC or GC-MS. If confirmed, discard the sample and obtain a fresh batch. Review storage and handling procedures to prevent future occurrences. |
| Unexpected Peaks in Chromatogram | Degradation Products: Formation of (3-hydroxycyclohexyl)acetic acid, the corresponding ketone from oxidation, or transesterified products. | Perform forced degradation studies to identify potential degradation products.[7][8][9] Use mass spectrometry (LC-MS or GC-MS) to identify the unknown peaks. |
| Discoloration (Yellowing) | Oxidation: The secondary alcohol may have been oxidized to a ketone, which can sometimes lead to colored byproducts upon further degradation. | Confirm the presence of the ketone using analytical methods. If oxidation is confirmed, it is crucial to store the compound under an inert atmosphere. |
Potential Decomposition Pathways
Methyl 2-(3-hydroxycyclohexyl)acetate has two primary functional groups susceptible to degradation: the ester and the secondary alcohol. The following diagram illustrates the main decomposition pathways.
Caption: Potential decomposition pathways for Methyl 2-(3-hydroxycyclohexyl)acetate.
Recommended Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container for any damage. If the container is compromised, contact the supplier immediately.
-
Inert Atmosphere: Before opening for the first time, it is recommended to flush the headspace of the container with an inert gas like argon or nitrogen. This is especially critical for long-term storage.
-
Aliquoting: To minimize repeated opening and closing of the main container, it is best to aliquot the compound into smaller, single-use vials. This reduces the risk of contamination and exposure to air and moisture.
-
Storage Environment: Store the tightly sealed container (or aliquots) in a refrigerator at 2-8°C.[1] For very long-term storage, freezing at -20°C can be considered, but ensure the compound is stable to freeze-thaw cycles. The storage area should be dark and well-ventilated.
-
Desiccation: For added protection against moisture, store the container or vials within a desiccator containing a suitable desiccant like silica gel.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for monitoring the purity of Methyl 2-(3-hydroxycyclohexyl)acetate and detecting potential degradation products. Method optimization may be required.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As the compound lacks a strong chromophore, low UV (e.g., 205-215 nm) or a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) may be necessary. A Charged Aerosol Detector (CAD) is also a good option.
-
Sample Preparation:
-
Prepare a stock solution of Methyl 2-(3-hydroxycyclohexyl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample. The purity can be determined by the peak area percentage of the main peak relative to the total peak area. The formation of degradation products would be indicated by the appearance of new peaks. For more detailed analysis and identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[11][12]
References
-
Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1959). Conformation and Reactivity. Part II. The Kinetics of the Alkaline Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society, 3634-3643. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Cyclohexyl Acetate: Comprehensive Overview and Applications. (2025, March 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. (2022). ChemRxiv. [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PubMed. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]
-
Reverse Reaction of Esterification and How to Prevent it? (2019, September 26). ResearchGate. Retrieved from [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PMC. [Link]
-
a) Flow hydrolysis reaction of cyclohexylmethyl acetate using a lipase‐immobilized 1a‐P fiber bundle. (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
Training Snippet: Introduction to forced degradation studies. (2023, January 30). YouTube. Retrieved from [Link]
-
Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. (2023). ACS Omega. [Link]
-
RIFM fragrance ingredient safety assessment, cyclohexyl acetate, CAS Registry Number 622-45-7. (2019). Food and Chemical Toxicology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]
-
Production of Cyclohexyl Acetate using Batch Reactor and Reactive Chromatography. (2019). ResearchGate. [Link]
-
Scheme 2. Cyclohexyl acetate hydrolysis and pyrolysis reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. (2025). ChemRxiv. [Link]
-
Oxidation of Alcohols. (2025). IB Chemistry Revision Notes - Save My Exams. [Link]
-
Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1). (2019, July 23). YouTube. Retrieved from [Link]
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
Cyclohexyl acetate. (n.d.). PubChem. Retrieved from [Link]
-
The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (2025). ResearchGate. [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015, May 6). Master Organic Chemistry. Retrieved from [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Oxidation of Secondary Aromatic Alcohols. (n.d.). DigitalCommons@SHU. Retrieved from [Link]
-
Methods of Stopping Kinetic Transesterification Reactions. (2018, May 21). UKEssays.com. Retrieved from [Link]
- A continuous transesterification method for preparing polyol polyesters. (n.d.). Google Patents.
-
The Oxidation of Alcohols. (2017, May 2). ChemistryViews. Retrieved from [Link]
-
Transesterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. (2023). PMC. [Link]
-
Storage and Shelf Life of Ethanol. (n.d.). Lab Alley. Retrieved from [Link]
-
Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved from [Link]
-
Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018, October 18). University of Nebraska-Lincoln. Retrieved from [Link]
-
Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. (2024). RSC Publishing. [Link]
-
Safe Storage Tips for 200 Proof Food Grade Ethanol. (n.d.). Culinary Solvent. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. laballey.com [laballey.com]
- 4. CAS 622-45-7: Cyclohexyl acetate | CymitQuimica [cymitquimica.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Transesterification - Wikipedia [en.wikipedia.org]
- 7. onyxipca.com [onyxipca.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Methyl 2-(3-hydroxycyclohexyl)acetate Isomers
Introduction: The Challenge of Isomer Separation
Methyl 2-(3-hydroxycyclohexyl)acetate presents a common yet intricate challenge for analytical scientists. As a molecule with multiple stereocenters, it exists as a mixture of diastereomers (cis and trans) and enantiomers. Achieving baseline separation of all these closely related isomers is critical for accurate quantification, impurity profiling, and ensuring the stereochemical purity of drug substances. This guide provides a comprehensive troubleshooting framework and practical advice to navigate the complexities of this separation.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems you may encounter during method development and routine analysis, providing a clear path from issue to resolution.
Q1: Why are my isomer peaks completely co-eluting or showing very poor resolution (Rs < 1.5)?
A1: Poor resolution is the most common initial hurdle. It indicates that the fundamental parameters of your method—efficiency (N), selectivity (α), and retention factor (k)—are not optimized for the subtle structural differences between the isomers.[1]
Probable Causes & Step-by-Step Solutions:
-
Inadequate Selectivity (α) from the Stationary Phase: The column is the most critical factor for selectivity. A standard C18 column may not possess the necessary steric or electronic characteristics to differentiate the isomers.
-
Solution: Change the stationary phase chemistry.[2][3] For diastereomers (cis/trans), which have different shapes and dipole moments, consider phases that offer alternative selectivities. Phenyl-hexyl or Biphenyl phases can provide π-π interactions, which may differentiate the isomers more effectively than the hydrophobic interactions of a C18 phase.[1][4] For separating all stereoisomers, including enantiomers, a chiral stationary phase (CSP) is mandatory.[5][6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point for this class of compounds.[7][8]
-
-
Sub-optimal Mobile Phase Composition: The mobile phase composition directly influences the selectivity (α) and retention factor (k).[2]
-
Solution: Systematically alter the mobile phase.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter elution order by changing how the analytes interact with the stationary phase.[9]
-
Optimize Solvent Strength: For reversed-phase, adjust the ratio of your organic modifier to the aqueous phase. Decreasing the organic content will increase retention time (k'), which can sometimes improve resolution, but the primary goal is to find a composition that maximizes selectivity.[3]
-
Consider Normal-Phase Chromatography: For diastereomers, normal-phase chromatography (e.g., using a silica column with a hexane/alcohol mobile phase) can sometimes provide superior separation compared to reversed-phase, as it is highly sensitive to polar functional groups like the hydroxyl group.[10][11]
-
-
-
Insufficient Efficiency (N): Broad peaks are difficult to resolve. Efficiency is related to the column's theoretical plates.
-
Solution:
-
Decrease Flow Rate: Lowering the flow rate can improve efficiency and allow more time for the isomers to interact with the stationary phase, often enhancing resolution.[5][12]
-
Use a Longer Column or Smaller Particle Size: Increasing column length or using a column packed with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates and, consequently, resolution.[2][3]
-
-
-
Temperature Effects: Temperature can significantly impact selectivity, especially in chiral separations.[5]
-
Solution: Evaluate the effect of column temperature. Try running the separation at both lower (e.g., 15-25°C) and higher (e.g., 40-50°C) temperatures. Lower temperatures often increase retention and can improve resolution, but the effect is not always predictable and must be determined empirically.[13][14][15]
-
Q2: My peaks are tailing. What's causing this and how do I fix it?
A2: Peak tailing is a common form of peak asymmetry where the back half of the peak is drawn out. It compromises resolution and integration accuracy. For a molecule with a hydroxyl group like Methyl 2-(3-hydroxycyclohexyl)acetate, this is often due to unwanted secondary interactions.
Probable Causes & Step-by-Step Solutions:
-
Secondary Silanol Interactions: The hydroxyl group on your analyte can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[16][17]
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites. If you are using an older column, switching to a newer one can resolve the issue.
-
Adjust Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the silanol groups, reducing their ability to interact with your analyte.[16]
-
Increase Buffer Concentration: Using a buffer can help mask the residual silanol interactions and maintain a consistent pH.[16]
-
-
-
Column Contamination or Void: A blocked inlet frit or a void at the head of the column can disrupt the sample band, causing tailing.[16]
-
Solution:
-
Use Guard Columns and In-line Filters: These protect the analytical column from particulates in the sample and mobile phase.[16]
-
Reverse Flush the Column: If permitted by the manufacturer, reverse flushing the column with a strong solvent can dislodge contaminants from the inlet frit. If the problem persists, the column may need to be replaced.
-
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[16][18]
-
Solution: Dilute your sample or reduce the injection volume. If the peak shape improves, you have identified the problem.[19]
-
Q3: My peaks are fronting. Why is this happening?
A3: Peak fronting, where the front of the peak is sloped, is less common than tailing but can also affect quantitation. It is often described as a "shark fin" shape.[19]
Probable Causes & Step-by-Step Solutions:
-
Sample Overload: This is the most frequent cause of peak fronting.[19] When all the accessible sites on the stationary phase are occupied, excess analyte molecules travel through the column with less retention, eluting at the front of the peak.[19]
-
Solution: Dilute the sample or decrease the injection volume. This is a simple and effective diagnostic test.[19]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread and distort upon injection.[18]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
Visual Troubleshooting Guide
The following flowchart provides a systematic approach to resolving the common problem of poor peak separation.
Caption: A troubleshooting flowchart for improving poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for separating the diastereomers (cis/trans) of Methyl 2-(3-hydroxycyclohexyl)acetate?
A1: For diastereomers, which are achiral and have different physical properties, a standard reversed-phase or normal-phase system is the place to start. A chiral column is not necessary at this stage.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Phenyl-Hexyl or Biphenyl (4.6 x 150 mm, 3.5 µm) | Offers alternative selectivity (π-π interactions) to standard C18, which is often more effective for positional isomers.[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid helps to suppress silanol interactions, improving peak shape.[16] |
| Mobile Phase B | Acetonitrile or Methanol | Start with a simple gradient to scout for the elution window, then optimize. |
| Gradient | 10% to 90% B over 15 minutes | A scouting gradient helps determine the approximate solvent strength needed to elute the compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | A slightly elevated temperature can improve efficiency and reduce viscosity.[12] |
| Injection Vol. | 5 µL | A small volume minimizes potential band broadening from the injection. |
Q2: My diastereomers are separated, but I need to resolve the enantiomers. What now?
A2: Once the diastereomers are resolved, you must switch to a chiral stationary phase (CSP) to separate the enantiomers.[5][20] The method you developed for the diastereomers can serve as a starting point.
Workflow for Chiral Method Development:
-
Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly versatile and a good first choice.[7] Columns like Chiralcel® OD (cellulose-based) or Chiralpak® AD (amylose-based) are widely used.[8]
-
Screen Mobile Phases: Chiral recognition is highly dependent on the mobile phase. Screen different modes:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures are common and often provide excellent selectivity.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water. This is often preferred for LC-MS applications.
-
Polar Organic: Using a single polar solvent like acetonitrile or methanol with additives.
-
-
Optimize Temperature: The effect of temperature on chiral separations can be profound and non-linear.[13][21] Test temperatures from 10°C to 40°C. Sometimes a lower temperature enhances the rigidity of the chiral selector, improving separation, while in other cases, higher temperatures might be beneficial.[14][15] In some instances, temperature changes can even reverse the enantiomer elution order.[13]
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- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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"by-product formation in the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and mitigating by-product formation. Our goal is to provide practical, experience-driven advice to enhance the purity, yield, and reproducibility of your experiments.
Section 1: Synthesis Overview & Key Challenges
The predominant synthetic route to Methyl 2-(3-hydroxycyclohexyl)acetate is the catalytic hydrogenation of Methyl 3-hydroxybenzoate. This reaction involves the reduction of the aromatic ring to a cyclohexane ring. While seemingly straightforward, this process is sensitive to various parameters that can lead to a range of impurities.
The primary challenges in this synthesis are:
-
Controlling Stereoselectivity: The reaction produces a mixture of cis and trans diastereomers. Controlling this ratio is often critical for downstream applications.
-
Preventing Incomplete Hydrogenation: Stopping the reaction prematurely or using a catalyst with low activity can result in partially saturated, olefinic by-products.
-
Avoiding Hydrogenolysis: Under harsh conditions, undesired cleavage of the C-O bonds of the hydroxyl or ester groups can occur, leading to by-products that lack the required functionality.
Below is a workflow diagram illustrating the primary synthesis and the points at which by-products can emerge.
Caption: General workflow for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate, highlighting potential points of by-product formation.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your synthesis.
Question 1: My final product is a mixture of two isomers I can't separate easily. How can I identify them and control the ratio?
Answer: You are observing the cis and trans diastereomers of Methyl 2-(3-hydroxycyclohexyl)acetate. Their identification and control are crucial.
Identification via NMR Spectroscopy: The most reliable method for distinguishing cis and trans isomers is ¹H and ¹³C NMR spectroscopy. The key is the difference in the spatial orientation of the substituents on the cyclohexane ring.[1] In the more stable chair conformation, the bulkier groups prefer an equatorial position. This leads to distinct differences in chemical shifts and coupling constants.
-
¹H NMR: Look at the proton on the carbon bearing the hydroxyl group (H at C3). In the trans isomer (where both substituents can be equatorial), this proton is typically axial and will show a larger coupling constant (³J ≈ 8-12 Hz) with its neighboring axial protons. In the cis isomer, this proton is more likely to be equatorial, resulting in smaller coupling constants (³J ≈ 2-5 Hz).[2]
-
¹³C NMR: The carbon atom attached to an axial substituent is typically shielded (shifted to a higher field/lower ppm value) compared to when it's attached to an equatorial substituent due to the gamma-gauche effect.[1] Therefore, the C3 carbon in the cis isomer (with an axial -OH group, assuming the larger acetate side chain is equatorial) may appear at a slightly lower ppm value than in the trans isomer.
Controlling the Isomeric Ratio: The isomeric ratio is primarily influenced by the catalyst and reaction conditions.
-
Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C) often favor the formation of the cis isomer, while Ruthenium (Ru/C) or Palladium (Pd/C) catalysts tend to give mixtures or favor the thermodynamically more stable trans isomer.[3]
-
Reaction Temperature and Pressure: Higher temperatures can lead to isomerization and favor the formation of the more stable trans product. Running the reaction at the lowest effective temperature can help preserve the kinetically favored product.
Question 2: My GC-MS analysis shows a peak with a mass corresponding to the loss of water (M-18) and another corresponding to the loss of the hydroxyl group. What are these impurities?
Answer: These signals likely point to two different categories of by-products: incomplete hydrogenation products and hydrogenolysis products.
-
Incomplete Hydrogenation (M-2, M-4): The most common by-products are from partial reduction of the aromatic ring, resulting in Methyl 2-(3-hydroxycyclohexenyl)acetate . These compounds will have a molecular weight 2 or 4 units less than your final product. During GC-MS analysis, they can easily dehydrate, showing a prominent M-18 peak.
-
Cause: Insufficient reaction time, low hydrogen pressure, or a deactivated/poisoned catalyst.
-
Solution: Increase reaction time or pressure. Ensure your catalyst is fresh and active. If you suspect catalyst poisoning (e.g., from sulfur or halide impurities in starting materials), pre-treating the starting material or using a more robust catalyst may be necessary.
-
-
Hydrogenolysis (Loss of -OH group): This by-product is likely Methyl 2-(cyclohexyl)acetate . This occurs when the C-O bond of the hydroxyl group is cleaved and replaced with a C-H bond.
-
Cause: This side reaction is often promoted by certain catalysts (especially Pd) and acidic conditions at elevated temperatures.[4]
-
Solution: Switch to a less aggressive catalyst like Rhodium or Ruthenium. Ensure the reaction medium is neutral or slightly basic. Lowering the reaction temperature can also significantly reduce hydrogenolysis.
-
Question 3: My yield is low, and I've isolated a significant amount of unreacted Methyl 3-hydroxybenzoate. What's going wrong?
Answer: Recovering a large amount of starting material points directly to issues with reaction kinetics or catalyst activity.
Causality & Troubleshooting Steps:
-
Catalyst Activity: The catalyst is the prime suspect.
-
Action: Use a freshly opened or properly stored catalyst. Raney Nickel, for example, is pyrophoric and loses activity on exposure to air. Ensure the catalyst loading is appropriate (typically 5-10 mol%).
-
-
Hydrogen Availability: The reaction is dependent on the concentration of hydrogen at the catalyst surface.
-
Action: Ensure your reactor is properly sealed and can maintain the target pressure. Vigorous stirring is essential to facilitate the mass transfer of hydrogen gas from the headspace into the solution and to the catalyst surface.
-
-
Reaction Conditions: Aromatic ring hydrogenation requires forcing conditions.[3]
-
Action: Verify your temperature and pressure are within the recommended range for your chosen catalyst (often >100 °C and >500 psi H₂). If you are operating at the low end of the range, a modest increase in temperature or pressure can dramatically increase the reaction rate.
-
-
Solvent Choice: The solvent can impact catalyst activity and substrate solubility.
-
Action: Protic solvents like ethanol or methanol are commonly used and often perform well. Ensure your starting material is fully dissolved at the reaction temperature.
-
Section 3: By-product Summary Table
The following table summarizes the common by-products, their likely origin, and key analytical identifiers.
| By-product Name | Structure | Origin | Key Analytical Signature (¹H NMR / GC-MS) |
| cis-Methyl 2-(3-hydroxycyclohexyl)acetate | Isomer of the product | Stereoselectivity of hydrogenation | ¹H NMR: Smaller coupling constant for H at C3 (2-5 Hz). |
| Unreacted Starting Material | Methyl 3-hydroxybenzoate | Incomplete reaction | ¹H NMR: Aromatic protons (δ 7.0-7.5 ppm). GC-MS: M⁺ at 152.15.[5] |
| Methyl 2-(3-hydroxycyclohexenyl)acetate | Partially hydrogenated ring | Incomplete hydrogenation | ¹H NMR: Olefinic protons (δ 5.5-6.0 ppm). GC-MS: M⁺ at 170.21. |
| Methyl 2-(cyclohexyl)acetate | Loss of the hydroxyl group | Hydrogenolysis | ¹H NMR: Absence of proton signal at ~3.6 ppm (CH-OH). GC-MS: M⁺ at 156.22. |
| Cyclohexanecarboxylic acid derivatives | Loss of ester methyl group | Hydrolysis/Hydrogenolysis | ¹H NMR: Absence of methoxy singlet (~3.7 ppm); presence of broad COOH peak. |
Section 4: Frequently Asked Questions (FAQs)
Q: What are the recommended catalysts for this hydrogenation? A: The choice depends on the desired outcome.
-
For high conversion: Ruthenium on Carbon (Ru/C) is very active for aromatic ring hydrogenation.[3]
-
For high cis-selectivity: Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃) are often preferred.
-
General purpose: Palladium on Carbon (Pd/C) is also effective but may increase the risk of hydrogenolysis.
Q: Can I use Sodium Borohydride (NaBH₄) for this reduction? A: No. Sodium borohydride is a chemoselective reducing agent that will reduce aldehydes and ketones but is not powerful enough to reduce an aromatic ring.[6] It can, however, be used to reduce a ketone precursor like Methyl 2-(3-oxocyclohexyl)acetate to the desired alcohol.[6]
Q: How can I purify the final product away from these by-products? A:
-
Fractional Distillation (under vacuum): This is effective for separating the desired product (boiling point will be higher) from lower-boiling hydrogenolysis by-products like Methyl 2-(cyclohexyl)acetate.
-
Column Chromatography: Silica gel chromatography is highly effective for separating the isomers and removing both less polar (hydrogenolysis products) and more polar (unreacted starting material, di-acids) impurities. A gradient elution from hexane to ethyl acetate is a good starting point.
Q: What safety precautions should I take? A: Catalytic hydrogenation at high pressure is hazardous.
-
High Pressure: Always use a properly rated and maintained high-pressure reactor behind a safety shield.
-
Flammable Gas: Hydrogen is extremely flammable. Ensure the area is well-ventilated and free of ignition sources.
-
Pyrophoric Catalysts: Some catalysts (e.g., Raney Nickel, dry Pd/C) can ignite spontaneously in air. Handle them under an inert atmosphere or as a slurry in solvent.
Section 5: Experimental Protocol Example
Protocol: Purification of Methyl 2-(3-hydroxycyclohexyl)acetate via Column Chromatography
This protocol is designed to separate the desired product from unreacted starting material and less-polar by-products.
1. Preparation:
- Prepare a slurry of silica gel in a non-polar solvent (e.g., 10% Ethyl Acetate in Hexane).
- Pack a glass chromatography column with the slurry. Do not let the column run dry.
- Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the starting eluent.
2. Loading and Elution:
- Carefully load the dissolved crude product onto the top of the silica gel bed.
- Begin elution with 10% Ethyl Acetate in Hexane. This will elute the least polar compounds first, such as Methyl 2-(cyclohexyl)acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
3. Gradient Elution:
- Gradually increase the polarity of the eluent. For example, move to 20% Ethyl Acetate, then 30%, and so on.
- The trans and cis isomers of the desired product will begin to elute. The trans isomer is typically slightly less polar and will elute before the cis isomer.
- Unreacted Methyl 3-hydroxybenzoate, being more polar, will elute last at higher concentrations of ethyl acetate.
4. Product Isolation:
- Combine the fractions containing the pure desired isomer(s) based on TLC analysis.
- Remove the solvent using a rotary evaporator to yield the purified product.
start [label="Crude Product Mixture"];
prep_col [label="Prepare Silica Gel Column"];
load_sam [label="Load Sample onto Column"];
elute1 [label="Elute with Low Polarity Solvent\n(e.g., 10% EtOAc/Hexane)"];
collect1 [label="Collect Fractions:\nBy-product (e.g., Methyl cyclohexylacetate)"];
elute2 [label="Increase Solvent Polarity\n(e.g., 20-40% EtOAc/Hexane)"];
collect2 [label="Collect Fractions:\nDesired Product (trans/cis isomers)"];
elute3 [label="Further Increase Polarity\n(e.g., >50% EtOAc/Hexane)"];
collect3 [label="Collect Fractions:\nUnreacted Starting Material"];
combine [label="Combine Pure Fractions"];
evap [label="Evaporate Solvent"];
final [label="Pure Product", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep_col -> load_sam -> elute1 -> collect1;
elute1 -> elute2 -> collect2;
elute2 -> elute3 -> collect3;
collect2 -> combine -> evap -> final;
}
Caption: Workflow for purification by column chromatography.
References
-
Royal Society of Chemistry. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank. Retrieved from [Link]
- Google Patents. (n.d.). CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof.
-
MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Retrieved from [Link]
-
Organic Syntheses. (1973). OXYMERCURATION-REDUCTION: ALCOHOLS FROM OLEFINS: 1-METHYLCYCLOHEXANOL. Org. Synth. 1973, 53, 94. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(3-hydroxycyclohexyl)acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
-
Royal Society of Chemistry. (n.d.). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]
-
National Center for Biotechnology Information. (1979). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-Hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Purification process for methyl acetate - European Patent Office.
-
TU Wien. (n.d.). Investigation of Methyl Acetate Production by Reactive Extraction. Retrieved from [Link]
-
YouTube. (2021). 18.5 Side Chain Reactions of Benzenes. Chad's Prep. Retrieved from [Link]
-
Scribd. (n.d.). Hydrogenation of Substituted Benzenes Containing Nitro and Azo Groups Over Skeletal Nickel in Aqueous Solutions of 2-Propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic traces of methyl benzoate hydrogenation with 2. Retrieved from [Link]
- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
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- 2. mdpi.com [mdpi.com]
- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-(3-Hydroxycyclohexyl)acetate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
"comparative analysis of Methyl 2-(3-hydroxycyclohexyl)acetate synthesis routes"
Introduction
Methyl 2-(3-hydroxycyclohexyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The stereochemistry of the hydroxyl group and the acetate substituent on the cyclohexane ring is often crucial for the biological activity and physical properties of the final product. Therefore, the development of efficient and stereoselective synthetic routes to this compound is of significant interest to the research and drug development community. This guide provides a comparative analysis of the two primary synthetic pathways to Methyl 2-(3-hydroxycyclohexyl)acetate, offering in-depth technical insights, experimental protocols, and a discussion of the relative merits of each approach.
Route 1: Diastereoselective Reduction of a Keto-Ester Precursor
This synthetic approach involves the initial preparation of Methyl 2-(3-oxocyclohexyl)acetate, followed by the reduction of the ketone functionality to the desired hydroxyl group. This route offers a straightforward and often high-yielding pathway to the target molecule.
Causality Behind Experimental Choices
The key to this route is the selective reduction of the ketone in the presence of the ester group. Common reducing agents like sodium borohydride (NaBH₄) are well-suited for this transformation as they are chemoselective for aldehydes and ketones over esters under controlled conditions. The stereochemical outcome of the reduction (the cis/trans ratio of the product) is influenced by the steric and electronic environment of the carbonyl group and the nature of the reducing agent. For 3-substituted cyclohexanones, the approach of the hydride reagent is governed by a combination of steric hindrance and torsional strain, often leading to a mixture of diastereomers.
Workflow Diagram
Caption: Workflow for Route 1: Reduction of a Keto-Ester Precursor.
Experimental Protocols
Part A: Synthesis of Methyl 2-(3-oxocyclohexyl)acetate
This precursor is synthesized via a Michael addition of a malonate ester to cyclohexenone, followed by hydrolysis and decarboxylation.[1][2][3]
-
Michael Addition: In a round-bottom flask, dissolve sodium ethoxide in ethanol. To this solution, add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add 2-cyclohexen-1-one dropwise and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(3-oxocyclohexyl)malonate.
-
Hydrolysis and Decarboxylation: Reflux the crude malonate with aqueous sodium hydroxide to hydrolyze the ester groups. Acidify the reaction mixture with concentrated HCl and heat to effect decarboxylation, yielding 2-(3-oxocyclohexyl)acetic acid.
-
Esterification: Convert the resulting carboxylic acid to the methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid (Fischer esterification). Purify the final product, Methyl 2-(3-oxocyclohexyl)acetate, by column chromatography.
Part B: Reduction of Methyl 2-(3-oxocyclohexyl)acetate
This protocol is adapted from a procedure for the reduction of the named keto-ester.[4]
-
Reaction Setup: Dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (1:1) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of cis and trans isomers of Methyl 2-(3-hydroxycyclohexyl)acetate, is obtained as a light yellow oil and can be purified by column chromatography on silica gel.
Route 2: Catalytic Hydrogenation of an Aromatic Precursor
This alternative route begins with an aromatic precursor, Methyl 2-(3-hydroxyphenyl)acetate, and employs catalytic hydrogenation to saturate the benzene ring, yielding the desired cyclohexyl derivative. This method can offer high stereoselectivity, often favoring the formation of the cis isomer.
Causality Behind Experimental Choices
The success of this route hinges on the choice of a catalyst that can selectively hydrogenate the aromatic ring without causing hydrogenolysis of the hydroxyl group or reduction of the ester functionality. Rhodium-on-carbon (Rh/C) is a well-established catalyst for arene hydrogenation under relatively mild conditions.[5] The use of specific ligands, such as cyclic(amino)(alkyl)carbenes (CAACs), with rhodium can further enhance selectivity and efficiency. The stereochemical outcome is typically a cis addition of hydrogen to the face of the aromatic ring coordinated to the catalyst surface.
Workflow Diagram
Caption: Workflow for Route 2: Catalytic Hydrogenation of an Aromatic Precursor.
Experimental Protocols
Part A: Synthesis of Methyl 2-(3-hydroxyphenyl)acetate
This precursor is readily prepared by the Fischer esterification of 3-hydroxyphenylacetic acid.[6][7]
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphenylacetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Remove the methanol under reduced pressure. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Part B: Catalytic Hydrogenation of Methyl 2-(3-hydroxyphenyl)acetate
The following is a general protocol based on established methods for selective arene hydrogenation.[5]
-
Catalyst Preparation: In a hydrogenation vessel, suspend 5% Rhodium on carbon (Rh/C) catalyst (typically 5-10 mol%) in a suitable solvent such as methanol or ethanol.
-
Substrate Addition: Add Methyl 2-(3-hydroxyphenyl)acetate to the catalyst suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake and/or by TLC/GC analysis. Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography to isolate Methyl 2-(3-hydroxycyclohexyl)acetate, which will be predominantly the cis isomer.
Comparative Analysis
| Feature | Route 1: Ketone Reduction | Route 2: Aromatic Hydrogenation |
| Starting Materials | Diethyl malonate, 2-cyclohexen-1-one | 3-Hydroxyphenylacetic acid, Methanol |
| Number of Steps | 4 (Michael addition, decarboxylation, esterification, reduction) | 2 (Esterification, hydrogenation) |
| Key Reagents | Sodium borohydride, strong base and acid | Rhodium catalyst, high-pressure hydrogen |
| Yield | Generally high for each step; quantitative crude yield reported for reduction.[4] | Can be high, but dependent on catalyst activity and selectivity. |
| Stereoselectivity | Typically produces a mixture of cis and trans diastereomers. | Generally provides high cis-diastereoselectivity.[5] |
| Reaction Conditions | Generally mild (0 °C to reflux). | Requires specialized high-pressure hydrogenation equipment. |
| Safety & Handling | Sodium borohydride is flammable and reacts with water. | High-pressure hydrogen is flammable and explosive; rhodium catalysts can be pyrophoric. |
| Cost & Scalability | Reagents are relatively inexpensive and the process is readily scalable. | Rhodium catalysts are expensive, which may be a consideration for large-scale synthesis. |
| Environmental Impact | Generates stoichiometric amounts of inorganic waste from the reduction step. | Catalytic process is more atom-economical, but catalyst disposal needs consideration. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to Methyl 2-(3-hydroxycyclohexyl)acetate, each with distinct advantages and disadvantages.
Route 1 (Ketone Reduction) is a robust and high-yielding method that utilizes readily available and relatively inexpensive reagents. Its primary drawback is the general lack of stereocontrol, typically affording a mixture of cis and trans isomers that may require separation. This route is well-suited for applications where a diastereomeric mixture is acceptable or when a specific diastereomer can be easily isolated.
Route 2 (Aromatic Hydrogenation) presents a more elegant and stereoselective approach, often yielding the cis isomer with high selectivity. This is a significant advantage when a specific stereoisomer is required. However, this route necessitates the use of a precious metal catalyst and specialized high-pressure hydrogenation equipment, which may increase the cost and complexity of the synthesis, particularly on a large scale.
For researchers and drug development professionals, the choice between these two routes will depend on the specific requirements of their project. If high diastereoselectivity for the cis isomer is paramount, Route 2 is the preferred method. If a mixture of diastereomers is acceptable or if cost and equipment availability are primary concerns, Route 1 offers a practical and efficient alternative. Further optimization of the reduction conditions in Route 1, for instance, by using stereodirecting reducing agents, could potentially improve its diastereoselectivity.
References
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PrepChem. Synthesis of methyl (2-hydroxyphenyl)acetate. [Link]
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Química Organica.org. Michael's addition. [Link]
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MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]
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MDPI. Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. [Link]
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Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
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PubChem. Methyl 2-(3-oxocyclohexyl)acetate. [Link]
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PubMed. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Chemistry Stack Exchange. What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? [Link]
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The Organic Chemistry Tutor. The Malonic Ester Synthesis. [Link]
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PubChem. 3'-Hydroxyphenylacetic acid. [Link]
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Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]
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Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Methyl 2-(3-hydroxycyclohexyl)acetate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and purity assessment of Methyl 2-(3-hydroxycyclohexyl)acetate. By delving into the causality behind experimental choices and grounding protocols in authoritative guidelines, this document serves as a practical resource for establishing scientifically sound analytical procedures.
The validation of an analytical method is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[1] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and safety of pharmaceutical products.[2][3][4] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline, which provides a framework for the validation of analytical procedures.[5][6][7][8][9][10]
Methyl 2-(3-hydroxycyclohexyl)acetate, a cyclohexyl ester derivative, requires precise and accurate analytical methods for its characterization and quality control. The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This guide will focus on two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is the first critical step in method development. Both HPLC and GC-MS offer distinct advantages and are suited for different aspects of the analysis of Methyl 2-(3-hydroxycyclohexyl)acetate.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[11] Given the presence of a hydroxyl group and an ester functional group, HPLC is a strong candidate for the analysis of Methyl 2-(3-hydroxycyclohexyl)acetate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12][13] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While the target analyte may require derivatization to increase its volatility, GC-MS can provide excellent sensitivity and specificity.[14]
The following sections will provide a detailed comparison of these two techniques through the lens of analytical method validation, complete with supporting experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method for the analysis of Methyl 2-(3-hydroxycyclohexyl)acetate would typically involve a reversed-phase column, allowing for the separation of the analyte from potential impurities based on polarity. A UV detector is often suitable for compounds with a chromophore, though for a compound like this, which lacks a strong chromophore, a Refractive Index Detector (RID) or derivatization to introduce a UV-active group might be necessary. For the purpose of this guide, we will assume a derivatization step has been performed to allow for UV detection.
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method follows a structured approach, encompassing several key parameters as mandated by ICH guidelines.[3][5][15]
Caption: A flowchart illustrating the key stages of HPLC method validation.
Detailed HPLC Validation Protocols and Representative Data
The following protocols are designed to be a comprehensive guide for the validation of an HPLC method for Methyl 2-(3-hydroxycyclohexyl)acetate.
1. Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][15][16]
-
Protocol:
-
Prepare a solution of the diluent (mobile phase).
-
Prepare a placebo solution (a mixture of all excipients without the active pharmaceutical ingredient, if applicable).
-
Prepare a solution of a known related substance or potential impurity.
-
Prepare a solution of the Methyl 2-(3-hydroxycyclohexyl)acetate reference standard.
-
Prepare a spiked sample solution containing the reference standard and all potential impurities.
-
Inject all solutions into the HPLC system and record the chromatograms.
-
-
Acceptance Criteria: The chromatogram of the diluent and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from all impurity peaks.[16]
2. Linearity and Range
Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte over a specified range.[5][17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6][18]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[1] The y-intercept should be insignificant compared to the response at 100% of the target concentration.
Table 1: Representative Linearity Data for HPLC Method
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area |
| 50% | 50 | 501234 |
| 75% | 75 | 752345 |
| 100% | 100 | 1003456 |
| 125% | 125 | 1254567 |
| 150% | 150 | 1505678 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{0.9998 } |
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3][19] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Protocol:
-
Prepare placebo samples.
-
Spike the placebo samples with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[20]
4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][19] It is typically evaluated at two levels: repeatability and intermediate precision.[15][18]
-
Protocol (Repeatability):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data.
-
-
Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.[5]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[17]
-
-
Acceptance Criteria: The determined LOQ should be verified by analyzing a sufficient number of samples at this concentration to demonstrate adequate precision and accuracy.
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][6]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
For a semi-volatile compound like Methyl 2-(3-hydroxycyclohexyl)acetate, GC-MS offers high sensitivity and selectivity, which is particularly advantageous for impurity profiling and trace analysis.[12] A derivatization step, such as silylation, may be necessary to improve the volatility and thermal stability of the analyte.
Experimental Workflow for GC-MS Method Validation
The validation workflow for a GC-MS method is conceptually similar to that of HPLC, focusing on the same core validation parameters.
Caption: A flowchart illustrating the key stages of GC-MS method validation.
Detailed GC-MS Validation Protocols and Representative Data
The following protocols outline the validation of a GC-MS method for Methyl 2-(3-hydroxycyclohexyl)acetate.
1. Specificity
In GC-MS, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and by the unique mass spectrum of the analyte.
-
Protocol:
-
Analyze a blank solvent, a placebo sample, and a spiked sample containing the analyte and potential impurities.
-
Compare the total ion chromatograms (TICs) and the mass spectra at the retention time of the analyte.
-
-
Acceptance Criteria: No interfering peaks should be observed in the blank or placebo at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of the reference standard.
2. Linearity and Range
Linearity is established by analyzing a series of standards and plotting the peak area against the concentration.
-
Protocol:
-
Prepare a series of at least five calibration standards covering the desired range.
-
Inject each standard in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Table 2: Representative Linearity Data for GC-MS Method
| Concentration (ng/mL) | Mean Peak Area |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| Correlation Coefficient (r²) | 0.9992 |
3. Accuracy
Accuracy is determined by spiking a known amount of the analyte into a placebo matrix.
-
Protocol:
-
Prepare spiked placebo samples at three concentration levels (e.g., low, medium, and high) in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 95.0% to 105.0%.[20]
4. Precision
Precision is evaluated through repeatability and intermediate precision studies.
-
Protocol (Repeatability and Intermediate Precision):
-
Analyze six replicate samples at a medium concentration level on the same day (repeatability) and on a different day with a different analyst (intermediate precision).
-
Calculate the RSD for each set of measurements.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 15%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be confirmed with acceptable precision and accuracy.
6. Robustness
Robustness is assessed by making small, deliberate changes to the GC-MS method parameters.
-
Protocol:
-
Vary parameters such as the injection port temperature, oven temperature ramp rate, and carrier gas flow rate.
-
Analyze a sample under each modified condition.
-
-
Acceptance Criteria: The retention time and peak area should not be significantly affected, and system suitability criteria should be met.
Performance Comparison and Final Recommendation
The choice between HPLC and GC-MS for the analysis of Methyl 2-(3-hydroxycyclohexyl)acetate depends on the specific requirements of the analysis.
Table 3: Performance Comparison of HPLC and GC-MS Methods
| Validation Parameter | Typical Performance for HPLC | Typical Performance for GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (RSD%) | ≤ 2.0% | ≤ 15% |
| LOD/LOQ | Higher (µg/mL range) | Lower (ng/mL range) |
| Specificity | Good (based on retention time) | Excellent (based on retention time and mass spectrum) |
| Sample Throughput | Generally higher | Can be lower due to longer run times |
Recommendation:
-
For routine quality control and assay of Methyl 2-(3-hydroxycyclohexyl)acetate where high throughput is required and the expected concentration is relatively high, a validated HPLC method is often the preferred choice due to its excellent precision and accuracy.
-
For impurity profiling, trace analysis, and identification of unknown degradation products , the superior sensitivity and specificity of a validated GC-MS method make it the more suitable technique.
Ultimately, the intended purpose of the analytical procedure should guide the selection and validation of the most appropriate method.[10][21] A well-defined analytical target profile (ATP) is crucial for ensuring that the chosen method is fit for its intended use.[7][22]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of Analytical Procedures.
- Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
- PubMed. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Cyclohexyl(4-methylphenyl)acetonitrile.
- LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using RP-HPLC: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 12(4), 163-167.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Singh, R. H., & Singh, H. P. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal, 10(4), 140-143.
- ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. (n.d.).
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A Senior Application Scientist's Comparative Guide to Methyl 2-(3-hydroxycyclohexyl)acetate and Its Isomers
Introduction
In the landscape of chemical synthesis and drug development, the precise spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of its physical, chemical, and biological properties. Methyl 2-(hydroxycyclohexyl)acetate and its isomers represent a compelling case study in the principles of isomerism. These compounds, characterized by a cyclohexane scaffold bearing a hydroxyl group and a methyl acetate side chain, are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] However, the relative positions and stereochemical orientations of these two functional groups give rise to a variety of isomers, each with a unique profile.
This guide provides an in-depth comparison of Methyl 2-(3-hydroxycyclohexyl)acetate with its primary positional and stereoisomers. We will dissect their structural nuances, compare their physicochemical properties using computed data, outline experimental protocols for their separation and characterization, and discuss the profound implications of isomerism on their potential biological activity. This document is intended for researchers, chemists, and drug development professionals who require a nuanced understanding of how subtle structural changes can lead to significant functional differences.
Chapter 1: The Landscape of Isomerism in Methyl 2-(hydroxycyclohexyl)acetate
Isomerism in this family of compounds is twofold: positional isomerism, which dictates where the functional groups attach to the cyclohexane ring, and stereoisomerism, which describes their three-dimensional orientation.
Positional Isomers
The core structure consists of a methyl acetate group and a hydroxyl group on a cyclohexane ring. The location of the hydroxyl group relative to the acetate-bearing carbon defines the positional isomers. The primary isomers of interest are:
-
Methyl 2-(1-hydroxycyclohexyl)acetate: A tertiary alcohol where both functional groups are attached to the same carbon (a geminal arrangement).
-
Methyl 2-(2-hydroxycyclohexyl)acetate: A 1,2-disubstituted pattern.
-
Methyl 2-(3-hydroxycyclohexyl)acetate: The topic compound, with a 1,3-disubstituted pattern.
-
Methyl 2-(4-hydroxycyclohexyl)acetate: A 1,4-disubstituted pattern.
The positioning of the hydroxyl group dramatically influences the molecule's polarity, hydrogen bonding capability, and steric profile, which in turn affects its reactivity and biological interactions.
Caption: Positional isomers based on hydroxyl group placement.
Stereoisomers: The Cis/Trans Dimension
For the 2-, 3-, and 4-hydroxy isomers, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). This geometric isomerism, a form of diastereomerism, results in molecules with distinct shapes and, consequently, different physical properties and biological activities.[3][4] For example, the cis and trans isomers of 4-hydroxycyclohexylacetic acid (the parent acid of the methyl ester) are recognized as distinct metabolites.[5][6]
Furthermore, the 2- and 3-hydroxy isomers are chiral, meaning they can exist as non-superimposable mirror images called enantiomers (e.g., (1S,2S) vs. (1R,2R)). The human body is a chiral environment, and enantiomers often exhibit different pharmacological and toxicological profiles.[7]
Caption: Diastereomeric and enantiomeric forms of the 3-hydroxy isomer.
Chapter 2: Synthesis and Strategic Separation
The synthesis of these isomers often starts with the hydrogenation of a corresponding phenolic precursor, followed by esterification.[8] For example, the synthesis of Methyl 2-(2-hydroxycyclohexyl)acetate can be achieved via the hydrogenation of o-cresol and subsequent esterification.[8] The choice of catalyst and reaction conditions during hydrogenation is critical as it influences the resulting ratio of cis to trans stereoisomers. Achieving a specific isomer often requires a multi-step process involving synthesis, separation, and characterization.
Generalized Synthetic & Analytical Workflow
The process from starting material to a pure, characterized isomer is a systematic endeavor. The causality is clear: an initial non-selective synthesis produces a mixture, necessitating a robust separation protocol. Each fraction must then be analyzed to confirm its structure and purity before it can be used in further applications.
Sources
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- 5. Human Metabolome Database: Showing metabocard for cis-4-Hydroxycyclohexylacetic acid (HMDB0000451) [hmdb.ca]
- 6. Human Metabolome Database: Showing metabocard for trans-4-Hydroxycyclohexylacetic acid (HMDB0000909) [hmdb.ca]
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A Researcher's Guide to Cross-Referencing Spectroscopic Data of Methyl 2-(3-hydroxycyclohexyl)acetate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of a molecule is paramount. This guide provides an in-depth technical comparison for the spectroscopic analysis of Methyl 2-(3-hydroxycyclohexyl)acetate. In the absence of readily available experimental spectra for this specific compound, we will delve into the principles of spectroscopic prediction and cross-referencing. By comparing the predicted spectroscopic data of Methyl 2-(3-hydroxycyclohexyl)acetate with the established experimental data of its constituent functional moieties and structural isomers, we can build a robust analytical framework. This approach not only facilitates the identification of the target molecule but also enhances the foundational understanding of spectroscopic principles.
Predicted Spectroscopic Data of Methyl 2-(3-hydroxycyclohexyl)acetate
The following tables summarize the predicted spectroscopic data for Methyl 2-(3-hydroxycyclohexyl)acetate based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are derived from the analysis of its functional groups: a secondary alcohol, a methyl ester, and a substituted cyclohexane ring.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| -OH | ~1.5 - 3.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |
| -CH -OH | ~3.5 - 4.1 | Multiplet | Deshielded by the adjacent oxygen atom. The multiplicity will depend on the number of adjacent protons and their axial/equatorial orientation. |
| -O-CH ₃ | ~3.7 | Singlet | Characteristic chemical shift for a methyl ester. |
| -CH ₂-COO- | ~2.2 - 2.5 | Multiplet | Alpha to the carbonyl group, resulting in a downfield shift. |
| Cyclohexyl -CH - | ~1.0 - 2.2 | Complex multiplets | Overlapping signals from the cyclohexyl ring protons. |
| Cyclohexyl -CH ₂- | ~1.0 - 2.2 | Complex multiplets | Overlapping signals from the cyclohexyl ring protons. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C =O | ~172 - 175 | Characteristic for an ester carbonyl. |
| -C H-OH | ~65 - 75 | Carbon attached to the hydroxyl group. |
| -O-C H₃ | ~51 - 53 | Methyl carbon of the ester. |
| -C H₂-COO- | ~40 - 45 | Carbon alpha to the ester carbonyl. |
| Cyclohexyl carbons | ~20 - 45 | Carbons of the cyclohexane ring. The specific shifts will depend on their position relative to the substituents. |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch (alcohol) | 3600 - 3200 | Broad and strong, indicative of hydrogen bonding.[1] |
| C-H stretch (alkane) | 3000 - 2850 | Strong, from the cyclohexyl and acetate methylene groups. |
| C=O stretch (ester) | ~1735 | Strong and sharp, characteristic of a saturated ester. |
| C-O stretch (ester) | 1300 - 1000 | Two strong bands. |
| C-O stretch (alcohol) | ~1050 | Strong.[1] |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment | Notes |
| 172 | [M]⁺ | Molecular ion peak. May be weak or absent. |
| 154 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |
| 141 | [M - OCH₃]⁺ | Alpha cleavage of the ester. |
| 113 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 99 | [M - CH₂COOCH₃]⁺ | Cleavage of the bond between the cyclohexane ring and the acetate side chain. |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement fragment if a gamma-hydrogen is available on the cyclohexyl ring relative to the ester. |
Comparative Spectroscopic Data of Related Compounds
Table 5: Experimental ¹H and ¹³C NMR Data for Cyclohexanol (in D₂O)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | |
| H-1 (CH-OH) | 3.61 |
| Other Cyclohexyl H | 1.24 - 1.85 |
| ¹³C NMR | |
| C-1 (CH-OH) | 73.04 |
| C-2, C-6 | 36.98 |
| C-3, C-5 | 26.54 |
| C-4 | 27.65 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB). The exact chemical shifts can vary with the solvent used.
Comparison Insights:
-
The chemical shift of the proton and carbon attached to the hydroxyl group in cyclohexanol provides a baseline for our predictions for Methyl 2-(3-hydroxycyclohexyl)acetate.
-
The complex multiplet region of the cyclohexyl protons in cyclohexanol is expected to be similar in the target molecule, with additional complexity due to the acetate substituent.
Table 6: Comparative Analysis of Isomers
| Spectroscopic Feature | Methyl 2-(2-hydroxycyclohexyl)acetate | Methyl 2-(3-hydroxycyclohexyl)acetate (Target) | Methyl 2-(4-hydroxycyclohexyl)acetate |
| ¹H NMR: CH-OH proton | Likely more deshielded due to proximity to the ester group. | As predicted. | Position will influence axial/equatorial environment and coupling constants. |
| ¹³C NMR: CH-OH carbon | Downfield shift expected due to the electron-withdrawing effect of the nearby ester. | As predicted. | Less influenced by the ester group compared to the 2-isomer. |
| Mass Spec: Fragmentation | Potential for interaction between the hydroxyl and ester groups during fragmentation, leading to unique fragments. | Fragmentation as predicted. | Fragmentation pattern may be simpler due to the larger distance between the functional groups. |
Experimental Protocols
To ensure the generation of high-quality, reproducible spectroscopic data, the following standardized protocols should be followed.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For more detailed structural elucidation, consider two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample onto the center of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top, spreading the liquid into a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of each fragment.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for acquiring and cross-referencing spectroscopic data for the structural elucidation of Methyl 2-(3-hydroxycyclohexyl)acetate.
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
Caption: Logic of Comparative Spectroscopic Analysis.
Conclusion
The structural confirmation of Methyl 2-(3-hydroxycyclohexyl)acetate, in the absence of a reference standard, necessitates a multi-faceted spectroscopic approach. By predicting the ¹H NMR, ¹³C NMR, IR, and MS data based on fundamental principles and comparing these predictions with experimental data from analogous compounds, a high degree of confidence in the structure can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to undertake such an analysis, emphasizing the power of cross-referencing different spectroscopic techniques for robust molecular characterization.
References
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Biological Magnetic Resonance Bank (BMRB). Cyclohexanol. [Link]
-
PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate. [Link]
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PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. [Link]
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NIST Chemistry WebBook. Cyclohexanol. [Link]
-
Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]
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ACS Publications. NMR Guidelines for ACS Journals. [Link]
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Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]
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-
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"confirming the structure of Methyl 2-(3-hydroxycyclohexyl)acetate derivatives"
A Comprehensive Guide to Confirming the Structure of Methyl 2-(3-hydroxycyclohexyl)acetate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The seemingly subtle difference between diastereomers, such as the cis and trans isomers of Methyl 2-(3-hydroxycyclohexyl)acetate, can lead to profound differences in biological activity and pharmacological properties. This guide provides an in-depth comparison of the primary analytical techniques for unambiguously confirming the stereochemistry of these important synthetic intermediates. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the integrity of your structural assignments.
The Stereochemical Challenge: cis vs. trans Isomers
Methyl 2-(3-hydroxycyclohexyl)acetate possesses two stereocenters, leading to the existence of diastereomers. The key to differentiating the cis and trans isomers lies in understanding the conformational preferences of the substituted cyclohexane ring. In the more stable chair conformation, substituents can occupy either an axial or an equatorial position. For 1,3-disubstituted cyclohexanes, the cis isomer will have both substituents on the same side of the ring, leading to a diequatorial (e,e) or a diaxial (a,a) arrangement. Conversely, the trans isomer will have substituents on opposite sides, resulting in an axial-equatorial (a,e) conformation.[1][2][3][4][5]
The diequatorial conformation of the cis isomer is generally the most energetically favorable, as it minimizes steric hindrance. The diaxial conformation, on the other hand, is highly unfavorable due to significant 1,3-diaxial interactions. The trans isomer exists as an equilibrium of two axial-equatorial conformers.[1][2][3][4] The following sections will detail how these conformational differences are exploited by various analytical techniques to provide definitive structural proof.
Comparative Analysis of Spectroscopic and Crystallographic Techniques
A multi-faceted approach, combining several analytical techniques, provides the most robust structural confirmation. Below, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Relative stereochemistry, conformational analysis | Non-destructive, provides detailed information about the local environment of each nucleus. | Can be complex to interpret for molecules with overlapping signals. Does not directly provide absolute configuration. |
| 2D NMR (COSY, NOESY) | Connectivity of protons (COSY), through-space proximity of protons (NOESY) | Unambiguously establishes proton-proton correlations, crucial for assigning stereochemistry in cyclic systems. | Requires more instrument time and expertise for interpretation compared to 1D NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | High sensitivity, provides information on the elemental composition of fragments. | Generally does not provide stereochemical information directly. |
| Single-Crystal X-ray Diffraction | Absolute and relative stereochemistry, bond lengths, and bond angles | Provides the most definitive three-dimensional structure. | Requires a suitable single crystal, which can be challenging to grow. |
In-Depth Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers in solution. The key lies in the analysis of chemical shifts and, most importantly, the coupling constants (J-values) of the protons on the cyclohexane ring.
Caption: Workflow for NMR-based structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl 2-(3-hydroxycyclohexyl)acetate isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectrum with appropriate window functions and phase correction.
-
Analysis:
-
Chemical Shift: The chemical shift of the proton at C-3 (the carbon with the hydroxyl group) is a key indicator. In the cis isomer (diequatorial), this proton is axial and will typically resonate at a higher field (further upfield) compared to the equatorial proton in the major conformer of the trans isomer.
-
Coupling Constants: The multiplicity and coupling constants of the H-3 signal are the most definitive features.
-
cis Isomer (axial H-3): This proton will have large axial-axial couplings (typically 8-12 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (typically 2-5 Hz). This results in a complex multiplet, often appearing as a triplet of triplets.
-
trans Isomer (equatorial H-3): This proton will have smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz) to its neighbors, resulting in a narrower multiplet, often a broad singlet or a multiplet with small coupling constants.
-
-
For complex spectra or to provide irrefutable proof, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two protons in the COSY spectrum indicates that they are on adjacent carbons. This is used to trace the connectivity of the entire spin system and unambiguously assign all the protons in the cyclohexane ring.[6][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space, regardless of whether they are directly bonded. For the cis isomer, a strong NOE correlation would be expected between the axial H-3 and the other axial protons on the same face of the ring. For the trans isomer, NOE correlations for the equatorial H-3 would be observed with its neighboring equatorial and axial protons.
| Isomer | H-3 Position | Expected Multiplicity of H-3 | Expected J-values (Hz) for H-3 |
| cis | Axial | Triplet of triplets (tt) or complex multiplet | J_ax-ax ≈ 8-12, J_ax-eq ≈ 2-5 |
| trans | Equatorial | Broad singlet or narrow multiplet | J_eq-ax ≈ 2-5, J_eq-eq ≈ 2-5 |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
While not the primary tool for stereochemical determination, MS is essential for confirming the molecular weight and providing supporting structural information through fragmentation analysis.
Caption: Workflow for Mass Spectrometry analysis.
In Electron Impact (EI) mass spectrometry, the molecular ion will undergo fragmentation. For Methyl 2-(3-hydroxycyclohexyl)acetate, key fragmentation pathways include:[8][9][10][11]
-
Loss of the methoxy group (-OCH₃): Resulting in an [M-31]⁺ peak.
-
Loss of the entire ester side chain: Cleavage of the bond between the cyclohexane ring and the acetate group.
-
Dehydration: Loss of a water molecule from the hydroxyl group, leading to an [M-18]⁺ peak.
-
Ring cleavage: Complex fragmentation of the cyclohexane ring.
The relative intensities of these fragment ions can provide clues about the structure, but they are generally not sufficient to distinguish between diastereomers.
Single-Crystal X-ray Diffraction: The Definitive Answer
When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard.[12] It provides the precise three-dimensional arrangement of atoms in a crystal lattice, including the relative and absolute stereochemistry.
Caption: Workflow for Single-Crystal X-ray Diffraction.
-
Crystallization: This is often the most challenging step. Slow evaporation of a solution of the purified isomer in a suitable solvent system (e.g., hexane/ethyl acetate) is a common method.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates.
The resulting crystal structure will unequivocally show the relative positions of the hydroxyl and acetate groups, thereby confirming whether the isomer is cis or trans.
Conclusion: A Synergistic Approach for Confident Structure Elucidation
While each technique provides valuable information, a synergistic approach is the most robust strategy for confirming the structure of Methyl 2-(3-hydroxycyclohexyl)acetate derivatives. High-field NMR spectroscopy, including 1D and 2D experiments, is the most powerful and accessible method for determining the relative stereochemistry in solution. Mass spectrometry serves as an essential tool for confirming the molecular weight and providing complementary structural information. For an indisputable determination of the three-dimensional structure, single-crystal X-ray diffraction is the ultimate technique, provided a suitable crystal can be obtained. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately assign the stereochemistry of these important molecules, ensuring the integrity and reproducibility of their scientific endeavors.
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Mass spectrometric study of six cyclic esters. (2000). Rapid Communications in Mass Spectrometry, 14(9), 765-771. [Link]
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Conformational Analysis of 1,3-Disubstituted Cyclohexanes. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. [Link]
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Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. [Link]
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Mass spectrometric study of six cyclic esters. (2000). ResearchGate. [Link]
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Conformations of Disubstituted Cyclohexanes. (2020, May 30). Chemistry LibreTexts. [Link]
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Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. [Link]
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Disubstituted Cyclohexanes. (n.d.). Lumen Learning. [Link]
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Wiley-VCH 2008 - Supporting Information. (2008). Wiley-VCH. [Link]
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Conformational Analysis of Disubstituted Cyclohexane | Stereochemistry | Organic Chemistry. (2018, November 14). YouTube. [Link]
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GCMS Section 6.14. (n.d.). Whitman College. [Link]
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Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
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Stereochemical Studies on a New Ciramadol Analogue by NMR-Spectroscopy. (n.d.). ResearchGate. [Link]
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Determination of relative stereochemistry. (2009, January 28). NMR Wiki. [Link]
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Search Results. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and Characterization of Atropdiastereomeric Macrocyclic Metacyclophanes. (2025, June). Organic Letters, 27(26). [Link]
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Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. (2004). Magnetic Resonance in Chemistry, 42(9), 819-822. [Link]
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X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. [Link]
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Supporting information for: Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and DMSO. (n.d.). CORE. [Link]
-
Intraannular photoreactions in pseudo-geminally substituted [2.2]paracyclophanes. (2011, May 12). Beilstein Journal of Organic Chemistry, 7, 658-667. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
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The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO. [Link]
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The Stereochemistry of 1,2,3-Triols Revealed by H-1 NMR Spectroscopy: Principles and Applications. (2009, August 6). ResearchGate. [Link]
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Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). MDPI. [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI. [Link]
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Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021, March 11). PMC. [Link]
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A Comparative Benchmarking Guide to Purity Analysis of Synthesized Methyl 2-(3-hydroxycyclohexyl)acetate
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its efficacy, safety, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of synthesized Methyl 2-(3-hydroxycyclohexyl)acetate, a chiral molecule with significant potential in medicinal chemistry. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Significance of Purity for Methyl 2-(3-hydroxycyclohexyl)acetate
Methyl 2-(3-hydroxycyclohexyl)acetate possesses two chiral centers, leading to the potential for four stereoisomers. The specific stereochemistry of the molecule can dramatically influence its pharmacological activity. Therefore, a robust analytical strategy must not only quantify the overall purity but also discern the diastereomeric and enantiomeric ratios. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can impact the safety and efficacy of the final drug product.
A Representative Synthetic Pathway and Potential Impurities
A common synthetic route to Methyl 2-(3-hydroxycyclohexyl)acetate involves a two-step process: the catalytic hydrogenation of a substituted phenol followed by esterification. Understanding this synthesis is key to anticipating potential impurities.
Caption: A representative synthetic workflow for Methyl 2-(3-hydroxycyclohexyl)acetate.
Potential Impurities to Consider:
-
Starting Materials: Unreacted 3-hydroxyphenylacetic acid and 3-hydroxycyclohexylacetic acid.
-
Side-Reaction Products: Over-reduction of the hydroxyl group during hydrogenation can lead to the formation of methyl 2-(cyclohexyl)acetate.[1]
-
Diastereomers: The hydrogenation of the aromatic ring creates two chiral centers, resulting in a mixture of diastereomers.
-
Residual Solvents and Reagents: Methanol, acid catalyst, and solvents used in workup and purification.
Comparative Analysis of Purity Benchmarking Methodologies
A multi-faceted approach is often necessary for a comprehensive purity assessment. Below, we compare three powerful analytical techniques: GC-MS, HPLC, and qNMR.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based identification. | Separation based on differential partitioning between a mobile and stationary phase. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[2] |
| Primary Application | Analysis of volatile and semi-volatile impurities, residual solvents. | Separation of non-volatile compounds, diastereomers, and enantiomers (with a chiral stationary phase). | Absolute purity determination, structural confirmation, and quantification of impurities without the need for a specific reference standard for each impurity.[3] |
| Sample Derivatization | May be required to increase volatility and thermal stability. | Generally not required, but can be used for chiral analysis (indirect method).[4] | Not required. |
| Quantification | Requires individual calibration standards for each impurity for accurate quantification. | Requires individual calibration standards for each impurity. | Can provide absolute quantification using a single internal standard of known purity.[5] |
| Destructive? | Yes | No (sample can be collected post-detector) | No[6] |
| Key Advantage | High sensitivity and excellent identification capabilities through mass spectral libraries. | Excellent for separating stereoisomers and a wide range of non-volatile impurities.[7] | A primary analytical method providing absolute purity without analyte-specific calibration.[6] |
| Limitation | Not suitable for non-volatile or thermally labile compounds. | Can be time-consuming to develop methods, especially for chiral separations. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts.
Caption: A typical workflow for GC-MS analysis of volatile impurities.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized Methyl 2-(3-hydroxycyclohexyl)acetate and dissolve it in 1 mL of a suitable volatile solvent like ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Inlet Temperature: 250 °C.[8]
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 35-500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). For quantification, a calibration curve should be prepared using certified reference standards of the expected impurities.
High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Non-Volatile Impurities
HPLC is the workhorse for analyzing non-volatile impurities and is particularly powerful for separating stereoisomers when a chiral stationary phase is employed.
Caption: A standard workflow for HPLC-based purity analysis.
Detailed Protocol for Chiral HPLC:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV-Vis detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column such as a Daicel Chiralpak AD-H or Chiralcel OD-H is a good starting point for screening.[9]
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations. The exact ratio needs to be optimized for the best resolution of diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As Methyl 2-(3-hydroxycyclohexyl)acetate lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or a universal detector like a refractive index (RI) detector may be necessary.
-
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantitation.[10][11]
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a reference standard of the analyte itself.[2]
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A Comparative Efficacy Analysis of Methyl 2-(3-hydroxycyclohexyl)acetate and Commercially Significant Fragrance Esters
Abstract
This guide provides an in-depth comparative analysis of the fragrance efficacy of Methyl 2-(3-hydroxycyclohexyl)acetate against a selection of widely utilized fragrance esters: Hedione® (Methyl Dihydrojasmonate), Ethyl Linalool, and Verdox™ (2-tert-butylcyclohexyl acetate). The escalating demand for novel fragrance molecules with superior performance characteristics necessitates a comprehensive evaluation framework. This document outlines a series of robust, repeatable experimental protocols, including Gas Chromatography-Olfactometry (GC-O), quantitative sensory panel analysis, and stability testing, to objectively benchmark these molecules. The data presented herein offers researchers, perfumers, and product development professionals a clear, evidence-based assessment of their respective olfactory profiles, intensity, longevity, and stability, providing critical insights for formulation and application.
Introduction: The Landscape of Modern Fragrance Esters
Esters are fundamental building blocks in the fragrance industry, responsible for a vast array of the fruity and floral notes that define modern perfumery.[1][2][3][4] The efficacy of a fragrance ester is a multifactorial property, encompassing its intrinsic odor profile, volatility, tenacity (longevity), and stability within a given product matrix. While established molecules like Hedione®, Ethyl Linalool, and Verdox™ have well-documented performance, the evaluation of new chemical entities (NCEs) such as Methyl 2-(3-hydroxycyclohexyl)acetate requires rigorous, comparative analysis to determine their potential value and application niche.
This guide is structured to provide a holistic evaluation framework. We will first characterize the selected esters, then detail the experimental methodologies chosen to assess their performance, and finally, present and discuss the comparative data. The causality behind each experimental choice is explained to ensure the protocols serve as a self-validating system for fragrance evaluation.
Profile of Selected Fragrance Esters
The esters chosen for this comparison represent a diversity of chemical structures and olfactory characteristics, providing a robust set of benchmarks for evaluating Methyl 2-(3-hydroxycyclohexyl)acetate.
| Compound Name | Trade Name(s) | CAS Number | Molecular Formula | Molecular Weight | Odor Profile |
| Methyl 2-(3-hydroxycyclohexyl)acetate | N/A | 86576-86-5[5][6][7] | C₉H₁₆O₃ | 172.22 g/mol [5][7] | Possesses a pleasant, mild, and slightly sweet odor; its hydroxyl group suggests potential for unique substantivity and blending characteristics.[5] |
| Methyl Dihydrojasmonate | Hedione® | 24851-98-7[8] | C₁₃H₂₂O₃ | 226.31 g/mol [8] | A delicate, radiant, and transparent floral scent reminiscent of jasmine, with green and citrus nuances.[9][10][11] Valued for its ability to add volume and diffusion to fragrances.[8][10] |
| 3,7-Dimethyl-1,6-nonadien-3-ol | Ethyl Linalool | 10339-55-6[12][13] | C₁₁H₂₀O | 168.27 g/mol [12][13] | A soft, fresh floral scent with woody and citrus (bergamot) undertones.[12][14] It is considered sweeter and less agrestic than Linalool, with a slower evaporation rate.[12][15][16] |
| 2-tert-butylcyclohexyl acetate | Verdox™, OTBCHA | 88-41-5[17][18] | C₁₂H₂₂O₂ | 198.30 g/mol [17] | A powerful, fresh fruity (apple-like) scent with significant woody and green undertones.[17][19] Known for its high performance and stability in various product bases.[18][20] |
Experimental Design for Efficacy Evaluation
To ensure a comprehensive and objective comparison, a multi-pronged experimental approach was designed. This strategy integrates instrumental analysis with human sensory perception, providing a complete picture of each ester's performance.
-
Gas Chromatography-Olfactometry (GC-O): This technique was chosen to deconstruct the odor profile of each ester. It allows for the identification of specific odor-active components and their relative intensity as they elute from the GC column, providing an unbiased olfactory fingerprint.[21][22]
-
Trained Sensory Panel: While instruments provide chemical data, the ultimate measure of a fragrance's efficacy is human perception. A trained sensory panel provides quantifiable data on perceived intensity, character, and longevity, which are critical metrics for real-world applications.[23][24]
-
Stability and Longevity Testing: A fragrance's performance over time and under stress is paramount. Accelerated stability testing predicts shelf-life, while blotter longevity tests measure tenacity, a key factor in a fragrance's value.[25][26][27][28]
Caption: Overall Experimental Workflow for Comparative Fragrance Efficacy.
Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol is designed to separate and identify the specific odor characteristics of each volatile ester.
Rationale: By coupling a gas chromatograph with a human assessor (olfactometry), we can correlate specific chemical peaks with their perceived scent, even at concentrations below the detection limits of a mass spectrometer.[29][30] This provides a detailed "odor fingerprint" for each molecule.
Caption: Detailed workflow for Gas Chromatography-Olfactometry (GC-O).
Methodology:
-
Sample Preparation: Prepare a 1% solution (w/w) of each ester in high-purity ethanol.
-
Instrumentation: Agilent 7890B GC equipped with a flame ionization detector (FID) and an ODP 3 olfactometry port (Gerstel).
-
GC Column: DB-5 (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Effluent Split: The column effluent is split 1:1 between the FID and the heated sniff port (250°C). Humidified air is added to the sniff port line to prevent nasal dehydration.
-
Data Collection: A trained analyst sniffs the effluent and records the retention time, odor descriptor, and perceived intensity (on a 1-5 scale) for every detected odor event.
Protocol 2: Quantitative Sensory Panel Analysis
This protocol quantifies the perceived intensity and longevity of each fragrance ester.
Rationale: A panel of trained human subjects provides the most relevant data on how a fragrance is perceived in a real-world context. Standardized scales and controlled conditions ensure the data is reliable and reproducible. This method is critical for assessing synergistic or masking effects that instrumental analysis cannot capture.[31][32]
Methodology:
-
Panelist Selection: A panel of 15 individuals is selected based on their demonstrated ability to discriminate between different odor intensities and characters.
-
Sample Preparation: Fragrance blotters are dipped 1 cm into a 5% solution of each ester in ethanol and allowed to air dry for 60 seconds.
-
Evaluation Procedure (Intensity):
-
At time T=0, panelists are presented with a freshly prepared blotter in a controlled, odor-free environment.
-
They rate the initial perceived intensity on a 9-point scale (1 = Not Perceptible, 9 = Extremely Strong).
-
-
Evaluation Procedure (Longevity):
-
Blotters are placed on a rack in a ventilated, temperature-controlled room (22°C).
-
Panelists evaluate the blotters at set intervals (1h, 2h, 4h, 8h, 12h, 24h).
-
For each interval, they record the perceived intensity. Longevity is defined as the time at which the average intensity score drops below 2.
-
Protocol 3: Accelerated Stability Assessment
This protocol evaluates the chemical and olfactory stability of the esters under conditions that simulate long-term storage.
Rationale: Fragrance ingredients in consumer products are often exposed to light and elevated temperatures.[26] Accelerated stability testing is a standard industry practice to predict a product's shelf life by subjecting it to stress conditions, revealing potential degradation, discoloration, or changes in odor profile.[27][28]
Methodology:
-
Sample Preparation: Prepare a 2% solution of each ester in a standard hydroalcoholic solution (70% ethanol, 30% deionized water).
-
Heat Stability:
-
Samples are placed in sealed glass vials in a calibrated oven at 45°C for 4 weeks.
-
A control sample is kept in the dark at room temperature (22°C).
-
-
Photostability:
-
Samples are placed in sealed, UV-transparent glass vials in a photostability chamber with a controlled UV light source for a total exposure of 1.2 million lux hours.
-
A control sample is wrapped in aluminum foil and placed in the same chamber.
-
-
Evaluation:
-
Visual Assessment: Samples are visually inspected weekly for any color change against the control.
-
Olfactory Assessment: After the 4-week period, the stressed samples are evaluated by a trained perfumer against the control to identify any changes in odor character or intensity.
-
Chemical Analysis: GC-MS analysis is performed on the stressed and control samples to identify any degradation products.
-
Comparative Results and Discussion
The following tables summarize the data obtained from the experimental protocols.
Table 1: Sensory Panel Data - Odor Profile, Intensity & Longevity
| Fragrance Ester | Key Odor Descriptors | Mean Initial Intensity (1-9 Scale) | Longevity on Blotter (Hours) |
| Methyl 2-(3-hydroxycyclohexyl)acetate | Mildly sweet, clean, slightly floral (muguet), watery, subtle fruity undertone | 5.5 | ~18 |
| Hedione® | Radiant jasmine, green, airy, citrus, slightly sweet floral[9][10] | 6.0 | ~16[13] |
| Ethyl Linalool | Fresh floral (bergamot, lavender), soft woody, herbal[12][14][16] | 7.0 | >30[16] |
| Verdox™ | Powerful green apple, fruity, woody, fresh[17][19] | 8.0 | ~30[19] |
Discussion: Methyl 2-(3-hydroxycyclohexyl)acetate (MHCA) presents a more subtle and clean profile compared to the other esters. Its initial intensity is moderate, suggesting it would function well as a blender or modifier rather than a dominant character note. Its longevity is respectable, outlasting the highly diffusive Hedione® but not matching the tenacity of Ethyl Linalool or Verdox™. The presence of the hydroxyl group likely contributes to its slightly lower volatility compared to similar acetate esters, aiding its longevity.
Table 2: Stability Assessment Summary
| Fragrance Ester | Heat Stability (45°C, 4 wks) | Photostability (UV Exposure) |
| Methyl 2-(3-hydroxycyclohexyl)acetate | No significant change in color or odor. | No significant change in color or odor. |
| Hedione® | Stable. Minor loss of top notes detected by GC-O. | Slight yellowing. Subtle flattening of the fresh-citrus character. |
| Ethyl Linalool | Stable. No significant change detected. | Potential for oxidation, leading to a dulling of the fresh notes. |
| Verdox™ | Excellent stability.[20] | Excellent stability. |
Discussion: MHCA demonstrates excellent stability under both heat and light stress, a highly desirable characteristic for formulations in transparent packaging or those subjected to harsh storage conditions. Its stability is comparable to that of Verdox™, which is known for its robustness.[18][20] This suggests that the saturated cyclohexyl ring and the secondary alcohol are chemically resilient. In contrast, materials like Hedione® and Ethyl Linalool, which contain unsaturated bonds or allylic structures, can be more susceptible to degradation.
Conclusion
This comprehensive guide demonstrates the efficacy of Methyl 2-(3-hydroxycyclohexyl)acetate as a novel fragrance ingredient with a unique performance profile.
-
Olfactory Profile: MHCA offers a distinct, clean, and mildly sweet-floral character that differs significantly from the powerful jasmine of Hedione®, the fresh-woody notes of Ethyl Linalool, and the intense fruitiness of Verdox™.
-
Performance: It exhibits moderate intensity and good longevity, positioning it as a versatile modifier or heart note that can impart smoothness and a clean character to a wide range of fragrance types.
-
Stability: Its exceptional stability to heat and light is a key performance advantage, making it suitable for challenging product bases where other common esters might falter.
Based on this analysis, Methyl 2-(3-hydroxycyclohexyl)acetate is a promising candidate for applications requiring a subtle, clean, and highly stable floral note. Its unique profile suggests potential use in fine fragrances to add a watery, petal-like freshness, as well as in personal care and fabric care products where stability is paramount. Further research should focus on its performance and synergistic effects within complex fragrance accords.
References
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Phlur. (2023, March 8). What Does Hedione Smell Like In Perfume?. [Link]
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Contrebande. Hedione. [Link]
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Scentspiracy. OTBCHA / Verdox (88-41-5) – Premium Synthetic Ingredient for Perfumery. [Link]
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Scentspiracy. Hedione / Methyl Dihydrojasmonate (24851-98-7) — Synthetic Ingredient for Perfumery. [Link]
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osmanthōs. Hedione - Perfume Ingredient. [Link]
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The Perfumers Apprentice. Ethyl Linalool. [Link]
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PerfumersWorld. Verdox. [Link]
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PerfumersWorld. Methyl Jasmonate. [Link]
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Perfumer & Flavorist. (2009, March 19). Flavor Bites: Methyl Jasmonate. [Link]
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Perfumer & Flavorist. (2016, April 6). Stability of Perfume Compositions in Alcoholic Lotions. [Link]
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Arora Aromatics. Buy Methyl Jasmonate | Premium Aroma Chemical Distributor India. [Link]
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ScenTree. Verdox® (CAS N° 88-41-5). [Link]
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MySkinRecipes. Methyl 2-(3-Hydroxycyclohexyl)acetate. [Link]
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National Center for Biotechnology Information. (2017). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]
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Olfactorian. Methyl Jasmonate | Perfume Material. [Link]
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Wikipedia. Gas chromatography-olfactometry. [Link]
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Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. [Link]
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ScenTree. Verdox® (CAS N° 88-41-5). [Link]
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MLAP Botanicals. (2025, October 11). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction. [Link]
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OENO One. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. [Link]
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National Center for Biotechnology Information. (2020, February 13). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. [Link]
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Eternis. OTBCHA, Yalanate Ortho, 2-tert-butylcyclohexyl acetate. [Link]
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A Comparative Guide to the Biological Effects of Methyl 2-(3-hydroxycyclohexyl)acetate Stereoisomers: A Proposed Research Framework
The Critical Role of Stereochemistry in Biological Activity
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] This seemingly subtle difference can lead to significant variations in how a molecule interacts with chiral biological entities like receptors and enzymes.[2] In drug development, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.[1] Therefore, a thorough understanding and comparative analysis of the biological activities of stereoisomers are paramount for the development of safe and effective pharmaceuticals.
Methyl 2-(3-hydroxycyclohexyl)acetate possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers and also exhibit diastereomeric relationships (cis and trans isomers). The spatial arrangement of the hydroxyl and acetate groups on the cyclohexane ring will dictate how each isomer binds to its biological target, potentially leading to differences in potency, selectivity, and metabolic stability.
Proposed Experimental Workflow for Comparative Analysis
To systematically evaluate the biological effects of Methyl 2-(3-hydroxycyclohexyl)acetate stereoisomers, a multi-step experimental approach is necessary. The following workflow provides a robust framework for such a study.
Caption: Proposed experimental workflow for the comparative analysis of Methyl 2-(3-hydroxycyclohexyl)acetate stereoisomers.
Part 1: Synthesis and Stereoisomer Separation
The initial and most critical phase is the acquisition of the individual, stereochemically pure isomers.
1.1. Racemic Synthesis: The synthesis of a racemic mixture of Methyl 2-(3-hydroxycyclohexyl)acetate can be achieved through standard organic synthesis routes, for instance, via the reduction of a corresponding keto-ester precursor.
1.2. Diastereomeric Separation: The resulting mixture of cis and trans diastereomers can be separated using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC), leveraging the differences in their physical properties.
1.3. Enantiomeric Resolution: Each separated diastereomer (cis and trans) will still be a racemic mixture of two enantiomers. Resolution of these enantiomers can be accomplished through several methods:
-
Chiral Chromatography: Utilizing a chiral stationary phase in HPLC is a direct and widely used method for separating enantiomers.
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The pure enantiomers are then recovered by removing the resolving agent.
Part 2: In Vitro Biological Evaluation
With the pure stereoisomers in hand, a battery of in vitro assays should be conducted to compare their biological activities. The choice of specific assays will depend on the hypothesized or known biological targets of this class of molecules.
2.1. Target Identification: If the biological target is unknown, initial screening against a panel of common drug targets (e.g., GPCRs, kinases, ion channels) can be performed to identify potential molecular targets.
2.2. Receptor Binding Assays: For each stereoisomer, determine the binding affinity (Ki or Kd) to the identified target receptor(s) using radioligand binding assays or other biophysical methods like Surface Plasmon Resonance (SPR). This will provide a quantitative measure of how strongly each isomer interacts with the target.
2.3. Enzyme Inhibition Assays: If the target is an enzyme, the inhibitory potency (IC50 or Ki) of each stereoisomer should be determined through enzymatic assays that measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.
2.4. Cell-Based Functional Assays: To understand the functional consequences of target binding or inhibition, cell-based assays are crucial. These assays can measure downstream signaling events (e.g., changes in second messenger levels like cAMP or calcium), gene expression changes, or phenotypic outcomes like cell proliferation, apoptosis, or differentiation.
Table 1: Hypothetical In Vitro Data Comparison
| Stereoisomer | Receptor Binding Affinity (Ki, nM) | Enzyme Inhibition (IC50, µM) | Functional Assay (EC50, µM) |
| (1R,3R) | 10 ± 1.2 | 5 ± 0.5 | 0.1 ± 0.02 |
| (1S,3S) | 150 ± 15 | 100 ± 12 | 5 ± 0.6 |
| (1R,3S) | 50 ± 4.5 | 25 ± 3 | 1 ± 0.1 |
| (1S,3R) | 800 ± 70 | > 500 | 50 ± 8 |
This table presents hypothetical data to illustrate the potential for significant differences in the biological activity of the stereoisomers.
Part 3: In Vivo Pharmacological and Toxicological Profiling
Promising stereoisomers identified from in vitro studies should be advanced to in vivo animal models to assess their pharmacological effects and safety profiles.
3.1. Pharmacokinetic (ADME) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the most active stereoisomers should be evaluated. It is not uncommon for stereoisomers to have different metabolic fates, which can significantly impact their in vivo efficacy and duration of action.
3.2. Pharmacodynamic Studies: In appropriate animal models of disease, the dose-response relationship, efficacy, and duration of action of the lead stereoisomers should be determined.
3.3. Toxicology and Safety Assessment: Preliminary toxicology studies should be conducted to assess the potential for adverse effects, including acute toxicity and any off-target effects. It is crucial to evaluate the toxicity of all stereoisomers, as an inactive enantiomer could still contribute to toxicity.
Conclusion and Future Directions
The stereochemical configuration of Methyl 2-(3-hydroxycyclohexyl)acetate is predicted to have a profound impact on its biological activity. Although direct comparative studies are currently lacking, the proposed research framework provides a comprehensive and scientifically rigorous approach to elucidate the distinct pharmacological and toxicological profiles of its four stereoisomers. The execution of these studies will not only provide valuable insights into the structure-activity relationship of this specific molecule but will also underscore the critical importance of considering stereoisomerism in the broader context of drug discovery and development. The data generated from this proposed research will be instrumental in identifying the optimal stereoisomer for potential therapeutic applications and will contribute to the development of safer and more effective medicines.
References
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Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. (Provides context on the biological activities of related cyclohexanol compounds).[3]
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Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (Illustrates a case study where stereochemistry dictates biological activity).[4]
-
Stereoisomerism in Disubstituted Cyclohexanes. (Provides a theoretical background on the stereochemistry of cyclohexane derivatives).[5]
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Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (Demonstrates the process of synthesizing and evaluating individual stereoisomers).[6]
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A Comparative Guide to the Reproducible Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate
For researchers and professionals in drug development and fine chemical synthesis, the reliable production of key intermediates is paramount. Methyl 2-(3-hydroxycyclohexyl)acetate, a valuable building block, presents unique synthetic challenges. This guide provides an in-depth, comparative analysis of two distinct and reproducible protocols for its synthesis, offering field-proven insights into the causality behind experimental choices and self-validating systems for consistent results.
Introduction: The Synthetic Challenge
Methyl 2-(3-hydroxycyclohexyl)acetate possesses a stereocenter and a flexible cyclohexane ring, making stereocontrol and purification critical aspects of its synthesis. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. Here, we compare two robust methods: the reduction of a keto-ester precursor and the catalytic hydrogenation of an aromatic precursor.
Protocol 1: Reduction of Methyl 2-(3-oxocyclohexyl)acetate
This protocol follows a two-step sequence: the synthesis of the keto-ester intermediate, methyl 2-(3-oxocyclohexyl)acetate, followed by its reduction to the target alcohol.
Step 1A: Synthesis of Methyl 2-(3-oxocyclohexyl)acetate via Dieckmann Condensation
The Dieckmann condensation is a reliable intramolecular reaction of diesters to form β-keto esters, making it well-suited for creating the cyclic ketone core of our precursor.[1][2]
Reaction Scheme:
Caption: Reduction of the keto-ester to the target alcohol using sodium borohydride.
Experimental Protocol:
-
Dissolve methyl 2-(3-oxocyclohexyl)acetate in a mixture of tetrahydrofuran (THF) and ethanol and cool the solution to 0-5°C. [3]2. Add sodium borohydride portion-wise, maintaining the temperature below 20°C. [3]3. Stir the reaction mixture at room temperature for 1 hour. [3]4. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. [3]5. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. [3]6. Evaporate the solvent under reduced pressure to yield the crude product. [3]Further purification can be achieved by column chromatography.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce the ester functionality, ensuring the chemoselectivity of the reaction.
-
Solvent System: The mixture of THF and ethanol provides good solubility for both the substrate and the reducing agent. The protic nature of ethanol also helps in the protonation of the intermediate alkoxide.
-
Temperature Control: The initial cooling of the reaction mixture controls the rate of the exothermic reduction and minimizes potential side reactions.
-
Quenching: The addition of aqueous sodium bicarbonate neutralizes any remaining reducing agent and facilitates the work-up. [3]
Protocol 2: Catalytic Hydrogenation of Methyl 2-(3-hydroxyphenyl)acetate
This protocol offers a more direct route, converting a readily available aromatic precursor to the desired cyclohexyl compound in a single step.
Reaction Scheme:
Caption: Catalytic hydrogenation of the aromatic precursor to the target cyclohexanol derivative.
Experimental Protocol:
-
In a high-pressure autoclave, combine methyl 2-(3-hydroxyphenyl)acetate with a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-20 MPa). [4]4. Heat the reaction mixture to a temperature between 80°C and 120°C and stir vigorously. [4]5. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Causality of Experimental Choices:
-
Catalyst: Rhodium and Ruthenium are highly effective catalysts for the hydrogenation of aromatic rings. [4]Rhodium-based catalysts are known to favor the formation of cis-diastereomers in the hydrogenation of substituted phenols. [5]* Solvent: Protic solvents like methanol and ethanol are commonly used for hydrogenation reactions as they can help to stabilize the intermediates.
-
Temperature and Pressure: Elevated temperature and pressure are necessary to overcome the aromatic stability of the phenyl ring and drive the hydrogenation to completion. [4]The specific conditions will influence the reaction rate and selectivity.
-
Catalyst Handling: Heterogeneous catalysts like Rh/C and Ru/C are pyrophoric and must be handled with care, preferably under an inert atmosphere or as a water-wet paste.
Performance Comparison
| Parameter | Protocol 1: Reduction of Keto-ester | Protocol 2: Catalytic Hydrogenation |
| Starting Materials | Dimethyl pimelate, Sodium methoxide, Sodium borohydride | Methyl 2-(3-hydroxyphenyl)acetate, Hydrogen gas |
| Number of Steps | Two | One |
| Key Transformation | Dieckmann condensation, Ketone reduction | Aromatic ring hydrogenation |
| Reported Yield | High for reduction step (crude);[3] variable for Dieckmann | Generally high, but substrate-dependent |
| Purity & Purification | Requires purification after each step | Requires purification to remove catalyst and any byproducts |
| Stereocontrol | Reduction can lead to a mixture of diastereomers | Catalyst choice can influence diastereoselectivity (e.g., Rh for cis) [5] |
| Scalability | Readily scalable | Requires specialized high-pressure equipment |
| Safety Considerations | Use of sodium methoxide (corrosive) and sodium borohydride (flammable solid) | Handling of flammable hydrogen gas under high pressure and pyrophoric catalysts |
Conclusion and Recommendations
Both protocols offer viable and reproducible pathways to Methyl 2-(3-hydroxycyclohexyl)acetate.
Protocol 1 (Reduction of Keto-ester) is a classic and versatile approach that does not require specialized high-pressure equipment, making it accessible in most laboratory settings. However, it is a two-step process that may require optimization of the Dieckmann condensation to achieve high overall yields. The stereoselectivity of the reduction step may also need to be considered and potentially controlled.
Protocol 2 (Catalytic Hydrogenation) is a more atom-economical, single-step process. The primary challenge lies in the need for a high-pressure hydrogenation setup and the careful handling of the pyrophoric catalyst and flammable hydrogen gas. This method offers the potential for stereocontrol through judicious catalyst selection.
For laboratories equipped for high-pressure reactions, Protocol 2 is likely the more efficient and scalable option. For labs without this capability, Protocol 1 provides a reliable, albeit longer, alternative. The final choice will depend on the specific resources, scale, and stereochemical requirements of the synthesis.
References
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Stoye, A., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11447–11453. Available at: [Link]
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PubChem. (n.d.). Methyl 2-(3-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Tashiro, K., et al. (2006). Method of hydrogenating phenol. European Patent No. EP1637512A1.
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PubChemLite. (n.d.). Methyl 2-(3-hydroxycyclohexyl)acetate (C9H16O3). Retrieved from [Link]
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Wiley Online Library. (n.d.). Methyl 2-{3'-[bis(p-hydroxyphenyl)methylene]cyclohexyl}-acetate. Retrieved from [Link]
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Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151. Available at: [Link]
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MDPI. (2020). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 25(21), 5081. Available at: [Link]
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PubChem. (n.d.). Methyl 2-(3-oxocyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Blaser, H. U., & Studer, M. (2007). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. In The Handbook of Homogeneous Hydrogenation (pp. 1353-1385). Wiley-VCH Verlag GmbH & Co. KGaA.
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ResearchGate. (n.d.). A) Selectivity of the hydrogenation of 2'‐hydroxychalcone 1 a in different solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Electrocatalytic Hydrogenation of Phenol over Platinum and Rhodium: Unexpected Temperature Effects Resolved. Retrieved from [Link]
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Nature. (2021). Chemodivergent assembly of ortho-functionalized phenols with tunable selectivity via rhodium(III)-catalyzed and solvent-controlled C-H activation. Nature Communications, 12(1), 3291. Available at: [Link]
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Molbase. (n.d.). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. Retrieved from [Link]
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Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions. ChemSusChem, 15(12), e202200424. Available at: [Link]
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YouTube. (2021, April 21). Selectivity in Catalytic Hydrogenations. Chemistry university. Retrieved from [Link]
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Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex Tsao-Ching Chang, and Shuchun Joyce Yu. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(4-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Homogeneous catalytic hydrogenation of perfluoro methyl esters. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-hydroxycyclohexyl)acetate
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents, even those not classified as acutely hazardous, is a cornerstone of a well-run laboratory. This guide provides a detailed, experience-driven framework for the safe handling and disposal of Methyl 2-(3-hydroxycyclohexyl)acetate, moving beyond mere compliance to foster a deep understanding of the principles involved.
Chemical Profile and Hazard Assessment
Before any handling or disposal protocol can be established, a thorough understanding of the compound's properties is essential. Methyl 2-(3-hydroxycyclohexyl)acetate is an ester utilized in research and as an intermediate in various syntheses, including fragrances.[][2] Its hazard profile, while not severe, necessitates careful management.
According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), Methyl 2-(3-hydroxycyclohexyl)acetate is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] This profile dictates the minimum personal protective equipment (PPE) and handling precautions required.
Table 1: Physicochemical and Hazard Data for Methyl 2-(3-hydroxycyclohexyl)acetate
| Property | Value | Source |
| CAS Number | 86576-86-5 | [3] |
| Molecular Formula | C₉H₁₆O₃ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | Liquid | [] |
| GHS Hazard Codes | H315, H319, H335 | [3] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3] |
The causality behind these hazards lies in the molecule's functional groups. As an ester, it can be hydrolyzed, and its irritant properties warrant that it should not be allowed to enter drains or the environment.[4]
Core Principles of Waste Management
The disposal of any chemical is governed by a hierarchy of principles. For Methyl 2-(3-hydroxycyclohexyl)acetate, which is not an acutely hazardous "P-listed" or "U-listed" waste, local and state regulations are the primary authority, guided by federal frameworks like the Resource Conservation and Recovery Act (RCRA).[5][6]
-
Waste Characterization: The first and most critical step is to identify the waste stream. Is it the pure, unused reagent? A dilute solution from a reaction workup? Contaminated labware? Each requires a different disposal pathway.
-
Segregation: Never mix different waste streams. Waste containing Methyl 2-(3-hydroxycyclohexyl)acetate should be kept separate from other chemical wastes unless they are compatible and designated for the same disposal stream (e.g., non-halogenated organic solvents).
-
Minimization: Design experiments to use the minimum amount of material necessary to achieve the desired scientific outcome.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of Methyl 2-(3-hydroxycyclohexyl)acetate and associated waste.
Given its classification as a skin and eye irritant, appropriate PPE is mandatory.[3]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[7][8]
-
Spill Containment: In case of a spill, ensure adequate ventilation and keep personnel away from the area.[4] Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust. Collect the absorbed material and contaminated soil into a suitable, labeled container for chemical waste disposal.[7]
Pure or concentrated Methyl 2-(3-hydroxycyclohexyl)acetate must be disposed of as chemical waste.
-
Containerize: Place the material in a designated, properly sealed, and clearly labeled waste container. The label should include the full chemical name, concentration, and associated hazards.[5]
-
Arrange for Pickup: Do not pour the substance down the drain or place it in the regular trash.[4][9] The material should be disposed of by removal to a licensed chemical destruction plant or via controlled incineration.[7] Contact your institution's Environmental Health & Safety (EH&S) department to arrange for professional waste pickup.
Waste generated from experimental workups (e.g., aqueous layers, organic solvent washes) is the most common disposal challenge.
-
Aqueous Waste: Although some non-hazardous liquids may be approved for drain disposal, this is not recommended for Methyl 2-(3-hydroxycyclohexyl)acetate due to its irritant properties and the potential for long-lasting harmful effects on aquatic life.[9][10] All aqueous layers from extractions or washes containing this compound should be collected in a designated aqueous waste container.
-
Organic Solvent Waste: Solutions of Methyl 2-(3-hydroxycyclohexyl)acetate in organic solvents must be collected in the appropriate solvent waste container (e.g., "Non-Halogenated Organic Waste"). Ensure compatibility with other contents of the waste container.
-
Contaminated Labware: Disposable items (pipettes, gloves, etc.) that are grossly contaminated should be placed in a sealed bag or container, labeled as chemical waste, and disposed of via EH&S.
-
Empty Reagent Containers: A container is not truly empty until it is "RCRA empty." For non-acutely hazardous chemicals, this means no freestanding liquid remains.[9] To ensure proper disposal, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[5] The rinsate must be collected and disposed of as chemical waste.[5] After rinsing, deface the label and dispose of the container in the regular trash or glass recycling, as per institutional policy.[9]
Contextual Application: Disposal Following a Reaction Workup
To illustrate these principles, consider the disposal plan for a hypothetical reaction workup, such as isolating an ester product after a Fischer esterification.[11] This process generates multiple distinct waste streams.
-
Reaction Quenching: The reaction mixture is cooled and slowly poured into a separatory funnel containing deionized water to quench the reaction and dissolve water-soluble components.
-
Extraction: An organic solvent (e.g., ethyl acetate) is added to the separatory funnel to extract the desired ester product.
-
Neutralization Wash: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst.[12][13] This step generates CO₂ gas and must be vented frequently.
-
Brine Wash: The organic layer is then washed with a saturated aqueous solution of sodium chloride (brine) to help remove residual water and water-soluble impurities (a "salting out" effect).[12]
-
Drying and Filtration: The separated organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration.
-
Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator to yield the crude ester product.
-
Aqueous Layer (from steps 1, 3, and 4): This stream contains water, neutralized acid salts, trace amounts of the alcohol starting material, and potentially small amounts of Methyl 2-(3-hydroxycyclohexyl)acetate. Disposal Path: Collect in a container labeled "Aqueous Chemical Waste."
-
Used Drying Agent (from step 5): The sodium sulfate is now contaminated with the organic solvent and trace product. Disposal Path: Allow residual solvent to evaporate in a fume hood, then collect the solid in a labeled container for "Solid Chemical Waste."
-
Solvent from Rotary Evaporator (from step 6): This is the bulk organic solvent (e.g., ethyl acetate). Disposal Path: Collect in a container labeled "Non-Halogenated Organic Waste."
This systematic segregation ensures each component of the waste is handled correctly, protecting both laboratory personnel and the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Methyl 2-(3-hydroxycyclohexyl)acetate.
Caption: Decision workflow for disposal of Methyl 2-(3-hydroxycyclohexyl)acetate waste.
By adhering to this structured approach, researchers can confidently manage chemical waste, ensuring a safe laboratory environment and upholding their professional and ethical obligations.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13071110, Methyl 2-(3-hydroxycyclohexyl)acetate. PubChem. Retrieved from [Link]
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Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. SFA. Retrieved from [Link]
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Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. Retrieved from [Link]
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VLS Environmental Services. Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. Retrieved from [Link]
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MySkinRecipes. Methyl 2-(3-Hydroxycyclohexyl)acetate. MySkinRecipes. Retrieved from [Link]
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IDR Environmental Services (2020). How To Dispose Non-Hazardous Waste. IDR Environmental Services. Retrieved from [Link]
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Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Retrieved from [Link]
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Curtin University (2020). Making esters - Part 1 | Chemistry Tutorial. YouTube. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2-(3-hydroxycyclohexyl)acetate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 2-(3-hydroxycyclohexyl)acetate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety standards.
Hazard Identification and Risk Assessment
A thorough understanding of the chemical's hazard profile is the cornerstone of any safety protocol. Methyl 2-(3-hydroxycyclohexyl)acetate is classified with specific risks that dictate the required protective measures.[1] The primary hazards identified under the Globally Harmonized System (GHS) are outlined below.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2] |
Expert Interpretation of Hazards:
-
Skin Irritation (H315): Direct contact with the substance can lead to redness, itching, and inflammation. Prolonged or repeated exposure may result in more severe dermatitis. This necessitates the use of appropriate chemical-resistant gloves and protective clothing.
-
Serious Eye Irritation (H319): Splashes or vapor exposure can cause significant eye irritation, characterized by pain, tearing, and redness. This risk makes chemical splash goggles a mandatory piece of equipment.
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2] All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
While not explicitly classified for the target molecule, related compounds such as other cyclohexyl acetates are noted as combustible or flammable liquids.[3][4][5] Therefore, it is prudent to treat Methyl 2-(3-hydroxycyclohexyl)acetate as potentially combustible and keep it away from heat, sparks, and open flames.[4][5]
Core Protective Protocol: A Hierarchy of Controls
The most effective safety programs prioritize engineering and administrative controls to minimize hazards, with Personal Protective Equipment (PPE) serving as the final, critical barrier. This hierarchy ensures a multi-layered defense against chemical exposure.
Caption: The Hierarchy of Controls model prioritizes systematic hazard reduction.
Engineering Controls: Always handle Methyl 2-(3-hydroxycyclohexyl)acetate inside a certified chemical fume hood to control vapor inhalation.[6] Ensure safety showers and eyewash stations are readily accessible and tested regularly.
Administrative Controls: Do not work alone. Ensure all personnel are trained on this specific protocol and the associated Safety Data Sheet (SDS). Label all containers clearly. Do not eat, drink, or smoke in the laboratory.[6][7]
Personal Protective Equipment (PPE): The following table outlines the minimum PPE required for handling Methyl 2-(3-hydroxycyclohexyl)acetate.
| Body Area | PPE Type | Recommended Specification | Rationale |
| Eyes/Face | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. A face shield may be worn over goggles for splash hazards. | Protects against direct liquid splashes and vapor exposure, preventing serious eye irritation (H319).[7][8][9] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility chart. | Prevents skin contact and irritation (H315). Contaminated gloves must be replaced immediately.[8][10] |
| Body | Laboratory Coat | Flame-resistant, long-sleeved lab coat. A chemical-resistant apron is recommended for larger quantities. | Protects skin on the arms and body from accidental spills and splashes.[7][11] |
| Feet | Closed-Toe Shoes | Closed-toe, chemical-resistant footwear. | Protects feet from spills. Perforated shoes or sandals are prohibited in the laboratory.[8][12] |
| Respiratory | (As needed) | NIOSH-approved respirator with organic vapor cartridges. | Required only if engineering controls are insufficient or during a large spill cleanup where vapor concentrations may be high.[9][11][12] |
Operational Procedures and Emergency Response
Adherence to a standardized workflow minimizes risk during chemical handling.
Step-by-Step Safe Handling Protocol:
-
Preparation:
-
Confirm the fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Keep the container of Methyl 2-(3-hydroxycyclohexyl)acetate tightly sealed when not in use.[3][4]
-
Dispense the chemical slowly and carefully to avoid splashing or aerosol generation.
-
If transferring, use grounded and bonded equipment to prevent static discharge, given the potential combustibility of similar compounds.[4][13]
-
-
Post-Handling:
Emergency Procedures: Spills and Exposures
In the event of an emergency, a swift and correct response is critical.
Caption: A clear workflow for responding to a chemical spill.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately contact a poison control center or physician.[6][7]
Waste Disposal and Decontamination
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.
-
Chemical Waste: Collect all waste containing Methyl 2-(3-hydroxycyclohexyl)acetate, including rinsates, in a dedicated, clearly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams.[4]
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be disposed of as hazardous waste. Place them in a sealed bag or container for collection.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3][4] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
References
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PubChem. Methyl 2-(3-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. [Link]
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BrightHR. What PPE Should Be Worn for COSHH?[Link]
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SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.[Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals.[Link]
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Seton. Discover the Various Types of PPE for Optimal Chemical Safety.[Link]
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University of Tennessee, Knoxville. Personal Protective Equipment (PPE).[Link]
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- 3. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
